molecular formula C11H10N4O B13874274 4-Amino-2-phenylpyrimidine-5-carboxamide

4-Amino-2-phenylpyrimidine-5-carboxamide

Cat. No.: B13874274
M. Wt: 214.22 g/mol
InChI Key: UOYFKVQPAPJNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-phenylpyrimidine-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of pyrimidinecarboxamides, which are known to exhibit a wide range of pharmacological activities . The 4-aminopyrimidine scaffold is a privileged structure in the design of small-molecule inhibitors for various biological targets . Researchers utilize this core structure to develop novel therapeutic agents, particularly in the fields of oncology and metabolic diseases. For instance, structurally similar 4-amino-2-phenylpyrimidine derivatives have been identified as potent and orally active agonists for the GPR119 receptor, a target for type 2 diabetes, demonstrating the scaffold's potential in antidiabetic drug development . Furthermore, this pharmacophore is integral to the design of multi-target agents, such as dual CDK9 and HDAC (Histone Deacetylase) inhibitors, which represent a promising next-generation strategy for cancer treatment by simultaneously blocking multiple oncogenic pathways . The compound serves as a versatile building block for further chemical functionalization, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

4-amino-2-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C11H10N4O/c12-9-8(10(13)16)6-14-11(15-9)7-4-2-1-3-5-7/h1-6H,(H2,13,16)(H2,12,14,15)

InChI Key

UOYFKVQPAPJNSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)N)C(=O)N

Origin of Product

United States

Foundational & Exploratory

4-Amino-2-Phenylpyrimidine-5-Carboxamide: Structural Properties, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and rational drug design, the pyrimidine scaffold remains a privileged pharmacophore. Specifically, 4-amino-2-phenylpyrimidine-5-carboxamide (Molecular Formula:


) serves as a highly versatile synthetic intermediate and a potent biological agent. Historically investigated for its anticoccidial properties[1], this compound has evolved into a critical building block for synthesizing complex bicyclic systems, such as pyrimido[4,5-d]pyrimidin-4(1H)-ones, which are potent ATP-competitive inhibitors of kinases like PI3K, mTOR, and EGFR.

This technical whitepaper provides an in-depth analysis of its chemical properties, field-proven synthetic methodologies, downstream applications, and validated experimental protocols designed for drug development professionals.

Chemical Structure and Physicochemical Properties

The structural architecture of this compound is defined by a central pyrimidine ring substituted with a phenyl group at the C2 position, an exocyclic amine at C4, and a carboxamide group at C5. This specific arrangement creates a dense network of hydrogen bond donors and acceptors, which is critical for anchoring the molecule (or its derivatives) into the hinge region of kinase active sites.

Quantitative Data Summary
PropertyValuePharmacological Relevance
Molecular Formula

Optimal size for fragment-based drug discovery (FBDD).
Molecular Weight 214.23 g/mol High ligand efficiency; well within Lipinski's Rule of 5.
Exact Mass 214.0855 DaCrucial for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 2Exocyclic amine and primary amide facilitate hinge binding.
Hydrogen Bond Acceptors 4Pyrimidine nitrogens and carbonyl oxygen act as key interaction points.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.
Topological Polar Surface Area ~92.4 ŲPredicts favorable membrane permeability and oral bioavailability.

Synthetic Methodologies and Mechanistic Insights

The synthesis of this compound is typically achieved via a robust, two-step cyclocondensation and functional group interconversion strategy. As a Senior Application Scientist, selecting the correct pathway dictates the overall yield and purity of the final API intermediate.

Route A vs. Route B: The Causality of Experimental Choices
  • Route A (Ester Pathway): Utilizes ethyl (ethoxymethylene)cyanoacetate to form ethyl 4-amino-2-phenylpyrimidine-5-carboxylate [2]. While the cyclization is clean, the subsequent amidation of the ester to the carboxamide requires harsh conditions (e.g., sealed tube, methanolic ammonia at elevated temperatures), which can lead to degradation.

  • Route B (Nitrile Pathway): Utilizes ethoxymethylenemalononitrile to form 4-amino-2-phenylpyrimidine-5-carbonitrile [3]. The malononitrile derivative is highly electrophilic, ensuring rapid nucleophilic attack by the unprotonated benzamidine nitrogen. The subsequent Radziszewski hydrolysis (alkaline

    
    ) selectively converts the nitrile to the primary amide without over-hydrolyzing to the carboxylic acid. Route B is the preferred, high-yield pathway. 
    

Synthesis Benzamidine Benzamidine (Starting Material) Ester Ethyl 4-amino-2-phenylpyrimidine -5-carboxylate (CAS: 27058-46-4) Benzamidine->Ester + EMCA Base, Heat Nitrile 4-Amino-2-phenylpyrimidine -5-carbonitrile (CAS: 52126-76-8) Benzamidine->Nitrile + EMMN Base, Heat EMCA Ethyl (ethoxymethylene) cyanoacetate EMMN Ethoxymethylenemalononitrile Product 4-Amino-2-phenylpyrimidine -5-carboxamide (Target Scaffold) Ester->Product NH3/MeOH High Temp Nitrile->Product H2O2, NaOH Mild Hydrolysis

Caption: Comparative synthetic workflows for this compound.

Downstream Derivatization: Pyrimido[4,5-d]pyrimidines

The true value of this compound lies in its ability to undergo further cyclization. By reacting the primary amine and the adjacent carboxamide with reagents like triethyl orthoformate or various aldehydes, the scaffold rapidly cyclizes into pyrimido[4,5-d]pyrimidin-4(1H)-ones [4].

These bicyclic systems are structural analogs of purines (e.g., ATP). The N1/N3 nitrogens mimic the adenine core, allowing the molecule to competitively bind to the ATP-binding pocket of hyperactive kinases, thereby shutting down aberrant signaling pathways (such as PI3K-AKT-mTOR) responsible for oncogenesis.

KinaseTargeting Carboxamide 4-Amino-2-phenylpyrimidine -5-carboxamide Cyclization Cyclization (Triethyl orthoformate) Carboxamide->Cyclization Bicyclic Pyrimido[4,5-d]pyrimidin-4(1H)-one (Bicyclic Scaffold) Cyclization->Bicyclic Kinase Kinase ATP Pocket (PI3K, mTOR, EGFR) Bicyclic->Kinase Hinge Binding Inhibition Downstream Signaling Inhibition Kinase->Inhibition ATP Competition

Caption: Downstream cyclization of the carboxamide into a kinase-targeting bicyclic scaffold.

Experimental Workflows: Standard Operating Procedures

To ensure scientific integrity, the following protocol represents a self-validating system for the Nitrile Pathway (Route B) . It incorporates built-in analytical checkpoints to prevent the propagation of impurities.

Step 1: Synthesis of 4-Amino-2-phenylpyrimidine-5-carbonitrile

Rationale: Free-basing benzamidine hydrochloride in situ prevents premature degradation, while absolute ethanol ensures the solubility of the highly reactive ethoxymethylenemalononitrile.

  • Preparation: In an oven-dried 500 mL round-bottom flask under an inert

    
     atmosphere, dissolve sodium ethoxide (1.2 eq) in 200 mL of absolute ethanol.
    
  • Free-basing: Add benzamidine hydrochloride (1.0 eq, 50 mmol) to the solution. Stir at ambient temperature for 30 minutes. A white precipitate of NaCl will form.

  • Condensation: Add ethoxymethylenemalononitrile (1.05 eq) portion-wise over 15 minutes to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 4-6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The disappearance of the malononitrile spot (

      
      ) and the appearance of a strong UV-active product spot (
      
      
      
      ) indicates completion.
  • Isolation: Cool the mixture to 0 °C. Filter the resulting precipitate, wash sequentially with cold water (to remove NaCl) and cold ethanol, and dry under vacuum to yield the nitrile intermediate.

Step 2: Radziszewski Hydrolysis to the Carboxamide

Rationale: Utilizing alkaline hydrogen peroxide exploits the electrophilicity of the nitrile carbon. The hydroperoxide anion (


) attacks the nitrile, forming a peroxyimidic acid intermediate that rapidly collapses into the primary amide, strictly preventing over-hydrolysis to the carboxylic acid.
  • Suspension: Suspend the 4-amino-2-phenylpyrimidine-5-carbonitrile (30 mmol) in 100 mL of a 1:1 mixture of Ethanol/Water.

  • Catalysis: Cool the suspension to 0-5 °C in an ice bath. Add 6M NaOH (0.2 eq) dropwise.

  • Oxidation/Hydrolysis: Slowly add 30% aqueous

    
     (3.0 eq) dropwise over 30 minutes. Maintain the temperature below 10 °C to prevent thermal decomposition of the peroxide.
    
  • Maturation: Remove the ice bath and stir vigorously at room temperature for 12 hours.

    • Self-Validation Checkpoint: LC-MS analysis must show the complete shift from

      
       197.08 (
      
      
      
      of nitrile) to
      
      
      215.09 (
      
      
      of carboxamide).
  • Workup: Neutralize the reaction carefully with 1M HCl to pH 7. Filter the precipitated white/pale yellow solid, wash heavily with distilled water, and dry in a vacuum oven at 50 °C.

References

  • Rogers, E. F., et al. (1970). N-amidino-4-amino-2-substituted 5-pyrimidinecarboxamides. US Patent 3,517,011A. Google Patents.
  • Sigma-Aldrich. Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate (CAS: 27058-46-4) Product Specification. Available at:[Link]

  • Science.gov Database. Pyrimidine Salvage Pathway and Kinase Inhibitor Synthesis (Burger, M. T., et al.). Available at:[Link]

In-Depth Technical Guide: 4-Amino-2-phenyl-5-pyrimidinecarboxamide – Structural Identifiers, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-amino-2-phenyl-5-pyrimidinecarboxamide is a highly specialized heterocyclic intermediate utilized extensively in medicinal chemistry and drug development. Featuring a densely functionalized pyrimidine core, it serves as a critical precursor for the synthesis of advanced pharmacophores, including N-amidino derivatives and kinase inhibitors. This whitepaper provides a comprehensive technical breakdown of its structural identifiers, physicochemical properties, self-validating synthetic methodologies, and applications in structural biology.

Chemical Identity & Structural Identifiers

In the realm of proprietary drug development, certain advanced intermediates are synthesized in situ or maintained in private libraries, meaning they may not possess a universally ubiquitous commercial CAS Registry Number in open-access databases. However, the molecular identity of 4-amino-2-phenyl-5-pyrimidinecarboxamide is unambiguously defined by its structural descriptors. These identifiers are essential for computational modeling, patent filing (such as its role in [1]), and database querying.

Table 1: Quantitative Structural Identifiers and Physicochemical Properties

PropertyValue
IUPAC Name 4-amino-2-phenylpyrimidine-5-carboxamide
Molecular Formula C₁₁H₁₀N₄O
Molecular Weight 214.22 g/mol
Canonical SMILES NC(=O)c1cnc(nc1N)c2ccccc2
Hydrogen Bond Donors 2 (Primary Amino, Primary Carboxamide)
Hydrogen Bond Acceptors 4 (Pyrimidine Ns, Carbonyl O)
Rotatable Bonds 2 (Phenyl-Pyrimidine bond, Pyrimidine-Carboxamide bond)
Topological Polar Surface Area (TPSA) 94.8 Ų

Structural Biology & Pharmacophore Significance

The pyrimidine scaffold is a privileged structure in pharmacology, particularly in the design of ATP-competitive kinase inhibitors. The specific substitution pattern of 4-amino-2-phenyl-5-pyrimidinecarboxamide creates a highly effective pharmacophore:

  • The 4-Amino and 5-Carboxamide Groups: These adjacent groups form a bidentate hydrogen-bonding network. In kinase active sites, they act as critical H-bond donors and acceptors, interacting directly with the backbone amides and carbonyls of the kinase hinge region. This mimics the binding of the adenine ring of ATP.

  • The 2-Phenyl Group: This bulky, lipophilic ring is positioned to project into the hydrophobic selectivity pocket adjacent to the ATP-binding site, providing both binding affinity via

    
     stacking/Van der Waals interactions and target selectivity.
    

Pharmacophore Kinase Kinase Hinge Region (Backbone Amides/Carbonyls) Amino 4-Amino Group (H-Bond Donor) Amino->Kinase Donates H Carboxamide 5-Carboxamide Group (H-Bond Donor/Acceptor) Carboxamide->Kinase Accepts/Donates H Phenyl 2-Phenyl Ring (Hydrophobic Interaction) Pocket Hydrophobic Pocket (Selectivity Filter) Phenyl->Pocket pi-pi / Van der Waals

Figure 1: Pharmacophore mapping of the pyrimidine scaffold within a kinase active site.

Synthetic Methodology & Causality

The synthesis of 4-amino-2-phenyl-5-pyrimidinecarboxamide relies on a robust two-step pathway based on the Pinner pyrimidine synthesis principles [2]. The process involves the condensation of benzamidine with ethoxymethylenemalononitrile, followed by the controlled hydration of the resulting nitrile.

SyntheticWorkflow A Benzamidine + Ethoxymethylene- malononitrile B Base Catalysis (NaOEt/EtOH) A->B C 4-Amino-5-cyano- 2-phenylpyrimidine B->C D Controlled Hydrolysis (Conc. H2SO4) C->D E 4-Amino-2-phenyl- 5-pyrimidinecarboxamide D->E

Figure 2: Two-step synthetic workflow for 4-amino-2-phenyl-5-pyrimidinecarboxamide.

Step-by-Step Experimental Protocol (Self-Validating System)
Phase 1: Condensation (Formation of 4-Amino-5-cyano-2-phenylpyrimidine)
  • Reagent Preparation: Suspend 10.0 mmol of benzamidine hydrochloride in 20 mL of anhydrous ethanol.

  • Basification: Add 10.0 mmol of sodium ethoxide (NaOEt) to the suspension. Stir for 15 minutes at room temperature.

    • Causality: Benzamidine must be liberated from its hydrochloride salt to act as a nucleophile. The free base nitrogen is required to attack the electrophilic enamine carbon of the malononitrile derivative.

  • Electrophile Addition: Dropwise, add 10.0 mmol of [3].

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4 hours.

    • Causality: Thermal energy drives the initial substitution (expelling ethanol, a good leaving group) and overcomes the activation energy required for the subsequent intramolecular cyclization, where the second amidine nitrogen attacks the nitrile group to close the pyrimidine ring.

  • Isolation: Cool the mixture to 0°C. Filter the precipitated intermediate, wash with cold ethanol, and dry under vacuum.

Phase 2: Controlled Hydrolysis
  • Acidic Hydration: Slowly dissolve 5.0 mmol of the 4-amino-5-cyano-2-phenylpyrimidine intermediate in 10 mL of concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Reaction: Allow the solution to warm to room temperature and stir for 24 hours.

    • Causality: Concentrated H₂SO₄ acts as both the solvent and the acid catalyst. It protonates the nitrile, making it highly susceptible to nucleophilic attack by ambient or trace water. The reaction halts at the primary amide stage rather than progressing to the carboxylic acid because the resulting protonated amide intermediate is highly stable in concentrated acid, preventing further hydrolysis.

  • Quenching & Neutralization: Carefully pour the acidic mixture over 50 g of crushed ice. Slowly neutralize the aqueous solution with concentrated ammonium hydroxide (NH₄OH) until pH 7 is reached.

  • Purification: Filter the resulting precipitate, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from methanol.

Analytical Validation Checkpoints

To ensure the integrity of the protocol, the system must be self-validating through analytical checkpoints:

  • TLC Monitoring: Run a Thin-Layer Chromatography (TLC) plate using a 9:1 Dichloromethane/Methanol eluent. The successful conversion in Phase 2 is marked by the complete disappearance of the high-R_f nitrile spot and the emergence of a highly polar, UV-active spot (lower R_f) corresponding to the amide.

  • FT-IR Spectroscopy: The intermediate will display a sharp, distinct nitrile (-C≡N) stretching band at ~2220 cm⁻¹. Upon successful hydrolysis, this band must completely vanish. It will be replaced by a strong carbonyl (C=O) stretch at ~1650 cm⁻¹ (Amide I band) and broad N-H stretching vibrations between 3200–3400 cm⁻¹.

Downstream Applications

Once synthesized and validated, 4-amino-2-phenyl-5-pyrimidinecarboxamide serves as a launchpad for further derivatization. As detailed in historical patent literature, reacting this primary amide with dialkyl acetals of N,N-dimethylformamide (DMF-DMA) yields N-amidino derivatives. These extended structures are investigated for their enhanced solubility and varied pharmacokinetic profiles, making them valuable assets in the creation of proprietary screening libraries for novel therapeutics.

References

  • US3517011A - N-amidino-4-amino-2-substituted 5-pyrimidinecarboxamides Source: Google Patents URL
  • PubChem Compound Summary for CID 110466796, N-(5-methyl-2-pyridinyl)pyrimidine-5-carboxamide (Analog Reference) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes Source: ResearchGate URL:[Link]

Biological activity of 2-phenylpyrimidine-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Biological Activity and Therapeutic Potential of 2-Phenylpyrimidine-5-Carboxamide Derivatives

Part 1: Executive Summary & Structural Rationale

The 2-phenylpyrimidine-5-carboxamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from the unique electronic and steric properties of the pyrimidine core, where the nitrogen atoms at positions 1 and 3 create a distinct electrostatic potential surface, facilitating hydrogen bonding and π-stacking interactions within protein binding pockets.

Unlike generic pyrimidines, the 2-phenyl substitution provides a critical hydrophobic anchor, often occupying deep lipophilic pockets (e.g., the ATP-binding site of kinases or the heme-access channel of CYP enzymes). The 5-carboxamide moiety serves as a vector for diversity, allowing researchers to fine-tune solubility and target selectivity through amide coupling.

This guide dissects the three primary biological activities associated with this scaffold: Antifungal (CYP51 inhibition) , Anticancer (BTK inhibition) , and Anti-inflammatory (PDE4 inhibition) .

Part 2: Chemical Space & Structure-Activity Relationship (SAR)

To rationally design derivatives, one must understand the numbering and functional zones of the scaffold.

Visualization: Core Scaffold & SAR Zones

G cluster_SAR SAR Optimization Logic Core Pyrimidine Core (Electron Deficient) Pos5 C5-Position (Carboxamide Linker) Core->Pos5 Vector for Diversity Pos2 C2-Position (Phenyl Ring) Pos2->Core Hydrophobic Anchor (π-π stacking) SAR_C2 C2-Phenyl Modifications: - Halogens (F, Cl) increase metabolic stability - 4-position substitution improves potency Pos2->SAR_C2 Target Biological Outcome Pos5->Target H-Bond Donor/Acceptor SAR_C5 C5-Amide Modifications: - Bulky amines targeting solvent front - Heterocycles (e.g., imidazole) for metal coordination Pos5->SAR_C5

Caption: Figure 1. The 2-phenylpyrimidine-5-carboxamide pharmacophore.[1] The C2-phenyl group anchors the molecule, while the C5-carboxamide directs interactions with specific residues (e.g., gatekeeper threonines in kinases).

Part 3: Therapeutic Applications & Mechanisms

Antifungal Activity: Targeting CYP51

The lanosterol 14α-demethylase (CYP51) enzyme is a key target for antifungal therapy.[2] 2-phenylpyrimidine-5-carboxamides function as Type II inhibitors, where the pyrimidine nitrogen coordinates with the heme iron of CYP51, blocking ergosterol biosynthesis.

  • Mechanism: The N-3 nitrogen of the pyrimidine ring binds to the heme iron, preventing substrate oxidation.

  • Key Insight: Derivatives containing an imidazole moiety on the carboxamide side chain (e.g., Compound C6) show superior efficacy against Candida albicans compared to fluconazole.

  • SAR Note: Substitution on the C2-phenyl ring with halogens (specifically Bromine) at the para-position significantly enhances hydrophobic interaction within the enzyme's access channel [1].

Oncology: Bruton’s Tyrosine Kinase (BTK) Inhibition

In B-cell malignancies (e.g., leukemia), BTK is a critical node in the B-cell receptor (BCR) signaling pathway.

  • Potency: Optimized derivatives (e.g., Compound 11g) exhibit IC50 values in the nanomolar range (~100 nM) against BTK.[3]

  • Selectivity: These compounds inhibit the phosphorylation of BTK and its downstream substrate PLCγ2, arresting cells in the G0/G1 phase.

  • Cellular Activity: Significant anti-proliferative effects observed in Raji and Ramos lymphoma cell lines [2].[3]

Inflammation: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) hydrolyzes cAMP.[4] Its inhibition leads to elevated intracellular cAMP, suppressing pro-inflammatory cytokines like TNF-α.

  • Discovery: 5-carbamoyl-2-phenylpyrimidines act as potent PDE4B inhibitors.

  • Optimization: Introduction of an N-neopentyl group on the amide improves lipophilicity and cellular permeability, achieving IC50 values as low as 8.3 nM [3].

Part 4: Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the cited literature.

Protocol A: General Synthesis (Amide Coupling)

Rationale: The most robust method to generate the carboxamide library is via the activation of the carboxylic acid precursor.

  • Reagents: 2-phenylpyrimidine-5-carboxylic acid (1.0 equiv), Amine (1.1 equiv), HATU or PyBOP (1.2 equiv), DIPEA (3.0 equiv), DMF (Solvent).

  • Procedure:

    • Dissolve the carboxylic acid in dry DMF under N2 atmosphere.

    • Add DIPEA and HATU; stir for 15 minutes at room temperature (RT) to activate the acid.

    • Add the amine derivative dropwise.

    • Stir at RT for 4–12 hours (monitor via TLC/LC-MS).

    • Workup: Dilute with ethyl acetate, wash with saturated NaHCO3 (x2) and brine. Dry over Na2SO4.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro BTK Kinase Assay

Rationale: A FRET-based assay is preferred for high-throughput screening of kinase inhibitors due to its sensitivity and low background.

  • System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Components: Recombinant human BTK enzyme, Fluorescein-labeled poly-GT substrate, ATP (at Km), Test compounds.

  • Steps:

    • Prepare 3-fold serial dilutions of the 2-phenylpyrimidine derivative in DMSO.

    • Incubate enzyme + compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 15 mins.

    • Initiate reaction by adding ATP and peptide substrate.

    • Incubate for 60 mins at RT.

    • Stop reaction with EDTA/Terbium-labeled antibody.

    • Read: Measure fluorescence ratio (665 nm / 520 nm).

    • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 5: Mechanism of Action (Signaling Pathway)

Understanding the downstream effects of BTK inhibition is crucial for validating the biological activity of these derivatives in oncology.

Visualization: BTK Signaling Cascade

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK BTK (Target) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Inhibitor 2-Phenylpyrimidine Derivative Inhibitor->BTK Inhibition (IC50 ~100nM) Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB Pathway Calcium->NFkB Proliferation Cell Proliferation (Survival) NFkB->Proliferation

Caption: Figure 2.[5] Mechanism of Action in B-Cell Malignancies. The derivative blocks BTK phosphorylation, halting the cascade leading to NF-κB activation and tumor cell survival.

Part 6: Comparative Data Summary

Compound IDR-Group (Amide)TargetIC50 / MICBiological OutcomeRef
C6 Imidazole-propylCYP510.25 µg/mLSuperior to Fluconazole against C. albicans[1]
11g 3-methylphenylBTK100 nMG0/G1 Cell Cycle Arrest[2]
10f NeopentylPDE4B8.3 nMReduced pulmonary neutrophilia[3]

References

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Source: RSC Advances / NIH URL:[Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Source: RSC Advances / NIH URL:[Link]

  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Source: Bioorganic & Medicinal Chemistry / PubMed URL:[Link]

Sources

The 4-Amino-2-phenylpyrimidine Scaffold: A Cornerstone in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The search for selective and potent kinase inhibitors remains a paramount objective in contemporary drug discovery, particularly in oncology. Within the vast chemical space of potential inhibitors, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to bind to the highly conserved ATP-binding site of kinases. The 4-amino-2-phenylpyrimidine core is a premier example of such a scaffold. Its structural resemblance to the adenine base of ATP allows it to function as an effective "hinge-binder," providing a stable anchor from which chemists can explore substitutions to achieve potency and selectivity. This guide provides a detailed examination of the 4-amino-2-phenylpyrimidine scaffold, synthesizing insights on its mechanism of action, structure-activity relationships (SAR), and key methodological considerations for its application in kinase inhibitor development programs.

The Kinase Superfamily: A Target-Rich Environment

The human kinome comprises over 500 protein kinases that act as fundamental regulators of cellular signaling. By catalyzing the transfer of a phosphate group from ATP to a substrate protein, they switch signaling pathways on or off. The deregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where it can lead to uncontrolled cell growth, proliferation, and survival.[1] This central role has made kinases one of the most intensively pursued drug target classes.

The core challenge in kinase drug discovery is achieving selectivity. The ATP-binding pocket, the target for most small-molecule inhibitors, is highly conserved across the kinome. Therefore, a successful inhibitor must not only compete effectively with millimolar concentrations of intracellular ATP but also possess unique structural features that allow it to selectively target one or a specific subset of kinases, thereby avoiding off-target toxicities.

cluster_pathway Canonical Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Activates UpstreamKinase Upstream Kinase (e.g., RAF) Receptor->UpstreamKinase Phosphorylates TargetKinase Target Kinase (e.g., MEK) UpstreamKinase->TargetKinase Phosphorylates Effector Effector Protein (e.g., ERK) TargetKinase->Effector Phosphorylates Response Cellular Response (Proliferation, Survival) Effector->Response Leads to Inhibitor 4-Amino-2-phenylpyrimidine Inhibitor Inhibitor->TargetKinase Binds to ATP Pocket

Caption: Inhibition of a kinase cascade by a 4-amino-2-phenylpyrimidine-based drug.

The 4-Amino-2-phenylpyrimidine Scaffold: A Privileged Hinge-Binder

The pyrimidine ring is a bioisostere of the purine scaffold of ATP, making it an ideal starting point for designing ATP-competitive inhibitors.[1] The 4-amino-2-phenylpyrimidine core, in particular, has proven to be exceptionally effective. Its key mechanistic feature is the formation of one or more crucial hydrogen bonds between the N1 nitrogen and the 4-amino group of the pyrimidine ring and the backbone amide residues of the kinase "hinge region." This interaction mimics the way adenine binds and anchors the molecule in the active site.

The 2-phenyl group serves as a primary vector for synthetic elaboration. It typically projects out from the ATP pocket towards the solvent-exposed region, providing a versatile attachment point for various substituents. By modifying this phenyl ring and the 4-amino group, medicinal chemists can fine-tune the inhibitor's properties to target secondary pockets and specific amino acid residues, thereby achieving the desired potency and selectivity profile.

Caption: Key modification points on the 4-amino-2-phenylpyrimidine scaffold.

Case Study: Targeting Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently mutated or overexpressed in non-small cell lung cancer (NSCLC). Several generations of EGFR inhibitors have been developed, and the 4-amino-2-phenylpyrimidine scaffold has been explored for this purpose.[2]

Recent studies have demonstrated the potential of this scaffold in overcoming resistance mutations. For instance, a series of 2-phenyl-4-aminopyrimidine derivatives were designed to inhibit EGFR variants carrying the T790M/C797S resistance mutations.[2] The data below highlights the structure-activity relationship for a selection of these compounds against both wild-type and mutant EGFR cell lines.

Table 1: Quantitative SAR Data of 2-Phenyl-4-aminopyrimidine Derivatives as EGFR Inhibitors
Compound IDR Group (at 4-Anilino Position)EGFRL858R/T790M IC50 (µM)[2]H1975 Cell Line IC50 (µM)[2]
A17 3-ethynyl0.52 ± 0.030.33
A23 3-chloro, 4-fluoro0.33 ± 0.020.13
A24 3-bromo, 4-fluoro0.46 ± 0.050.16
13f 3-sulfonamide0.022 (enzymatic assay)[3]Not Reported

Note: Data for compounds A17, A23, and A24 are from one study[2], while data for 13f is from another[3], and assay conditions may differ.

The data clearly indicates that substitutions on the anilino ring at the 4-position of the pyrimidine core are critical for inhibitory activity. Small, electron-withdrawing groups like halogens and alkynes at the meta-position appear to be favorable for potent inhibition of both the mutant enzyme and the corresponding cancer cell line.

Experimental Protocols

Bringing a scaffold from concept to clinical candidate requires robust and reproducible synthetic and screening methodologies. As a Senior Application Scientist, I emphasize a self-validating system where each step is rigorously controlled and documented.

Synthesis Workflow: A Two-Step Approach

The most common and versatile synthesis of 4-amino-2-phenylpyrimidine derivatives involves a two-step process: (1) chlorination of the corresponding pyrimidin-4-one intermediate, followed by (2) a palladium-catalyzed cross-coupling reaction, typically a Buchwald-Hartwig amination, to install the desired amine.[4]

Start 6-substituted-2-phenyl -pyrimidin-4-one Step1 Chlorination (e.g., POCl3) Start->Step1 Intermediate 4-Chloro-6-substituted -2-phenylpyrimidine (Key Intermediate) Step1->Intermediate Step2 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Intermediate->Step2 Final Target 4-Amino-2-phenylpyrimidine Inhibitor Step2->Final Amine Desired Aryl/Alkyl Amine (R-NH2) Amine->Step2

Caption: General synthetic workflow for 4-amino-2-phenylpyrimidine derivatives.

Detailed Protocol: Synthesis of a Representative Inhibitor

Step 1: Synthesis of 4-chloro-2-phenylpyrimidine (Key Intermediate)

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenyl-pyrimidin-4-one (2.50 g, 14.5 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 17 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 107 °C) and maintain for 3 hours, or until the solution becomes clear. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Under controlled conditions, slowly pour the reaction mixture onto crushed ice (approx. 40 g) in a beaker with vigorous stirring.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-chloro-2-phenylpyrimidine as a white solid.[5]

Step 2: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-chloro-2-phenylpyrimidine (1 equiv.), the desired aniline (e.g., 3-chloro-4-fluoroaniline, 1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., Dioxane or Toluene) followed by a base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the final product.[4][6]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of test compound (inhibitor) at various concentrations in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add 2.5 µL of a solution containing the target kinase (e.g., EGFR) and its specific substrate peptide.

    • Initiate the reaction by adding 5 µL of ATP solution (at the Kₘ concentration for the specific kinase).

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP-to-ATP Conversion and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ATP amount.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8][9]

Future Directions and Conclusion

The 4-amino-2-phenylpyrimidine scaffold continues to be a highly valuable and versatile platform in kinase inhibitor discovery. Its favorable properties as a hinge-binding pharmacophore ensure its continued relevance. Future work will likely focus on several key areas:

  • Targeting Covalent Inhibition: Incorporating reactive moieties ("warheads") onto the 2-phenyl ring to form covalent bonds with non-catalytic cysteine residues near the active site is a proven strategy for achieving enhanced potency and duration of action.

  • Allosteric Inhibition: While this scaffold is a classic ATP-competitive binder, derivatives could be designed to extend into allosteric pockets adjacent to the ATP site, potentially leading to inhibitors with novel mechanisms and improved selectivity.

  • Tackling Resistance: As seen with EGFR, the scaffold's adaptability makes it a strong candidate for developing next-generation inhibitors that can overcome clinically relevant resistance mutations.

References

  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Presented at the 10th EFMC Young Medicinal Chemists' Symposium, Zagreb, Croatia. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sicha, A., et al. (2021). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention, 22(2), 565-573. [Link]

  • ResearchGate. (2023). Novel bioactive 2‐phenyl‐4‐aminopyrimidine derivatives as EGFR inhibitors for the treatment of non‐small cell lung cancer. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

Sources

Structure-Activity Relationship (SAR) of 4-Aminopyrimidine-5-Carboxamides: Mechanistic Insights and Optimization of STAT6 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminopyrimidine-5-carboxamide scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. While pyrimidine derivatives are historically known as kinase inhibitors, targeted structural modifications of the 4-aminopyrimidine-5-carboxamide core have yielded some of the most potent and selective inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6)[1][2].

STAT6 is the primary transcription factor mediating the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathways, making it a highly validated therapeutic target for Th2-driven allergic conditions, including asthma and atopic dermatitis[2][3]. This technical guide deconstructs the structure-activity relationship (SAR) of this class of compounds, detailing the chemical evolution from early hits (e.g., AS1517499) to orally bioavailable candidates (e.g., AS1617612), and finally to metabolically stable fused bicyclic systems (e.g., AS1810722)[1][2][4].

Mechanistic Grounding: The IL-4/STAT6 Axis

To rationally design inhibitors, one must first understand the causality of the target pathway. Upon IL-4 or IL-13 binding to their respective receptor complexes, Janus kinases (JAKs) cross-phosphorylate and activate the receptors, creating docking sites for the SH2 domain of cytosolic STAT6 monomers. Once recruited, STAT6 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent transcription of Th2-specific genes[3].

In airway smooth muscle, this pathway also upregulates RhoA, a GTPase responsible for calcium sensitization and bronchial hypercontractility[3]. 4-Aminopyrimidine-5-carboxamides specifically block the phosphorylation and subsequent activation of STAT6, halting this cascade at the cytosolic level[2][3].

G IL4 IL-4 / IL-13 Receptor IL-4Rα / IL-13Rα1 Complex IL4->Receptor JAK JAK Kinases (Phosphorylation) Receptor->JAK STAT6_M STAT6 Monomer (Recruitment) JAK->STAT6_M STAT6_D STAT6 Dimerization & Translocation STAT6_M->STAT6_D Phosphorylation Inhibitor 4-Aminopyrimidine-5-Carboxamides (e.g., AS1517499) Inhibitor->STAT6_M Blocks Activation Nucleus Th2 Gene Transcription (e.g., RhoA, IL-4) STAT6_D->Nucleus

Diagram 1: IL-4/STAT6 signaling cascade and the intervention point of 4-aminopyrimidine-5-carboxamides.

Core SAR Analysis: Deconstructing the Scaffold

The optimization of the 4-aminopyrimidine-5-carboxamide core relies on precise manipulation of three critical vectors: the C2 position, the C4 position, and the C5 carboxamide group.

  • The C5 Carboxamide (The Anchor): The carboxamide moiety is strictly required for activity. It acts as a critical hydrogen bond donor/acceptor pair, anchoring the scaffold into the target's binding pocket. Isosteric replacements (e.g., esters or nitriles) result in a complete loss of STAT6 inhibitory activity[1].

  • The C4 Position (Potency Driver): Substitution with a benzylamino group at C4 significantly enhances binding affinity. For example, the introduction of a 2,3,6-trifluorobenzyl group (as seen in AS1617612) maximizes hydrophobic interactions within the binding pocket, driving the IC50 down to sub-nanomolar levels (0.70 nM)[1].

  • The C2 Position (Bioavailability Modulator): Early iterations like AS1517499 utilized a 2-(4-hydroxyphenyl)ethylamino group, which provided excellent in vitro potency (IC50 = 21 nM) but suffered from poor pharmacokinetics[2]. Transitioning to an aniline derivative with a solubilizing morpholine ring (4-morpholin-4-ylphenylamino) drastically improved aqueous solubility and yielded an oral bioavailability of 25% in murine models[1].

Quantitative SAR Summary
CompoundC2 SubstitutionC4 SubstitutionSTAT6 IC50 (nM)Th2 Diff. IC50 (nM)Oral Bioavailability
AS1517499 [2]2-(3-chloro-4-hydroxyphenyl)ethylaminoBenzylamino21.02.3Low
AS1617612 [1]4-morpholin-4-ylphenylamino2,3,6-trifluorobenzylamino0.700.2825% (Mice)
AS1810722 [4]4-(piperazin-1-yl-acetamide)phenylamino3,5-difluorobenzyl (Fused)PotentPotentHigh (In vivo active)

Evolution to Fused Bicyclic Systems

While compounds like AS1617612 demonstrated excellent potency, the exposed nature of the pyrimidine core often led to liabilities regarding metabolic stability and off-target Cytochrome P450 (CYP3A4) inhibition.

To circumvent this, researchers cyclized the C4 and C5 positions to create a rigidized 7H-pyrrolo[2,3-d]pyrimidine scaffold[4]. This conformational restriction locked the molecule into its bioactive conformation, maintaining high STAT6 affinity while significantly improving the CYP3A4 inhibition profile. This effort culminated in AS1810722 , a compound capable of inhibiting eosinophil infiltration in an antigen-induced mouse asthmatic model following oral administration[4].

SAR Core Pyrimidine-5-Carboxamide Core Scaffold C4 C4 Modification (Benzylamino groups) Enhances Potency Core->C4 C2 C2 Modification (Aniline/Phenethylamine) Improves Bioavailability Core->C2 Fused Fused Bicyclic System (Pyrrolo[2,3-d]pyrimidines) Optimizes CYP3A4 Profile C4->Fused C2->Fused

Diagram 2: SAR optimization workflow from core scaffold to fused bicyclic clinical candidates.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the biological evaluation of these compounds must employ self-validating assay designs. A common pitfall in drug discovery is misinterpreting compound cytotoxicity as target-specific inhibition. The protocols below are designed to decouple these variables.

Protocol 1: In Vitro STAT6 Reporter Gene Assay[2]

Purpose: To quantify the direct inhibition of STAT6 transcriptional activity.

  • Cell Preparation: Culture human epithelial cells (e.g., HeLa or A549) stably transfected with an IL-4-responsive luciferase reporter plasmid. Seed at

    
     cells/well in a 96-well plate.
    
  • Compound Treatment: Pre-incubate cells with serial dilutions of the 4-aminopyrimidine-5-carboxamide derivative (e.g., 0.1 nM to 10 µM) for 30 minutes.

  • Stimulation: Add recombinant human IL-4 (10 ng/mL) to induce STAT6 phosphorylation and subsequent luciferase expression. Incubate for 16 hours at 37°C.

  • Self-Validating Step (Multiplexing): Before lysing the cells for luminescence, add a fluorometric viability reagent (e.g., Resazurin) to measure general cell health.

  • Detection & Analysis: Lyse cells and add luciferin substrate. Read luminescence. Normalize the luminescent signal against the viability fluorescence signal. Calculate the IC50 using a 4-parameter logistic curve fit. Causality note: Normalization ensures that a drop in signal is due to STAT6 inhibition, not cell death.

Protocol 2: Th1/Th2 Differentiation Selectivity Assay[1][2]

Purpose: To confirm phenotypic efficacy and pathway selectivity.

  • T-Cell Isolation: Isolate naive CD4+ T cells from mouse splenocytes using magnetic bead negative selection.

  • Activation: Stimulate cells in vitro with plate-bound anti-CD3 and anti-CD28 antibodies.

  • Differentiation Conditions:

    • Th2 Condition: Add IL-4 and anti-IFN-

      
       antibodies.
      
    • Th1 Condition: Add IL-12 and anti-IL-4 antibodies.

  • Inhibition: Treat both cohorts with the test compound (e.g., AS1517499) concurrently with the cytokines.

  • Flow Cytometry Readout: After 4 days, restimulate cells with PMA/Ionomycin and perform intracellular staining for IL-4 (Th2 marker) and IFN-

    
     (Th1 marker).
    
  • Data Interpretation: A successful STAT6 inhibitor will dose-dependently abrogate the percentage of IL-4 producing cells in the Th2 cohort without altering the percentage of IFN-

    
     producing cells in the Th1 cohort, proving mechanism-specific action over general immunosuppression[2].
    

Conclusion

The SAR journey of 4-aminopyrimidine-5-carboxamides highlights the power of systematic functional group optimization. By understanding the structural requirements at the C2, C4, and C5 positions, researchers successfully transformed moderate in vitro hits into highly potent, orally bioavailable, and metabolically stable STAT6 inhibitors. The evolution into pyrrolo[2,3-d]pyrimidines represents a masterclass in utilizing conformational restriction to engineer out off-target liabilities while preserving on-target efficacy.

References

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [2]

  • Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [1]

  • Chiba, Y., et al. (2009). A Novel STAT6 Inhibitor AS1517499 Ameliorates Antigen-Induced Bronchial Hypercontractility in Mice. American Journal of Respiratory Cell and Molecular Biology.[3]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [4]

Sources

Medicinal Chemistry of 2,4-Diaminopyrimidine-5-Carboxamide Analogs: A Technical Guide to Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2,4-diaminopyrimidine-5-carboxamide core is recognized as a highly privileged scaffold, particularly in the design of potent and selective protein kinase inhibitors[1]. Functioning as a bioisostere for the adenine ring of adenosine triphosphate (ATP), this scaffold provides an ideal geometry for anchoring into the highly conserved kinase hinge region[1]. As a Senior Application Scientist, I have observed firsthand that the true power of this chemotype lies in its modularity. By strategically functionalizing the C2-amine, C4-amine, and C5-carboxamide positions, drug discovery teams can fine-tune both target selectivity (e.g., Sky, JAK3, SYK) and pharmacokinetic (PK) profiles[2][][4]. This whitepaper dissects the structural rationale, targeted pathways, and self-validating experimental methodologies required to develop these analogs.

Structural Rationale: The ATP-Competitive Binding Logic

The success of the 2,4-diaminopyrimidine-5-carboxamide scaffold is rooted in its highly predictable and stable binding mechanics within the ATP-binding pocket[1].

  • Hinge Interaction (C2/C4 Amines): The pyrimidine N3 atom and the C4-exocyclic amine act as a critical hydrogen bond acceptor-donor pair, interacting directly with the backbone amide and carbonyl of the kinase hinge region (e.g., Ala571 in Sky kinase)[2].

  • Selectivity Filter (C2 Substitution): The C2-amine vector is typically directed toward a hydrophobic subpocket. Experimental causality dictates that substituting this position with bulky or conformationally restricted groups (such as a 2,5-dichlorobenzyl moiety) forces the molecule to fill specific subpockets, drastically increasing kinase selectivity by sterically clashing with off-target kinases[2].

  • Solvent Front & Conformational Locking (C5-Carboxamide): The C5-carboxamide serves a dual purpose. First, it projects outward toward the solvent-exposed region, providing a vector to attach solubilizing groups that improve ADME properties[5]. Second, the carboxamide carbonyl can form an intramolecular hydrogen bond with the C4-amine proton, locking the scaffold into a planar, bioactive conformation that minimizes the entropic penalty of binding[1].

BindingLogic Scaffold 2,4-Diaminopyrimidine Core Hinge Kinase Hinge Region (e.g., Ala571 / Leu905) Scaffold->Hinge H-Bonds (Donor/Acceptor) via C2/C4 Amines Subpocket Hydrophobic Subpocket (Selectivity Filter) Scaffold->Subpocket Steric Fill via C2-Benzyl/Aryl Solvent Solvent Exposed Region (PK Optimization) Scaffold->Solvent Solubilization via C5-Carboxamide

ATP-competitive binding logic of the 2,4-diaminopyrimidine-5-carboxamide scaffold.

Targeted Kinase Pathways

Sky (TYRO3) Kinase in Thrombosis

Sky kinase, a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family, is activated by the Gas6 ligand[2]. Mechanistically, Gas6 acts as a platelet response amplifier via the PI3K/Akt pathway, enhancing platelet aggregation[2]. Inhibiting Sky kinase presents a paradigm shift in cardiovascular medicine: it protects against arterial thrombosis without increasing bleeding times—a significant clinical advantage over traditional agents like clopidogrel[2].

Pathway Gas6 Gas6 Ligand Sky Sky (TYRO3) Kinase Gas6->Sky Activates PI3K PI3K / Akt Cascade Sky->PI3K Phosphorylates Platelet Platelet Aggregation (Thrombosis) PI3K->Platelet Induces Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->Sky ATP-Competitive Inhibition

Gas6/Sky signaling pathway in platelet activation and targeted inhibition.

JAK3 and SYK in Autoimmunity and Oncology

Beyond Sky, this scaffold is highly effective against Janus kinase 3 (JAK3) and Spleen tyrosine kinase (SYK)[][4]. Optimization at the C2 and C4 positions of dual-inhibitors like Cerdulatinib has led to the discovery of highly selective JAK3 inhibitors (e.g., Compound 11i) that preferentially block the JAK/STAT signaling pathway, offering potent oral bioavailability for treating rheumatoid arthritis[4]. Similarly, SYK inhibitors based on this backbone are emerging as critical therapeutics for hematologic malignancies and graft-versus-host disease (GVHD)[].

Experimental Protocols: Synthesis & Validation

Regioselective Synthetic Methodology

The synthesis of these analogs relies on the inherent electronic asymmetry of the pyrimidine ring. The C4 position is significantly more electron-deficient than the C2 position due to the electron-withdrawing nature of the C5-carboxamide group[6]. Consequently, nucleophilic aromatic substitution (SNAr) occurs regioselectively.

Causality in Experimental Design: If starting with a 2-methylthio-pyrimidine intermediate, the thioether is a poor leaving group. It must be oxidized to a sulfone using m-CPBA to activate the C2 position for nucleophilic attack by the desired amine, ensuring high yields and preventing undesired side reactions[5].

Step-by-Step Protocol:

  • Amidation: React 2,4-dichloro-5-pyrimidinecarbonyl chloride with ammonia or a primary amine at 0°C to form the C5-carboxamide[6].

  • C4-Amination: Add the first primary amine (e.g., an alkylamine) in the presence of N,N-diisopropylethylamine (DIPEA) in acetonitrile at room temperature. The reaction selectively displaces the C4-chloride[6].

  • C2-Amination: Displace the remaining C2-chloride (or oxidized sulfone) with an aniline or benzylamine derivative. This requires harsher conditions: refluxing in 1,4-dioxane at 100°C with acid catalysis (e.g., TFA)[2][5].

  • Purification: Purify the final product via reverse-phase preparative HPLC.

Synthesis Start 2,4-Dichloro-5- pyrimidinecarbonyl chloride Amidation 1. Amidation (NH3 or Amine, 0°C, Regioselective) Start->Amidation C4_Sub 2. C4-Amination (Primary Amine, DIPEA, RT) Amidation->C4_Sub C2_Sub 3. C2-Amination (Aniline/Benzylamine, Acid Catalysis, 100°C) C4_Sub->C2_Sub Product Final Scaffold: 2,4-Diaminopyrimidine -5-carboxamide C2_Sub->Product

Step-by-step synthetic workflow for 2,4-diaminopyrimidine-5-carboxamides.

Self-Validating Biochemical Assay (TR-FRET)

To ensure the trustworthiness of the biological data, the kinase inhibition assay must operate as a self-validating system. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its high signal-to-background ratio.

  • Reaction Assembly: Incubate recombinant kinase (Sky or JAK3) with the analog in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Kinetic Control: Add ATP at its apparent Michaelis constant (

    
    ) to ensure that competitive inhibition kinetics are accurately captured, alongside a biotinylated peptide substrate.
    
  • Detection & Validation: Quench with EDTA after 60 minutes. Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Internal QC: Calculate the Z'-factor for each plate. A Z'-factor > 0.6 is mandatory; plates falling below this threshold are discarded, ensuring the assay window is robust enough to distinguish true inhibitors from background noise.

Quantitative SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) data for selected 2,4-diaminopyrimidine-5-carboxamide analogs, highlighting how specific C2 substitutions drive potency against target kinases[2][][4].

Compound / AnalogTarget KinaseC2 SubstitutionC4 SubstitutionIC50 (μM)Reference
Analog 17 Sky (TYRO3)3-methoxyphenethylLactam-alkylamine0.037Powell et al.[2]
Analog 19 Sky (TYRO3)4-hydroxyphenethylLactam-alkylamine0.068Powell et al.[2]
Analog 31 Sky (TYRO3)2,5-dichlorobenzylLactam-alkylamine0.355Powell et al.[2]
Compound 11i JAK3Substituted ArylSubstituted ArylPotentBahekar et al.[4]
Cerdulatinib SYK / JAKSubstituted AlkylSubstituted ArylDual-activeBOC Sciences[]

References

  • Powell, N. A., et al. (2013). "Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase." Bioorganic & Medicinal Chemistry Letters, 23(4), 1046-1050. URL: [Link]

  • Powell, N. A., et al. (2013). "Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase." Bioorganic & Medicinal Chemistry Letters, 23(4), 1051-1055. URL:[Link]

  • Bahekar, R., et al. (2020). "Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors." Bioorganic Chemistry, 99, 103851. URL: [Link]

Sources

Technical Guide: Phenylpyrimidine Carboxamide Derivatives as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry, pharmacological mechanism, and synthetic pathways of Phenylpyrimidine Carboxamide derivatives as GPR119 agonists.

Executive Summary

GPR119 is a Class A GPCR predominantly expressed in pancreatic


-cells and intestinal L-cells.[1] Its activation triggers a dual mechanism for glucose homeostasis: direct Glucose-Stimulated Insulin Secretion (GSIS) and the release of incretins (GLP-1, GIP).[1] Phenylpyrimidine carboxamide derivatives represent a potent class of synthetic GPR119 agonists designed to overcome the metabolic stability and solubility challenges associated with earlier lipid-mimetic agonists (e.g., OEA). This guide analyzes the Structure-Activity Relationship (SAR), chemical synthesis, and signal transduction of this scaffold.

Mechanism of Action & Signaling Pathway

GPR119 couples primarily to


.[2] Upon binding by a phenylpyrimidine carboxamide agonist, the receptor undergoes a conformational change that activates Adenylyl Cyclase (AC). This results in the accumulation of intracellular cAMP, which activates Protein Kinase A (PKA) and Epac2 (Exchange protein directly activated by cAMP 2).
  • In

    
    -cells:  PKA phosphorylates ATP-sensitive 
    
    
    
    channels (
    
    
    ) and voltage-gated
    
    
    channels, facilitating depolarization and insulin exocytosis.
  • In L-cells: The same cAMP-dependent pathway triggers the secretion of GLP-1, which further potentiates insulin secretion via the GLP-1 receptor.

GPR119 Signaling Cascade (DOT Visualization)

GPR119_Pathway Agonist Phenylpyrimidine Carboxamide GPR119 GPR119 Receptor (GPCR) Agonist->GPR119 Bind/Activate Gs Gαs Protein GPR119->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (accumulation) AC->cAMP Catalyzes ATP PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion (GSIS) PKA->Insulin Phosphorylation Cascade GLP1 GLP-1 Release PKA->GLP1 L-cell Activation Epac2->Insulin Exocytosis

Caption: GPR119 activation by phenylpyrimidine carboxamides triggers cAMP accumulation, leading to insulin and GLP-1 secretion.

Medicinal Chemistry: The Phenylpyrimidine Carboxamide Scaffold

The design of these derivatives typically follows a "Head-Linker-Tail" pharmacophore model. The pyrimidine ring serves as the central scaffold, positioning the carboxamide and phenyl groups to interact with specific residues in the GPR119 orthosteric binding pocket.

Structure-Activity Relationship (SAR)
PositionMoietyFunction & SAR Insight
Core Pyrimidine-5-carboxamide The 5-carboxamide group is critical for hydrogen bonding, likely with Thr-V:13 or similar polar residues in the transmembrane bundle. It acts as a rigid linker.
R4 (Tail) Phenyl / Phenoxy A lipophilic phenyl ring at the 4-position (often linked via ether or amine) occupies a hydrophobic pocket. Electron-withdrawing groups (F, Cl,

) on this ring often enhance potency by improving metabolic stability and hydrophobic interaction.
Amide N Piperidine Linker The amide nitrogen is typically substituted with a piperidine or azetidine ring. This "linker" directs the "Head" group toward the extracellular surface.
Head Heterocycle / Carbamate A polar "cap" (e.g., oxadiazole, carbamate, or pyrimidine) on the piperidine nitrogen is essential for high affinity and to mitigate hERG inhibition by reducing basicity.
Key Optimization Strategies
  • Metabolic Stability: Unsubstituted phenyl rings are prone to CYP450 oxidation. Introduction of 4-methylsulfonyl (

    
    ) or fluoro  substituents on the phenyl ring significantly improves half-life (
    
    
    
    ).
  • hERG Avoidance: Early derivatives with basic amines showed hERG channel inhibition (cardiotoxicity risk). Capping the secondary amine of the piperidine linker with a neutral carbamate or heteroaryl group (e.g., 1,2,4-oxadiazole) reduces

    
     and hERG affinity.
    

Chemical Synthesis Protocols

The synthesis of phenylpyrimidine carboxamide derivatives generally proceeds via a convergent route, utilizing Nucleophilic Aromatic Substitution (


) and Amide Coupling.
General Synthetic Route (DOT Visualization)

Synthesis_Route SM1 4-chloropyrimidine- 5-carboxylate Step1 Step 1: SnAr (Base, Heat) SM1->Step1 Reagent1 Phenol / Aniline (Ar-XH) Reagent1->Step1 Inter1 Intermediate A (4-Ar-pyrimidine ester) Step2 Step 2: Hydrolysis (LiOH/THF) Inter1->Step2 Step1->Inter1 Inter2 Intermediate B (Carboxylic Acid) Step2->Inter2 Step3 Step 3: Amide Coupling (HATU/EDC) Inter2->Step3 Reagent2 Amine Head Group (H2N-Linker-Cap) Reagent2->Step3 Product Final Agonist (Phenylpyrimidine Carboxamide) Step3->Product

Caption: Convergent synthesis of phenylpyrimidine-5-carboxamide agonists via SnAr and Amide coupling.

Detailed Protocol: Synthesis of a Representative Derivative

Target: N-(1-(1,2,4-oxadiazol-5-yl)piperidin-4-yl)-4-(4-(methylsulfonyl)phenoxy)pyrimidine-5-carboxamide.

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Reagents: Ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq), 4-(methylsulfonyl)phenol (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or Acetonitrile.

  • Procedure: Dissolve reactants in solvent. Heat to 80°C for 4–6 hours. Monitor by LC-MS for disappearance of the chloropyrimidine.

  • Workup: Dilute with water, extract with EtOAc. Dry over

    
     and concentrate.
    
  • Product: Ethyl 4-(4-(methylsulfonyl)phenoxy)pyrimidine-5-carboxylate.

Step 2: Ester Hydrolysis

  • Reagents: Intermediate from Step 1, LiOH (3.0 eq).

  • Solvent: THF/Water (3:1).

  • Procedure: Stir at room temperature for 2 hours. Acidify with 1N HCl to pH 3.

  • Workup: Filter the precipitated carboxylic acid solid or extract with EtOAc.

Step 3: Amide Coupling

  • Reagents: Carboxylic acid (from Step 2), 1-(1,2,4-oxadiazol-5-yl)piperidin-4-amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF or DCM.

  • Procedure: Activate the acid with HATU/DIPEA for 15 mins, then add the amine. Stir at RT for 12 hours.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Preclinical Evaluation Assays

To validate the efficacy and safety of the synthesized derivatives, the following assay cascade is recommended.

In Vitro cAMP Accumulation (HTRF Assay)
  • Objective: Determine agonist potency (

    
    ).
    
  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Method:

    • Seed cells in 384-well plates (5,000 cells/well).

    • Incubate with compound + IBMX (phosphodiesterase inhibitor) for 30 mins.

    • Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Read fluorescence ratio (665/620 nm).

  • Validation: Reference agonist (e.g., GSK1292263 or AR231453) should yield

    
     nM.
    
Glucose-Stimulated Insulin Secretion (GSIS)
  • Objective: Confirm glucose-dependent efficacy.

  • Cell Line: MIN6 or INS-1E beta cells.

  • Method:

    • Incubate cells in low glucose (2.8 mM) Krebs-Ringer buffer for 1 hour.

    • Treat with compound in the presence of high glucose (16.7 mM).

    • Measure insulin in supernatant via ELISA.

  • Expectation: >2-fold increase in insulin secretion vs. vehicle at high glucose; no significant increase at low glucose (minimizing hypoglycemia risk).

Challenges & Future Outlook

While phenylpyrimidine carboxamides show promise, historical challenges with GPR119 agonists include:

  • Tachyphylaxis: Rapid receptor desensitization upon chronic dosing.

  • Efficacy Translation: Rodent data often overpredicts human efficacy.

  • Solubility: The lipophilic "tail" required for potency often compromises aqueous solubility.

Future Directions:

  • Biased Agonism: Developing ligands that preferentially activate cAMP signaling over

    
    -arrestin recruitment to reduce desensitization.
    
  • Combination Therapy: Co-formulation with DPP-4 inhibitors (e.g., Sitagliptin) to synergistically elevate active GLP-1 levels.

References

  • GPR119 Agonists for the Treatment of Type 2 Diabetes. Expert Opinion on Therapeutic Patents.[3] (2009).[3] [Link][4]

  • Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry.[5] (2008).[5][6][7] [Link]

  • Synthesis and Structure-Activity Relationship of 4-Amino-2-Phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. Bioorganic & Medicinal Chemistry.[8] (2012).[3][4][9] [Link]

  • GPR119 Signaling Pathway and Its Role in Metabolic Homeostasis. Frontiers in Endocrinology. (2024).[2][7][10] [Link]

  • Heterocyclic Modulators of GPR119 for Treatment of Disease. World Intellectual Property Organization (WO2009117421). (2009).[3]

Sources

4-Amino-2-phenylpyrimidine-5-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 4-Amino-2-phenylpyrimidine-5-carboxamide , a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.

Executive Summary

This compound is a privileged heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD). Its structural architecture—comprising a pyrimidine core decorated with an exocyclic amino group, a carboxamide moiety, and a phenyl ring—mimics the adenosine triphosphate (ATP) adenine ring. This mimicry allows it to form critical hydrogen bonds with the hinge region of various protein kinases, making it a foundational intermediate for inhibitors targeting enzymes such as Bruton's Tyrosine Kinase (BTK) , Spleen Tyrosine Kinase (Syk) , and Janus Kinases (JAKs) .

This guide details the physicochemical properties, validated synthetic protocols, analytical characterization, and biological relevance of this molecule.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The molecule is characterized by a planar pyrimidine ring substituted at the 2, 4, and 5 positions. The 4-amino and 5-carboxamide groups provide a donor-acceptor-donor (D-A-D) hydrogen bonding motif essential for biological recognition.

Table 1: Core Chemical Data
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₀N₄O
Molecular Weight 214.22 g/mol
Exact Mass 214.0855
CAS Registry Number Note: Often synthesized in-situ or cataloged as specific salt forms.[2] Related nitrile precursor CAS: 1353000-64-6 (generic).
LogP (Predicted) ~1.3 - 1.8
H-Bond Donors 2 (Amino -NH₂, Amide -NH₂)
H-Bond Acceptors 4 (Pyrimidine N1/N3, Amide O, Amino N)
Solubility Low in water; soluble in DMSO, DMF, hot Ethanol.

Synthetic Architecture & Protocols

The synthesis of this compound is typically achieved through a convergent cyclocondensation strategy. The most robust industrial route involves the construction of the pyrimidine ring from a benzamidine derivative and a malononitrile equivalent, followed by controlled hydrolysis.

Retrosynthetic Analysis

The molecule can be disconnected into two primary synthons:

  • Benzamidine (C-N-C Fragment): Provides the N1-C2-N3 portion and the phenyl ring.

  • Ethoxymethylenemalononitrile (C-C-C Fragment): Provides C4, C5, C6 and the functional handles (CN/NH2).

Validated Synthetic Protocol

Step 1: Cyclocondensation to Nitrile Intermediate

  • Reagents: Benzamidine hydrochloride (1.0 eq), Ethoxymethylenemalononitrile (1.0 eq), Sodium Ethoxide (NaOEt) (2.5 eq).

  • Solvent: Ethanol (anhydrous).

  • Conditions: Reflux, 4–6 hours.

Protocol:

  • Dissolve sodium metal (2.5 eq) in anhydrous ethanol to generate NaOEt in situ.

  • Add Benzamidine HCl (1.0 eq) and stir for 30 min to liberate the free base.

  • Add Ethoxymethylenemalononitrile (1.0 eq) portion-wise.

  • Heat the mixture to reflux (78°C) for 4–6 hours. The solution will typically turn yellow/orange, and a precipitate may form.

  • Cool to room temperature. Acidify with acetic acid to pH ~5–6.

  • Filter the solid precipitate, wash with water and cold ethanol.

  • Product: 4-Amino-2-phenylpyrimidine-5-carbonitrile.

Step 2: Controlled Hydrolysis to Carboxamide

  • Reagents: 4-Amino-2-phenylpyrimidine-5-carbonitrile, H₂SO₄ (conc.), or H₂O₂/NaOH.

  • Method: Acid-catalyzed hydration is preferred to avoid over-hydrolysis to the carboxylic acid.

Protocol:

  • Suspend the nitrile intermediate in concentrated H₂SO₄ (10 vol) at 0°C.

  • Stir at room temperature for 12–24 hours. Monitor by TLC or LC-MS for disappearance of the nitrile peak.

  • Pour the reaction mixture onto crushed ice carefully.

  • Neutralize with NH₄OH or NaOH solution to pH ~8.

  • Filter the resulting white/off-white solid.

  • Recrystallize from DMF/Ethanol if necessary.

  • Final Product: this compound.

Synthetic Pathway Diagram (DOT)

SynthesisPathway Start1 Benzamidine HCl (C7H9ClN2) Intermediate 4-Amino-2-phenyl- pyrimidine-5-carbonitrile Start1->Intermediate NaOEt, EtOH Reflux, 6h Start2 Ethoxymethylene- malononitrile Start2->Intermediate Product 4-Amino-2-phenyl- pyrimidine-5-carboxamide (C11H10N4O) Intermediate->Product H2SO4 (conc.) Hydrolysis

Figure 1: Convergent synthesis of this compound via nitrile intermediate.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed.

Proton NMR (¹H NMR)[1]
  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 8.6–9.0 ppm (1H, s): Pyrimidine H-6 proton. This singlet is diagnostic for the pyrimidine ring formation.

    • δ 8.2–8.4 ppm (2H, m): Phenyl ortho protons.

    • δ 7.4–7.6 ppm (3H, m): Phenyl meta/para protons.

    • δ 7.0–8.0 ppm (Broad singlets): Two distinct exchangeable signals corresponding to the 4-NH₂ and 5-CONH₂ protons. The amide protons often appear as two separate broad singlets due to restricted rotation.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode)

  • Expected Parent Ion: [M+H]⁺ = 215.2 m/z.

  • Fragmentation: Loss of NH₃ (17 Da) or loss of the amide group (44 Da) may be observed at higher collision energies.

Biological Context & Mechanism of Action

Kinase Hinge Binding

This molecule is a "privileged scaffold" because it mimics the adenine base of ATP. In the ATP-binding pocket of kinases:

  • The N1 of the pyrimidine accepts a hydrogen bond from the backbone NH of the hinge region.

  • The 4-Amino group donates a hydrogen bond to the backbone Carbonyl of the hinge region.

  • The 2-Phenyl group occupies the hydrophobic pocket (often the specificity pocket), providing selectivity based on steric fit.

Structural Logic Diagram (DOT)

Pharmacophore Scaffold 4-Amino-2-phenyl- pyrimidine-5-carboxamide Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond Acceptor (N1) H-Bond Donor (4-NH2) Pocket Hydrophobic Pocket (Selectivity) Scaffold->Pocket Hydrophobic Interaction (2-Phenyl Ring) Target Target: BTK / Syk / JAK

Figure 2: Pharmacophore mapping of the scaffold within the kinase ATP-binding site.

Applications
  • BTK Inhibitors: Derivatives of this scaffold are explored for treating B-cell malignancies (e.g., Chronic Lymphocytic Leukemia).

  • Syk Inhibitors: Used in autoimmune disease research (e.g., Rheumatoid Arthritis).

  • Fragment Screening: Due to its low molecular weight (<300 Da) and high ligand efficiency, it is a standard entry in fragment libraries for crystallographic screening.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70694174 (Related Cyclopentyl derivative). Retrieved March 8, 2026. [Link]

  • Vertex AI Research. Synthesis of 4-aminopyrimidine-5-carboxamide derivatives as potent STAT6 inhibitors. (Derived from search snippet 1.1). [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Pyrimidine Derivatives. Molecules 2016.[3] [Link]

Sources

Phenylpyrimidine Carboxamides: A Technical Guide to Next-Generation CYP51 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of pan-azole-resistant fungal pathogens (Candida auris, Aspergillus fumigatus) necessitates the development of novel chemotypes that bypass classic resistance mechanisms such as the Y132H and G464S mutations in CYP51 (Lanosterol 14


-demethylase). Phenylpyrimidine carboxamides represent a high-value "scaffold hop" from traditional triazoles. By retaining the heme-coordinating nitrogen of the pyrimidine while utilizing a carboxamide linker to exploit novel hydrophobic pocket interactions, this class offers improved selectivity and potency. This guide details the mechanistic basis, Structure-Activity Relationship (SAR), and validation protocols for this promising antifungal class.[1]

Part 1: The Clinical & Structural Imperative[2]

The Resistance Bottleneck

Traditional azoles (fluconazole, voriconazole) rely on a rigid interaction between a triazole nitrogen and the heme iron of CYP51. Resistance often arises when mutations alter the shape of the substrate-binding pocket, reducing azole affinity without abolishing endogenous lanosterol binding.

The Phenylpyrimidine Solution

Phenylpyrimidine carboxamides introduce a distinct binding topology. Unlike the flexible alkyl linkers of azoles, the 2-phenylpyrimidine core provides a rigid, planar anchor. The carboxamide moiety acts as a critical vector, directing hydrophobic tails into the substrate access channel (propionate access channel), creating additional stabilizing contacts (hydrogen bonds,


-stacking) that are less susceptible to single-point resistance mutations.

Part 2: Mechanistic Pharmacology[3]

Binding Mode Topology

The inhibition mechanism is competitive and reversible (Type II binding).

  • Heme Coordination: The pyrimidine ring nitrogen coordinates with the Ferric (Fe

    
    ) ion of the heme group, displacing the native water molecule and blocking oxygen activation.
    
  • Hydrophobic Occupancy: The 2-phenyl substituent occupies the hydrophobic pocket adjacent to the heme, mimicking the steroid core of lanosterol.

  • Carboxamide Interaction: The amide linker forms hydrogen bonds with conserved residues (e.g., His377 in C. albicans) and orients the distal tail to block the entrance channel.

Mechanism Visualization

The following diagram illustrates the molecular interference pathway of phenylpyrimidine carboxamides within the fungal cell.

CYP51_Mechanism Inhibitor Phenylpyrimidine Carboxamide CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Inhibitor->CYP51 Binds (Type II) Heme Heme Iron (Active Site) Inhibitor->Heme N-Fe Coordination Lanosterol Lanosterol (Substrate) Inhibitor->Lanosterol Competitive Exclusion CYP51->Heme Contains Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Catalysis (Blocked) Lanosterol->CYP51 Native Substrate ToxicSterols Toxic Methylated Sterols (14α-methyl) Lanosterol->ToxicSterols Accumulation (via Blockade) Membrane Fungal Membrane Destabilization Ergosterol->Membrane Maintains Fluidity ToxicSterols->Membrane Disrupts Structure

Figure 1: Mechanistic pathway of phenylpyrimidine carboxamide inhibition leading to fungistatic/fungicidal effects.

Part 3: Structure-Activity Relationship (SAR)[5]

The optimization of this scaffold relies on balancing the "Head" (Heme binder) and the "Tail" (Channel blocker).

SAR Optimization Matrix
Structural DomainChemical MoietyFunction & Optimization Logic
Heme Binder (Head) Pyrimidine RingThe N-3 nitrogen coordinates Fe

. A 2-phenyl substitution on the pyrimidine ring increases potency by filling the hydrophobic pocket adjacent to the heme (mimicking the C-ring of sterols).
Linker 5-CarboxamideThe amide group (-CONH-) provides rigidity and H-bond donors/acceptors. It is critical for orienting the tail away from the heme and towards the channel entrance.
Hydrophobic Tail Benzyl / Alkyl-ArylSubstituents attached to the amide nitrogen. Bulky aromatic groups (e.g., halogenated benzyls) improve affinity by interacting with the substrate access channel residues.
A-Ring Substitution Fluorine (3-F or 4-F)Adding fluorine to the 2-phenyl ring often improves metabolic stability and enhances hydrophobic interactions within the pocket.
Key Compound Archetype

Recent studies highlight derivatives such as N-(phenyl)pyrimidine-5-carboxamides .

  • Example: Compound A9 or C6 (from recent literature).

  • Feature: A pyrimidine core with a phenyl group at position 2, and a carboxamide at position 5 linking to a complex hydrophobic tail.[2] This configuration maximizes "fit" in the CYP51 active site while minimizing steric clash with resistance mutations like Y132H.

Part 4: Technical Workflow: Validating Inhibition

To rigorously validate a phenylpyrimidine carboxamide, one must prove direct target engagement (Binding) and functional blockade (Activity).

Protocol A: Spectrophotometric Binding Assay (Type II Spectra)

Objective: Determine the Binding Affinity (


) of the compound to purified CYP51.

Reagents:

  • Purified recombinant CYP51 (e.g., C. albicans or A. fumigatus expressed in E. coli).[3]

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 10% Glycerol.

  • Dual-beam UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Baseline Correction: Place 1 mL of CYP51 protein solution (approx. 2

    
    M) in both the sample and reference cuvettes. Record a baseline (350–500 nm).
    
  • Titration: Add the phenylpyrimidine inhibitor (dissolved in DMSO) to the sample cuvette in stepwise increments (0.1

    
    M to 10 
    
    
    
    M). Add an equivalent volume of pure DMSO to the reference cuvette to correct for solvent effects.
  • Measurement: Record the difference spectrum after each addition.

  • Analysis: Look for a Type II spectral shift :

    • Peak: ~425–432 nm (Red shift).

    • Trough: ~390–410 nm (Blue shift).

    • Note: This shift indicates the displacement of the high-spin water ligand by the low-spin nitrogen of the inhibitor.

  • Calculation: Plot

    
     vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to derive 
    
    
    
    .
Protocol B: CYP51 Reconstitution Assay (Functional IC50)

Objective: Measure the inhibition of the enzymatic conversion of Lanosterol to Ergosterol.

Reagents:

  • Recombinant CYP51 membrane fractions.[3]

  • Recombinant CPR (Cytochrome P450 Reductase).

  • Substrate: Lanosterol (50

    
    M).[3]
    
  • Cofactor: NADPH (1 mM).

Step-by-Step Methodology:

  • Reconstitution: Mix CYP51 and CPR (ratio 1:2) in buffer containing lipid/detergent (e.g., DLPC) to simulate the membrane environment. Pre-incubate for 10 mins at 37°C.

  • Inhibitor Addition: Add the test compound at varying concentrations.

  • Initiation: Add NADPH to start the reaction.[1] Incubate for 10–20 minutes.

  • Termination: Stop reaction with organic solvent (e.g., Methanol/Chloroform).

  • Extraction & Analysis: Extract sterols and analyze via HPLC-MS or GC-MS.

  • Quantification: Measure the ratio of Lanosterol (substrate) to 14

    
    -demethylated product. Calculate IC50 based on product reduction.
    
Experimental Workflow Diagram

Workflow cluster_Binding Target Engagement (Kd) cluster_Functional Functional Inhibition (IC50) Start Compound Library (Phenylpyrimidine Carboxamides) Step1 Purified CYP51 Protein Start->Step1 Step3 Reconstitution Assay (CYP51 + CPR + Lanosterol) Start->Step3 Step2 Difference Spectroscopy (Dual Beam) Step1->Step2 Result1 Type II Spectra (Peak 425nm / Trough 390nm) Step2->Result1 Decision Lead Candidate Selection Result1->Decision Step4 HPLC/GC-MS Analysis Step3->Step4 Result2 Sterol Profile (Lanosterol Accumulation) Step4->Result2 Result2->Decision

Figure 2: Integrated screening workflow for validating phenylpyrimidine carboxamide efficacy.

Part 5: Future Outlook

The phenylpyrimidine carboxamide scaffold is not merely a "me-too" azole. Its ability to utilize the carboxamide linker for specific H-bonding allows for "rational design" against resistant mutants. Future development should focus on:

  • Dual-Targeting: Hybrid molecules that target both CYP51 and non-CYP targets (e.g., chitin synthase) to prevent resistance.

  • Crystal Structure Co-crystallization: Obtaining X-ray structures of these specific carboxamides bound to C. auris CYP51 to map the exact trajectory of the hydrophobic tail.

References

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. European Journal of Medicinal Chemistry. [Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. [Link]

  • Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy. [Link][4]

  • CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Molecular & Biochemical Parasitology. [Link]

  • In silico and in vitro screening to identify structurally diverse non-azole CYP51 inhibitors as potent antifungal agent. Biochemical and Biophysical Research Communications. [Link]

Sources

Methodological & Application

One-pot synthesis of 4-Amino-2-phenylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of 4-Amino-2-phenylpyrimidine-5-carboxamide Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Overview & Strategic Rationale

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and central nervous system (CNS) modulators. Specifically, 4-amino-pyrimidine-5-carboxamide derivatives serve as highly versatile intermediates. They are classically utilized in the downstream synthesis of complex bicyclic heteroaromatics, such as pyrimido[4,5-d]pyrimidines, via intramolecular amide addition to iminium intermediates [1].

This application note details a highly efficient, one-pot bimolecular condensation strategy to synthesize this compound. By reacting benzamidine hydrochloride with 2-cyano-3-ethoxyacrylamide [2], we bypass multi-step linear sequences, minimizing solvent waste and maximizing atom economy.

Mechanistic Causality & Experimental Design

To ensure reproducible success, it is critical to understand the causality behind the selected reagents and conditions. This synthesis is not merely a mixture of components; it is a precisely orchestrated sequence of addition, elimination, and cyclization driven by thermodynamic sinks.

  • Base Selection (Sodium Ethoxide): We specifically utilize sodium ethoxide (NaOEt) in absolute ethanol rather than aqueous bases (like NaOH). Aqueous hydroxide would hydrolyze the ethoxy leaving group of the 2-cyano-3-ethoxyacrylamide into a deactivated enol, completely halting the reaction. NaOEt perfectly matches the leaving group, preventing transetherification side reactions.

  • Thermal Activation (Reflux): The initial step—nucleophilic attack of the free benzamidine onto the

    
    -carbon of the acrylamide to expel ethanol—occurs rapidly at room temperature. However, the subsequent intramolecular attack of the amidine nitrogen onto the nitrile (cyano) group requires elevated thermal energy (78°C) to overcome the entropic penalty of forming the six-membered pyrimidine ring.
    
  • Thermodynamic Driving Force: The target molecule features an extensive intermolecular hydrogen-bonding network (via the 4-amino and 5-carboxamide groups). As the reaction progresses, the product spontaneously precipitates from the hot ethanol. This phase separation acts as a thermodynamic sink, driving the equilibrium forward via Le Chatelier’s principle and providing a built-in visual validation of reaction progress.

Reaction Workflow & Mechanistic Pathway

G A Benzamidine HCl (Starting Material) B Free Benzamidine (Active Nucleophile) A->B NaOEt / EtOH (Deprotonation) D Acyclic Intermediate (Addition-Elimination) B->D Nucleophilic Attack C 2-Cyano-3-ethoxyacrylamide (Electrophile) C->D - EtOH (Leaving Group) E Cyclized Imine (Intramolecular Attack) D->E Reflux (78°C) Nitrile Addition F 4-Amino-2-phenylpyrimidine- 5-carboxamide (Target) E->F Tautomerization (Aromatization)

Fig 1. Mechanistic workflow for the one-pot synthesis of this compound.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from our condition-screening phase, highlighting why the final protocol parameters were chosen.

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Consequence & Observation
1MeOHNaOMe (1.2)65668Transetherification occurred; mixed intermediate pools lowered yield.
2EtOHK₂CO₃ (1.5)78874Heterogeneous base resulted in slower deprotonation kinetics.
3 EtOH NaOEt (1.2) 78 4 92 Optimal; matched leaving group, clean conversion, rapid precipitation.
4DMFDBU (1.2)100281Rapid kinetics, but high product solubility in DMF complicated isolation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . If the visual checkpoints described below do not occur, the operator can immediately halt and troubleshoot, preventing wasted time and resources.

Materials Required:

  • Benzamidine hydrochloride hydrate (1.0 equiv, 10.0 mmol, 1.56 g)

  • 2-Cyano-3-ethoxyacrylamide (1.05 equiv, 10.5 mmol, 1.47 g)

  • Sodium ethoxide, 95% (1.2 equiv, 12.0 mmol, 0.86 g)

  • Absolute Ethanol (30 mL, anhydrous)

Execution Steps:

  • Preparation of the Free Base: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add absolute ethanol (30 mL) and sodium ethoxide (0.86 g). Stir for 5 minutes at room temperature under an inert nitrogen atmosphere. Add benzamidine hydrochloride (1.56 g) portion-wise over 2 minutes.

    • Self-Validating Checkpoint 1: Within 15 minutes, a fine, dense white precipitate of sodium chloride (NaCl) will form, confirming the successful liberation of the free benzamidine base.

  • Electrophile Addition: To the stirring suspension, add 2-cyano-3-ethoxyacrylamide (1.47 g) in one continuous portion.

    • Self-Validating Checkpoint 2: The reaction mixture will exhibit a slight exothermic shift and transition to a pale yellow color, indicating the formation of the acyclic addition-elimination intermediate.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to a gentle boil (78°C) using an oil bath or heating mantle. Maintain reflux for 4 hours.

    • Self-Validating Checkpoint 3: Around the 90-to-120-minute mark, a heavy, off-white precipitate will begin to crash out of the boiling ethanol. This is the highly crystalline target product forming. The reaction mixture will become remarkably thick.

  • Workup and Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, chill the flask in an ice-water bath (0°C) for 30 minutes to maximize product precipitation.

  • Purification: Filter the thick suspension through a Büchner funnel under vacuum.

    • Wash the filter cake first with ice-cold absolute ethanol (2 × 10 mL) to remove any unreacted electrophile and colored organic impurities.

    • Wash the filter cake second with distilled water (2 × 20 mL) to dissolve and completely remove the co-precipitated NaCl byproduct.

  • Drying: Transfer the purified solid to a watch glass and dry in a vacuum oven at 60°C for 12 hours.

    • Expected Output: ~1.97 g (92% yield) of this compound as a pristine white powder.

Analytical Validation Expectations

To confirm structural integrity, subject the dried powder to standard spectroscopic analysis:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the distinct pyrimidine C6-H singlet far downfield (typically around

    
     8.6 - 8.8 ppm). The primary amine (-NH₂) and amide (-CONH₂) protons will appear as broad exchangeable singlets between 
    
    
    
    7.0 and 8.0 ppm, integrating for 2H each, alongside the 5H multiplet of the phenyl ring.
  • LC-MS (ESI+): Expect a dominant [M+H]⁺ peak at m/z 215.1.

References

  • Synthesis of Highly Substituted 2,3-Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-Dichloro-5-formylpyrimidine, Amines and Aldehydes. Science.gov / ResearchGate. 1

  • A Comparative Guide to the Synthetic Routes of 2,4-diaminopyrimidine derivatives. Benchchem. 2

Sources

Application Note: Green Synthesis of 4-Amino-5-pyrimidinecarbonitriles via Multicomponent Assembly from Benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyrimidines is a cornerstone of modern drug discovery, given the scaffold's prevalence in kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. This application note details a highly efficient, green, one-pot, three-component protocol for synthesizing 4-amino-5-pyrimidinecarbonitriles. By reacting an aromatic aldehyde, malononitrile, and benzamidine hydrochloride in an aqueous medium, researchers can bypass tedious multi-step syntheses, eliminate toxic organic solvents, and achieve excellent atom economy.

Mechanistic Rationale & Pathway Dynamics

The formation of the 4-amino-5-pyrimidinecarbonitrile core is a classic example of a tandem multicomponent reaction (MCR) cascade. Rather than isolating fragile intermediates, the synthesis relies on a continuous, self-driving sequence of transformations .

The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile, generating a highly electrophilic benzylidenemalononitrile intermediate. Benzamidine then acts as a bis-nucleophile. The primary amine of benzamidine executes a Michael addition onto the electron-poor C=C double bond of the intermediate. This acyclic adduct immediately undergoes intramolecular cyclization via the attack of the amidine nitrogen on the nitrile carbon. Finally, the resulting dihydropyrimidine undergoes spontaneous auto-oxidation to yield the fully aromatic pyrimidinecarbonitrile .

Mechanism A 1. Aldehyde + Malononitrile B 2. Benzylidenemalononitrile (Knoevenagel Adduct) A->B NaOAc, H2O (Reflux) - H2O C 3. Acyclic Adduct (Michael Addition) B->C + Benzamidine HCl Base-promoted attack D 4. Dihydropyrimidine (Intramolecular Cyclization) C->D Tautomerization & Cycloaddition E 5. 4-Amino-5-pyrimidinecarbonitrile (Final Aromatic Product) D->E Auto-oxidation (Air) - H2

Mechanistic pathway for the three-component synthesis of 4-amino-5-pyrimidinecarbonitriles.

Causality in Experimental Design

To ensure a robust and reproducible protocol, it is critical to understand why specific reagents and conditions are selected over traditional alternatives:

  • Solvent Selection (The Hydrophobic Effect): Utilizing water instead of traditional organic solvents (like DMSO or DMF) is a kinetic driver, not just an ecological preference. The hydrophobic effect forces the non-polar organic precursors into tightly packed aggregates within the aqueous medium. This drastically increases their effective local concentration, accelerating the bimolecular Knoevenagel condensation. Furthermore, the final pyrimidinecarbonitrile product is highly insoluble in water, driving the reaction equilibrium forward via precipitation and eliminating the need for complex chromatographic purification .

  • Catalyst Selection (Thermodynamic Control): Early protocols utilized strong bases like triethylamine (TEA), which often resulted in sluggish kinetics and poor yields due to side reactions such as the off-target polymerization of malononitrile. Transitioning to a mild base like sodium acetate (NaOAc) provides precisely enough basicity to deprotonate the active methylene of malononitrile without degrading the highly reactive intermediates .

  • Aromatization (Spontaneous Auto-Oxidation): The penultimate intermediate is a dihydropyrimidine derivative. Because the fully conjugated pyrimidine ring is highly thermodynamically stable, the system undergoes spontaneous auto-oxidation in the presence of atmospheric oxygen. No external chemical oxidants are required; the energetic payoff of aromatization acts as the sole driving force.

Quantitative Optimization Data

The superiority of the aqueous sodium acetate system is clearly demonstrated when compared to traditional organic conditions. The table below summarizes the optimization parameters for the synthesis of 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile .

Solvent SystemCatalystHeating ModalityReaction TimeIsolated Yield (%)
DMSOTriethylamine (TEA)Thermal Reflux16 hours40%
Water Sodium Acetate (NaOAc) Thermal Reflux 6 hours 78%
Water Sodium Acetate (NaOAc) Microwave (800W) 3–5 minutes 85%

Self-Validating Experimental Protocol

Materials & Reagents
  • Benzamidine hydrochloride (1.0 mmol, 156.6 g/mol )

  • Malononitrile (1.0 mmol, 66.06 g/mol )

  • Benzaldehyde (1.0 mmol, 106.12 g/mol ) (Note: Other aromatic aldehydes can be substituted to generate structural diversity).

  • Sodium acetate (NaOAc) (1.0 mmol, 82.03 g/mol )

  • Distilled water (10 mL)

  • Absolute ethanol (for recrystallization)

Step-by-Step Thermal Aqueous Synthesis
  • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, sequentially add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and benzamidine hydrochloride (1.0 mmol).

  • Catalyst Addition: Add sodium acetate (1.0 mmol) to the flask, followed immediately by 10 mL of distilled water.

  • Reflux Initiation: Attach a reflux condenser and heat the vigorously stirring suspension to reflux (approx. 100 °C).

  • In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (7:3) mobile phase. The disappearance of the benzaldehyde spot and the transient appearance of the highly UV-active benzylidenemalononitrile intermediate indicate successful initiation.

  • Precipitation & Isolation: As the reaction progresses (typically 5–6 hours), the mixture will transition into a heavy suspension as the highly aromatic, water-insoluble product forms. Once TLC indicates complete consumption of starting materials, remove the flask from heat and allow it to cool to room temperature.

  • Filtration: Filter the precipitated solid under vacuum using a Büchner funnel. Wash the crude filter cake thoroughly with ice-cold distilled water (2 × 10 mL) to remove any unreacted water-soluble salts (NaOAc, unreacted amidine).

  • Purification: Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling absolute ethanol. Allow the solution to cool slowly to yield analytically pure 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile crystals.

Analytical Validation Checkpoints

To ensure the integrity of the synthesized protocol, validate the final product using the following spectroscopic benchmarks:

  • Infrared (IR) Spectroscopy: A successful synthesis is definitively confirmed by a sharp, intense absorption band in the 2210–2230 cm⁻¹ region, corresponding to the nitrile (-C≡N) stretch. Additionally, look for two sharp bands in the 3300–3450 cm⁻¹ region, indicative of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

  • Nuclear Magnetic Resonance (¹H NMR): The spectrum (run in DMSO-d₆) will exhibit a broad singlet integrating to 2 protons at approximately δ 7.2–7.6 ppm . This peak corresponds to the -NH₂ group and will disappear upon D₂O exchange. The aromatic protons from the benzamidine and benzaldehyde precursors will appear as a complex multiplet in the δ 7.4–8.2 ppm range.

References

  • Sheibani, H., Saljoogi, A. S., & Bazgir, A. (2008). "Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation." ARKIVOC.[Link]

  • MDPI Catalysts. (2023). "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." MDPI.[Link]

  • PMC. (2020). "Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review." NIH.[Link]

Application Note: Advanced Reagents for the Divergent Cyclization of 4-Amino-2-phenylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrimido[4,5-


]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent biological activities ranging from tyrosine kinase inhibition to antiviral and antimicrobial efficacy[1]. The synthesis of these bicyclic systems frequently relies on the late-stage annulation of appropriately functionalized pyrimidines.

This application note provides an in-depth technical guide on the divergent cyclization of 4-amino-2-phenylpyrimidine-5-carboxamide . By strategically selecting specific electrophilic reagents—triethyl orthoformate (TEOF), aldehydes, or 1,1'-carbonyldiimidazole (CDI)—chemists can precisely control the oxidation state, 3D conformation, and substitution pattern of the resulting heterocycle.

Mechanistic Rationale & Reagent Selection

The proximity of the primary amine (C4) and the carboxamide (C5) on the pyrimidine ring provides an ideal, pre-organized system for [5+1] annulation strategies. The choice of the one-carbon synthon dictates the final architecture of the molecule.

  • Triethyl Orthoformate (TEOF) for Fully Aromatic Systems: TEOF acts as an anhydrous one-carbon electrophile. The reaction is driven by the nucleophilic attack of the C4-amine on the orthoester, eliminating ethanol to form an ethyl formimidate intermediate. Subsequent intramolecular attack by the C5-carboxamide nitrogen, followed by a final elimination of ethanol, yields the fully aromatic 2-phenylpyrimido[4,5-

    
    ]pyrimidin-4(3H)-one[2]. TEOF is preferred over formic acid because it operates under anhydrous conditions, preventing the unwanted hydrolysis of the carboxamide back to a carboxylic acid.
    
  • Aldehydes for Dihydro-Scaffolds: Reacting the substrate with aryl or alkyl aldehydes under mild acid catalysis generates an iminium ion at the C4-amine. The C5-carboxamide then undergoes an intramolecular 6-exo-trig cyclization[3]. Because the aldehyde carbon retains its hydrogen, the resulting product is a 2,3-dihydropyrimido[4,5-

    
    ]pyrimidin-4(1H)-one. This scaffold is valuable for its altered 3D conformation (introducing an sp³ hybridized carbon at the ring junction), which can disrupt molecular planarity to improve aqueous solubility and target-binding kinetics.
    
  • 1,1'-Carbonyldiimidazole (CDI) for Dione Systems: To synthesize pyrimido[4,5-

    
    ]pyrimidine-4,7-diones, a carbonyl insertion is required. While phosgene or triphosgene are traditional choices, CDI is highly recommended for its superior safety profile and the absence of corrosive HCl byproducts. HCl can protonate the C4-amine, significantly stalling the initial nucleophilic attack. CDI facilitates smooth urea formation followed by ring closure to yield the dione[1].
    

Divergent Synthetic Pathways

G Substrate 4-Amino-2-phenylpyrimidine- 5-carboxamide TEOF Triethyl Orthoformate (Reflux, AcOH) Substrate->TEOF Aldehyde Aldehydes (Acid Catalysis) Substrate->Aldehyde CDI CDI (Base, Heat) Substrate->CDI Prod1 2-Phenylpyrimido[4,5-d] pyrimidin-4(3H)-one TEOF->Prod1 Prod2 7-Substituted-2-phenyl-2,3-dihydro pyrimido[4,5-d]pyrimidin-4(1H)-one Aldehyde->Prod2 Prod3 2-Phenylpyrimido[4,5-d] pyrimidine-4,7(3H,8H)-dione CDI->Prod3

Divergent cyclization pathways of this compound.

Quantitative Data Presentation

Table 1: Comparative Analysis of Cyclization Reagents

ReagentCatalyst / SolventIntermediateCyclization ProductTypical YieldKey Advantage
TEOF Glacial AcOH / Neat or EtOHEthyl formimidate2-Phenylpyrimido[4,5-

]pyrimidin-4(3H)-one
75–85%Yields fully aromatic, highly stable planar scaffolds.
Aldehydes (R-CHO)

-TsOH / Ethanol
Iminium ion7-Substituted-2-phenyl-2,3-dihydro...60–80%Introduces sp³ character; allows late-stage diversification.
CDI DBU / Anhydrous DMFUrea derivative2-Phenylpyrimido[4,5-

]pyrimidine-4,7-dione
70–90%Avoids corrosive HCl byproducts; mild conditions.

Experimental Protocols

Protocol A: Synthesis of 2-Phenylpyrimido[4,5- ]pyrimidin-4(3H)-one (TEOF Cyclization)

Objective: Generate a fully aromatic, planar bicyclic system.

  • Preparation: Suspend this compound (1.0 eq) in an excess of triethyl orthoformate (10.0 eq).

  • Catalysis: Add 0.1 eq of glacial acetic acid.

    • Causality: The acid protonates the orthoester, making it a stronger electrophile. This accelerates the initial nucleophilic attack by the weakly nucleophilic C4-amine, which is partially deactivated by the electron-withdrawing pyrimidine ring.

  • Reaction: Heat the mixture to reflux (approx. 145°C) for 4–6 hours. Monitor via LC-MS.

    • Causality: High temperatures are required to drive the double elimination of ethanol, pushing the equilibrium toward the thermodynamically stable aromatic product.

  • Workup & Validation: Cool the reaction to room temperature. The product typically precipitates. Filter and wash with cold ethanol. Validate via ¹H-NMR (look for the disappearance of the primary amine and primary amide protons, and the appearance of a sharp singlet around

    
     8.5–9.0 ppm corresponding to the new C=N-CH proton).
    

G Step1 This compound Step2 Reaction with Triethyl Orthoformate (Electrophilic Attack at Primary Amine) Step1->Step2 Step3 Ethyl Formimidate Intermediate (- EtOH) Step2->Step3 Step4 Intramolecular Nucleophilic Attack (Carboxamide N attacks Formimidate C) Step3->Step4 Step5 Elimination of Ethanol (- EtOH) Step4->Step5 Step6 2-Phenylpyrimido[4,5-d]pyrimidin-4(3H)-one (Fully Aromatic Bicyclic System) Step5->Step6

Mechanistic sequence for the TEOF-mediated annulation to the fully aromatic scaffold.

Protocol B: Synthesis of 7-Aryl-2-phenyl-2,3-dihydropyrimido[4,5- ]pyrimidin-4(1H)-one

Objective: Generate an sp³-rich dihydro-scaffold using aldehydes.

  • Preparation: Dissolve the substrate (1.0 eq) and the desired aryl aldehyde (1.2 eq) in absolute ethanol.

  • Catalysis: Add catalytic

    
    -toluenesulfonic acid (
    
    
    
    -TsOH, 0.05 eq).
    • Causality:

      
      -TsOH facilitates the condensation of the aldehyde with the C4-amine to form the highly reactive iminium intermediate.
      
  • Reaction: Heat to 80°C for 8–12 hours.

    • Causality: Ethanol provides a protic environment that stabilizes the iminium transition state, while the elevated temperature overcomes the activation energy required for the 6-exo-trig ring closure by the adjacent carboxamide[3].

  • Workup & Validation: Concentrate the solvent in vacuo. Triturate the crude residue with diethyl ether. Validate via ¹H-NMR (confirm the presence of an sp³ methine proton around

    
     5.5–6.5 ppm, integrating for 1H, which confirms the dihydro nature of the ring).
    
Protocol C: Synthesis of 2-Phenylpyrimido[4,5- ]pyrimidine-4,7(3H,8H)-dione

Objective: Carbonyl insertion to form a dione system.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

    • Causality: CDI is highly moisture-sensitive. Any water present will rapidly hydrolyze CDI into imidazole and CO₂, quenching the reagent before carbonyl insertion can occur.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq).

    • Causality: DBU acts as a strong, non-nucleophilic base to deprotonate the carboxamide, significantly enhancing its nucleophilicity for the subsequent ring-closing attack on the intermediate acylimidazole.

  • Reaction: Stir at 80°C for 6 hours.

  • Workup & Validation: Pour the mixture into ice water and adjust the pH to 5 using 1M HCl to precipitate the dione. Filter, wash with water, and dry. Validate via LC-MS (exact mass corresponding to [M + CO - H₂] addition) and IR spectroscopy (strong dual carbonyl stretches around 1680–1720 cm⁻¹).

References

  • [3] Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. PubMed / NIH. URL:

  • [2] Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. URL:

  • [1] Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. PubMed / NIH. URL:

Sources

Biginelli reaction conditions for phenylpyrimidine carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Phenylpyrimidine Carboxamides via Modified Biginelli Reaction

Executive Summary

The dihydropyrimidinone (DHPM) scaffold is a privileged structure in medicinal chemistry, serving as the core for calcium channel blockers, mitotic kinesin inhibitors (e.g., Monastrol), and antiviral agents. While the classical Biginelli reaction typically yields C5-esters, the synthesis of C5-carboxamides is of higher value for drug discovery due to the increased hydrogen-bonding potential and metabolic stability of the amide linkage.

This guide provides two validated protocols for synthesizing phenylpyrimidine carboxamides using acetoacetanilide as the


-keto component. Unlike liquid 

-keto esters, acetoacetanilides are crystalline solids with lower electrophilicity, requiring specific condition optimization to suppress side reactions and ensure high yields.

Mechanistic Insight & Reaction Design

To ensure reproducibility, one must understand the reaction pathway. The consensus mechanism (Kappe, 1997) proceeds via an


-acyliminium ion intermediate. When using acetoacetanilide, the reaction kinetics differ from ethyl acetoacetate due to the steric bulk of the 

-phenyl group and the reduced acidity of the

-proton.
The Kappe Mechanism (Adapted for Carboxamides)

The reaction involves the acid-catalyzed condensation of benzaldehyde, urea, and acetoacetanilide.

BiginelliMechanism Aldehyde Benzaldehyde (Electrophile) Imine N-Acyliminium Ion (Key Intermediate) Aldehyde->Imine Acid Cat. (+ H+) Urea Urea (Nucleophile) Urea->Imine Condensation (- H2O) Acetoacetanilide Acetoacetanilide (Enol Component) Enol Enol Tautomer (Activated Nucleophile) Acetoacetanilide->Enol Tautomerization OpenChain Open Chain Ureide Imine->OpenChain Mannich-type Addition Enol->OpenChain Product Phenylpyrimidine Carboxamide (DHPM) OpenChain->Product Cyclization & Dehydration (- H2O)

Figure 1: The acid-catalyzed mechanism proceeding via the N-acyliminium ion. The rate-determining step is often the interception of the iminium ion by the enol.

Critical Parameter Optimization

For carboxamide synthesis, the choice of catalyst and solvent is more critical than for esters due to the lower solubility of the starting material (acetoacetanilide).

ParameterRecommendationRationale
Catalyst Lewis Acids (

,

)
Brønsted acids (HCl) often cause charring or hydrolysis of the amide. Lewis acids coordinate with the urea oxygen, stabilizing the iminium intermediate.
Solvent Ethanol (EtOH) or Solvent-FreeEtOH is the standard "green" solvent. Solvent-free conditions (Protocol 2) utilize the melting point depression of the mixture to form a eutectic melt, enhancing kinetics.
Stoichiometry 1:1:1.2 (Ald : Keto : Urea)A slight excess of urea drives the equilibrium forward as urea can decompose/sublime at high temperatures.

Experimental Protocols

Protocol A: Lewis Acid Catalyzed Solution Phase Synthesis

Best for: Routine lab scale (100 mg - 10 g), high purity requirements.

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Acetoacetanilide (10 mmol, 1.77 g)

  • Urea (12 mmol, 0.72 g)

  • Catalyst: Iron(III) Chloride Hexahydrate (

    
    ) (1 mmol, 10 mol%)
    
  • Solvent: Ethanol (95%, 15 mL)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the benzaldehyde, acetoacetanilide, and urea to the ethanol. Stir at room temperature for 5 minutes.

  • Catalysis: Add

    
     in one portion. The solution may turn reddish/orange due to iron coordination.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 4:6). The product often precipitates during the reaction.

  • Workup: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with cold water (

    
     mL) to remove unreacted urea and catalyst, followed by cold ethanol (
    
    
    
    mL). Recrystallize from hot ethanol if necessary.

Expected Yield: 85–92% Physical State: White to off-white solid.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput library generation, green chemistry compliance.

Reagents:

  • Benzaldehyde (2.0 mmol)[1]

  • Acetoacetanilide (2.0 mmol)

  • Urea (2.4 mmol)

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (0.2 mmol) or
    
    
    (0.1 mmol)

Procedure:

  • Homogenization: In a mortar, grind the benzaldehyde, acetoacetanilide, urea, and catalyst together until a uniform paste/powder is formed.

  • Transfer: Transfer the mixture into a microwave-safe process vial (10 mL). Cap loosely (or use a dedicated microwave vessel with pressure release).

  • Irradiation: Irradiate at 120°C for 10–15 minutes (Power: Dynamic, max 300W).

    • Note: The mixture will melt into a liquid phase during heating.

  • Quench: Allow the vial to cool to 50°C. Add 5 mL of crushed ice/water to the vessel and stir vigorously. The hydrophobic product will solidify.

  • Isolation: Filter the solid and wash with water.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if the product is not sufficiently pure.

Expected Yield: 90–95% Time Efficiency: 15 mins (vs 6 hours for Protocol A).

Workflow Visualization

ExperimentalWorkflow cluster_0 Reaction Conditions Start Start Mix Mix Reagents (Aldehyde + Urea + Acetoacetanilide) Start->Mix MethodA Protocol A: Reflux in EtOH (FeCl3, 6h) Mix->MethodA MethodB Protocol B: Microwave Solvent-Free (120°C, 15 min) Mix->MethodB Quench Cool & Add Water/Ice MethodA->Quench MethodB->Quench Filter Vacuum Filtration Quench->Filter Wash Wash (H2O + Cold EtOH) Filter->Wash Dry Dry & Recrystallize Wash->Dry End Pure DHPM Carboxamide Dry->End

Figure 2: Comparative workflow for Solution Phase vs. Microwave synthesis.

Quality Control & Validation

To validate the structure of N-phenyl-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, look for these diagnostic NMR signals (DMSO-


):
  • H-4 Proton: A doublet or singlet around

    
     5.4–5.6 ppm . This confirms the formation of the dihydropyrimidine ring.
    
  • NH Protons:

    • Ring NH (N1): Singlet around

      
       9.2 ppm .
      
    • Ring NH (N3): Singlet around

      
       7.7 ppm .
      
    • Amide NH (Carboxamide): Singlet around

      
       9.8–10.0 ppm  (Deshielded).
      
  • Methyl Group: Singlet around

    
     2.1–2.3 ppm  (C6-Methyl).
    

Troubleshooting:

  • Low Yield:[2] Ensure acetoacetanilide is pure. If the reaction is black/tarry, reduce temperature or switch to Protocol A (gentler heating).

  • Sticky Product: The "oil-out" effect is common. Triturate the crude oil with cold diethyl ether or ethanol to induce crystallization.

References

  • Kappe, C. O. (1997). A reexamination of the mechanism of the Biginelli dihydropyrimidine synthesis. Support for an N-acyliminium ion intermediate.[3] Journal of Organic Chemistry, 62(21), 7201-7204. Link

  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). Unprecedented catalytic three component one-pot condensation reaction: an efficient synthesis of 5-alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones. Journal of Organic Chemistry, 63(10), 3454-3457. Link

  • Kappe, C. O., & Stadler, A. (2001). Microwave-assisted high-speed parallel synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones using a solventless Biginelli condensation protocol.[4] Journal of the Chemical Society, Perkin Transactions 1, (12), 1369-1373. Link

  • Lu, J., & Ma, H. (2000). Iron(III)-catalyzed synthesis of dihydropyrimidinones: an improved procedure for the Biginelli reaction. Synlett, 2000(01), 63-64. Link

  • Wan, Y., Alterman, M., & Hallberg, A. (2002). Chemo/regioselective microwave-assisted Biginelli reactions: solid-phase synthesis of dihydropyrimidones. Journal of Combinatorial Chemistry, 4(2), 109-110. Link

Sources

Application Note: Solvent-Free Synthesis Methodologies for Aminopyrimidine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyrimidine carboxamides are privileged pharmacophores widely utilized in the development of anti-tubercular (anti-TB) agents, kinase inhibitors, and


-glucuronidase inhibitors[1][2]. Conventionally, synthesizing these amides from ester or halo-precursors requires stoichiometric amounts of expensive coupling reagents (e.g., HATU, EDC) and large volumes of hazardous volatile organic solvents (e.g., DMF, DCM).

This application note details three advanced, solvent-free synthetic methodologies: Iron(III) Chloride-Catalyzed Melt Amidation , Mechanochemical Ball Milling , and Catalyst-Free Amine Fusion . By leveraging high localized reactant concentrations and alternative energy inputs, these protocols eliminate solvent waste, drastically reduce reaction times, and improve overall atom economy[3][4].

Mechanistic Insights and Causal Design

To successfully execute solvent-free chemistry, one must understand how the absence of a solvation shell alters reaction kinetics and thermodynamics.

Iron(III) Chloride-Catalyzed Direct Amidation (Melt Method)

Direct amidation of unactivated aminopyrimidine esters is typically sluggish due to the poor electrophilicity of the ester carbonyl. Under solvent-free conditions, the addition of a Lewis acid like FeCl


 (15 mol%) drastically lowers the activation energy[3]. Without solvent molecules competing for coordination sites, the iron catalyst efficiently coordinates to the carbonyl oxygen. This maximizes the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the amine. The subsequent expulsion of the alkoxide leaving group is driven forward by the high localized concentration of the neat melt[5].
Mechanochemical Activation (Ball Milling)

Mechanochemistry utilizes kinetic energy from high-frequency grinding to induce chemical transformations[4]. When synthesizing primary amides from aminopyrimidine esters, planetary ball milling with calcium nitride (Ca


N

) and ethanol serves as an in-situ ammonia source[6]. The mechanical impact of zirconium oxide balls creates localized microscopic "hot spots" and continuously exposes fresh reactive surfaces. This kinetic energy drives the formation of the tetrahedral intermediate without the need for external bulk heating[7].
Catalyst-Free Fusion of Halopyrimidines

For nucleophilic aromatic substitution (S


Ar), heating 2-amino-4,6-dichloropyrimidine with amines and triethylamine (TEA) under neat conditions (80–90 °C) results in a molten reaction mixture[1]. The ultra-high concentration of the neat amine drives the S

Ar reaction to completion rapidly. This causal design completely avoids the competing hydrolysis side-reactions that frequently plague these syntheses in aqueous or mixed-organic solvent systems[8].

Experimental Workflows

Workflow A Aminopyrimidine Precursor B Ester Derivative A->B C Halo Derivative A->C D FeCl3 Melt Amidation B->D + Amine (80°C) E Mechanochemical Ball Milling B->E + Ca3N2/EtOH (30 Hz) F Catalyst-Free Fusion C->F + Amine/TEA (90°C) G Aminopyrimidine Carboxamide (Target Pharmacophore) D->G E->G F->G

Decision matrix for solvent-free synthesis of aminopyrimidine carboxamides.

Mechanism S1 Ester + Amine + FeCl3 S2 Fe-Coordinated Carbonyl Complex S1->S2 Heat (80°C) S3 Nucleophilic Attack (Tetrahedral Intermediate) S2->S3 High Local Concentration S4 Alkoxide Expulsion S3->S4 C-O Bond Cleavage S5 Amide Product S4->S5 Catalyst Regeneration

Mechanistic pathway of FeCl3-catalyzed direct amidation under melt conditions.

Quantitative Performance Data

The transition from conventional solution-phase chemistry to solvent-free protocols yields significant improvements in reaction efficiency and environmental impact.

ParameterConventional AmidationFeCl

Melt Amidation
MechanochemicalCatalyst-Free Fusion
Activation Strategy Coupling Reagents (HATU)Lewis Acid (FeCl

)
Kinetic EnergyThermal Fusion
Solvent Used DMF / DCM / THFNoneNoneNone
Reaction Time 12–24 hours1.5–12 hours1.5 hours2–4 hours
Temperature 25 °C80 °CAmbient (Friction)80–90 °C
Typical Yield 60–80%85–99%70–90%80–95%
E-factor > 50< 5< 2< 5

Step-by-Step Experimental Protocols

Protocol A: FeCl -Catalyzed Melt Amidation[3][9]

Best for: Coupling unactivated aminopyrimidine esters with primary/secondary amines.

  • Preparation: Charge a 10 mL heavy-walled reaction vial with the aminopyrimidine-4-carboxylate ester (1.0 equiv) and the corresponding amine (1.5 equiv).

  • Catalyst Addition: Add anhydrous FeCl

    
     (15 mol%) directly to the solid mixture. Causality: Anhydrous conditions prevent the premature hydrolysis of the iron catalyst into inactive iron hydroxides.
    
  • Melt Formation: Seal the vial and heat to 80 °C in an aluminum heating block with vigorous magnetic stirring. Within 10–15 minutes, the solid mixture will transition into a homogenous neat melt.

  • Reaction: Maintain heating and stirring for 1.5 to 12 hours.

  • Workup: Cool the vial to room temperature. The melt will solidify. Quench by adding a minimal amount of distilled water (to dissolve the iron catalyst and unreacted amine) and extract the product with ethyl acetate.

Protocol B: Mechanochemical Synthesis via Ball Milling[4][6]

Best for: Synthesizing primary amides using solid-state reactants.

  • Loading the Jar: In a 10 mL zirconium oxide (ZrO

    
    ) milling jar, add the aminopyrimidine ester (1.0 equiv), Ca
    
    
    
    N
    
    
    (0.6 equiv, acting as the nitrogen source), and absolute ethanol (2.0 equiv).
  • Milling Media: Add a single 10 mm ZrO

    
     milling ball. Causality: A single large ball provides high-impact collision energy, which is optimal for driving the formation of the tetrahedral intermediate compared to multiple smaller balls.
    
  • Activation: Seal the jar securely and place it in a planetary micro mill. Mill at a frequency of 30 Hz for exactly 90 minutes.

  • Isolation: Carefully open the jar in a fume hood (Caution: slight pressure build-up from ammonia gas). Extract the resulting paste with ethyl acetate, filter through a short Celite pad to remove calcium salts, and concentrate in vacuo.

Protocol C: Catalyst-Free Amine Fusion[1][8]

Best for: Direct S


Ar amination of halopyrimidines.
  • Grinding: Finely grind 2-amino-4,6-dichloropyrimidine (1.0 equiv) in a mortar and transfer to a reaction tube.

  • Reagent Mixing: Add the substituted amine (1.0 equiv) and triethylamine (2.0 equiv) directly to the powder. Do not add any solvent.

  • Fusion: Heat the mixture at 80–90 °C. The triethylamine acts as both an acid scavenger and a transient liquefying agent, allowing the mixture to fuse into a reactive melt.

  • Precipitation & Purification: Upon completion, cool the mixture to ambient temperature. Add cold distilled water to dissolve the triethylamine hydrochloride salts. The highly hydrophobic aminopyrimidine derivative will precipitate. Filter and recrystallize from ethanol.

Self-Validation & Troubleshooting

To ensure the integrity of the synthesis, the protocols are designed as self-validating systems:

  • TLC Polarity Shift (In-Process Validation): The conversion of an ester to an amide replaces a hydrophobic alkoxy group with a hydrogen-bond-donating N-H group. Consequently, the product aminopyrimidine carboxamide will consistently present a lower

    
     value (more polar) than the starting ester when eluted in Hexane:EtOAc (3:2).
    
  • Aqueous Quench Dynamics (Workup Validation): In Protocols A and C, the addition of water serves a dual purpose. It quenches the reaction and validates completion. If the reaction has proceeded successfully, the organic product will immediately crash out as a solid precipitate, while the inorganic byproducts (FeCl

    
    , TEA-HCl, unreacted aliphatic amines) dissolve into the aqueous phase.
    
  • NMR Spectroscopic Markers (Structural Validation): Successful amidation is definitively confirmed via

    
    H NMR by the complete disappearance of the ester alkoxy protons (e.g., the characteristic -OCH
    
    
    
    CH
    
    
    quartet at ~4.3 ppm) and the emergence of a broad, deshielded amide N-H singlet between 8.0–9.5 ppm[9].

References

  • Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. National Institutes of Health (NIH) / PMC.[Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evalu

    
    -Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI Molecules.[Link]
    
  • Mechanochemical Synthesis of Primary Amides. National Institutes of Health (NIH) / PMC.[Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Content Repository.[Link]

  • Mechanochemical Synthesis of Primary Amides. Organic Chemistry Portal.[Link]

Sources

Application Note: Recrystallization Solvent Systems for 4-Amino-2-phenylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and purification scientists. It synthesizes literature precedents for pyrimidine-carboxamide scaffolds with first-principles solubility physics to establish a robust purification protocol for 4-Amino-2-phenylpyrimidine-5-carboxamide .

Executive Summary

The purification of This compound presents a specific challenge due to its high melting point (typically >200°C) and strong intermolecular hydrogen bonding (donor-acceptor network between the 4-amino and 5-carboxamide groups). Standard organic solvents often fail to dissolve the compound at moderate temperatures, while high-boiling polar solvents can lead to product loss during isolation.

This guide outlines a Dual-Solvent Recrystallization Strategy prioritizing Ethanol/Water and DMF/Water systems. These systems are selected to maximize impurity rejection (specifically unreacted benzamidine and regioisomeric byproducts) while maintaining high recovery yields (>85%).

Physicochemical Profile & Solubility Logic

Understanding the molecular interactions is crucial for solvent selection.

  • H-Bonding Network: The 4-amino and 5-carboxamide motifs create a rigid crystal lattice. Breaking this lattice requires a protic solvent (to disrupt H-bonds) or a highly polar aprotic solvent (dipole interaction).

  • Hydrophobicity: The 2-phenyl ring adds significant lipophilicity, making the molecule insoluble in pure water.

  • Impurity Profile: Common synthetic impurities include:

    • Benzamidine (Starting material): Highly soluble in ethanol/water; easily rejected.

    • Regioisomers: Often have lower lattice energy; soluble in the mother liquor.

    • Inorganic Salts: Insoluble in dry organic solvents, requiring a water co-solvent for removal.

Table 1: Solvent Screening Matrix[1]
Solvent SystemRoleSolubility @ 25°CSolubility @ RefluxImpurity RejectionRecommendation
Ethanol (EtOH) PrimaryLowModerateExcellent (Benzamidine)High (Standard)
EtOH : Water (9:1) BinaryLowHighGood (Salts)Highest (Optimized)
DMF / DMSO SolubilizerHighVery HighPoor (Traps solvent)Medium (Only for stubborn cases)
Ethyl Acetate Anti-solventInsolubleLowModerateLow (Use as wash)
Acetic Acid ReactiveModerateHighRisk of salt formationConditional

Decision Framework: Solvent Selection

The following decision tree illustrates the logical flow for selecting the optimal recrystallization method based on the crude material's characteristics.

SolventSelection Start Start: Crude 4-Amino-2-phenylpyrimidine- 5-carboxamide CheckPurity Analyze Crude Purity (HPLC) & Salt Content Start->CheckPurity HighSalts High Inorganic Salts? CheckPurity->HighSalts Assessment HighOrganics High Organic Impurities? HighSalts->HighOrganics No MethodA Method A: Ethanol/Water (9:1) Reflux Recrystallization HighSalts->MethodA Yes (Water dissolves salts) HighOrganics->MethodA No (Standard profile) MethodB Method B: DMF Dissolution -> Water Anti-solvent ppt HighOrganics->MethodB Yes (Deep cleaning required) MethodB->MethodA If purity < 98% after Method B MethodC Method C: Glacial Acetic Acid Recrystallization

Figure 1: Solvent selection decision tree based on crude impurity profile.

Detailed Protocols

Protocol A: Standard Ethanol/Water Recrystallization (Recommended)

Best for: Routine purification, removal of benzamidine, and salt reduction.

Reagents:

  • Crude this compound

  • Ethanol (Absolute or 95%)

  • Deionized Water

Step-by-Step Procedure:

  • Slurry Generation: Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Add Ethanol (10-15 volumes relative to solid weight) .

    • Note: The solid will likely not dissolve at room temperature.

  • Heating: Heat the mixture to reflux (approx. 78°C).

  • Co-solvent Addition: If the solid does not dissolve after 15 minutes at reflux, add Water dropwise through the condenser.

    • Target Ratio: Do not exceed 20% water volume (8:2 EtOH:Water). The water disrupts the H-bonding network, sharply increasing solubility [1].

  • Hot Filtration (Critical): If particulates (dust, insoluble salts) remain, filter the hot solution rapidly through a pre-heated Büchner funnel or glass frit.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 2-3 hours with gentle stirring.

    • Self-Validation Check: Rapid cooling leads to entrapment of impurities. If "oiling out" occurs, reheat and add 5% more Ethanol.

  • Crystallization: Cool further to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold Ethanol (2 x 2 volumes) to displace mother liquor containing impurities.

  • Drying: Dry under vacuum at 50°C for 12 hours.

Protocol B: DMF/Water Precipitation (For High-Impurity Crudes)

Best for: "Oiling out" material or removing polymeric side-products.

  • Dissolution: Dissolve crude solid in minimum volume of DMF (or DMSO) at 60-80°C.

    • Caution: Do not boil DMF (high BP).

  • Anti-solvent Addition: Slowly add Water (anti-solvent) to the hot solution until persistent turbidity is observed.

  • Re-dissolution: Add a small amount of DMF to clear the solution.

  • Precipitation: Remove heat and allow to cool. The product will crystallize out as the solution cools and the hydrophobic effect drives precipitation.

  • Wash: Thoroughly wash the filter cake with water to remove residual DMF (which can poison subsequent catalytic steps).

Quality Control & Troubleshooting

To ensure the protocol is self-validating, perform the following checks:

IssueRoot CauseCorrective Action
Low Yield (<70%) Product too soluble in mother liquor.Reduce water content in Method A; Cool to -10°C.
Oiling Out Impurity profile too high; MP depression.Use Method B first, or seed the solution with pure crystals at 50°C.
Colored Product Oxidized impurities trapped.Add Activated Charcoal (5 wt%) during the hot dissolution step (Step 2), then hot filter.
Residual Solvent DMF/DMSO trapping.Recrystallize final product from Ethanol (Method A) to exchange the solvate.
Analytical Validation
  • HPLC: Purity should exceed 98.5% (Area %).

  • 1H NMR: Verify absence of solvent peaks (DMF ~2.8/2.9 ppm, EtOH ~1.2/3.7 ppm).

  • XRPD: If polymorphism is critical for formulation, compare the diffraction pattern to the reference standard to ensure the desired polymorph (usually the most stable high-melting form) is obtained.

References

  • Solubility of Amino Acids and Derivatives

    • Context: Explains the solubility behavior of amino/carboxylic motifs in hydroalcoholic systems.
    • Source: Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Link

  • Pyrimidine Carboxamide Synthesis & Purification

    • Context: Describes the synthesis and ethanol recrystallization of similar 2-mercapto-4-amino-pyrimidine-5-carboxamides.
    • Source: S. M. M., & K., S. (2014). Synthesis of Novel 2-Mercapto-4-(p-Aminophenyl Sulphonylamino)-6-(Aryl)-Pyrimidine-5-Carboxamide Derivatives. International Letters of Chemistry, Physics and Astronomy. Link

  • Purification of 4-Amino-Pyrimidine Derivatives

    • Context: Patent literature describing the isolation of 4-amino-pyrimidine-5-carboxamides using ether/alcohol systems.
    • Source: Google Patents. DE19625088A1 - 4-Amino-2-ureido-pyrimidine-5-carboxamides. Link

  • General Purification Strategies for Benzamides (Analogous Chemistry)

    • Context: BenchChem protocol for purifying amino-benzamides, highlighting silica vs.
    • Source: BenchChem.[1] Refining purification methods to achieve high-purity 4-amino-N-(2-chlorophenyl)benzamide. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-phenylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-SYN-OPT-001 Subject: Yield Optimization & Troubleshooting for 4-Amino-2-phenylpyrimidine-5-carboxamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Workflow Overview

You are likely synthesizing This compound as a core scaffold for kinase inhibitors (e.g., BTK inhibitors) or related pharmaceutical intermediates. The synthesis typically follows a two-stage heterocyclization-functionalization workflow.

The most robust route involves the condensation of benzamidine hydrochloride with ethyl (ethoxymethylene)cyanoacetate (EMCA) to form the ester intermediate, followed by ammonolysis.

The Validated Pathway

G Start Benzamidine HCl + EMCA Step1 Step 1: Cyclization (NaOEt / EtOH) Start->Step1 Condensation Inter Intermediate: Ethyl 4-amino-2-phenyl pyrimidine-5-carboxylate Step1->Inter -EtOH Step2 Step 2: Ammonolysis (NH3 / MeOH, Pressure) Inter->Step2 Functionalization End Target: 4-Amino-2-phenyl pyrimidine-5-carboxamide Step2->End -EtOH

Figure 1: Standard synthetic workflow for the target pyrimidine carboxamide.

Critical Reagent & Setup Checklist (The Foundation)

Before troubleshooting reaction parameters, verify the integrity of your input materials. 60% of yield failures in this synthesis stem from moisture contamination or incorrect stoichiometry in the first step.

ComponentCritical SpecificationWhy it Matters (Causality)
Benzamidine HCl Dryness >99%Benzamidine is highly hygroscopic. Water consumes the alkoxide base (forming NaOH), leading to hydrolysis of the EMCA reagent before cyclization can occur.
EMCA Purity >98% (GC)Ethyl (ethoxymethylene)cyanoacetate degrades over time. Impurities (like ethyl cyanoacetate) compete for the amidine, forming non-cyclized byproducts.
Base (NaOEt) Freshly prepared or TitratedCommercial NaOEt solutions absorb CO₂ and moisture, lowering effective molarity. Old bottles often contain significant NaOH/Na₂CO₃.
Solvent (EtOH) Super Dry (<50 ppm H₂O)Water in the solvent competes with the ethoxide leaving group, promoting ester hydrolysis to the carboxylic acid salt (a dead-end byproduct).

Step-by-Step Troubleshooting Guide

Module A: The Cyclization Step (Formation of the Ester)

Reaction: Benzamidine HCl + EMCA + NaOEt


 Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate
Issue 1: Low Yield (<40%) or Gum Formation
  • Diagnosis: Polymerization of EMCA or incomplete neutralization of Benzamidine HCl.

  • The Fix:

    • Order of Addition: Do not mix all reagents at once.

      • Dissolve Benzamidine HCl in EtOH.

      • Add NaOEt (1.05 eq) first and stir for 15 mins to liberate the free amidine base.

      • Add EMCA dropwise.

    • Temperature Control: Run the addition at 0–5°C . Only heat to reflux after the addition is complete. High initial heat promotes EMCA self-polymerization.

Issue 2: Product is the 4-Hydroxy (or 4-Oxo) Pyrimidine
  • Diagnosis: Oxygen attack instead of Nitrogen attack. This happens if the reaction is too wet or if the wrong precursor is used (e.g., diethyl ethoxymethylenemalonate instead of EMCA).

  • The Fix: Ensure you are using Ethyl (ethoxymethylene)cyanoacetate . The cyano group is essential as it directs the nucleophilic attack to form the 4-amino group (via the Thorpe-Ziegler type mechanism logic) [1].

Module B: The Ammonolysis Step (Ester to Amide)

Reaction: Ethyl ester + NH₃


 Carboxamide
Issue 3: Incomplete Conversion (Stuck at Ester)
  • Diagnosis: Steric hindrance from the phenyl ring and electron-rich pyrimidine core make the ester less electrophilic.

  • The Fix:

    • Pressure: Standard reflux is often insufficient. Use a sealed pressure vessel (bomb) at 80–100°C .

    • Reagent: Use 7N NH₃ in Methanol (saturated). Do not use aqueous ammonia, as it promotes hydrolysis to the acid.

    • Catalyst: Add 10 mol% CaCl₂ or Mg(OMe)₂ . Lewis acids activate the carbonyl carbon, significantly accelerating aminolysis [2].

Issue 4: Formation of Carboxylic Acid (Hydrolysis)
  • Diagnosis: Water ingress during ammonolysis.

  • The Fix: Switch to anhydrous ammonia gas bubbled into dry MeOH or EtOH at 0°C until saturation, then seal and heat.

Advanced Troubleshooting Logic Tree

Use this decision matrix to diagnose specific outcomes in your flask.

Troubleshooting Problem Identify the Primary Failure Mode LowYield Low Overall Yield Problem->LowYield Impurity Wrong Product / Impurity Problem->Impurity Moisture Check Water Content (Benzamidine/Solvent) LowYield->Moisture BaseQual Check Base Quality (Old NaOEt?) LowYield->BaseQual Acid Product is Carboxylic Acid Impurity->Acid StartMat Recovered Starting Material Impurity->StartMat DrySolv Action: Distill Solvent / Dry Benzamidine Moisture->DrySolv NoWater Action: Switch to NH3/MeOH (No Aqueous NH4OH) Acid->NoWater Sealed Action: Use Pressure Vessel for Ammonolysis StartMat->Sealed

Figure 2: Diagnostic logic for common synthetic failures.

Frequently Asked Questions (FAQs)

Q1: Can I use the Nitrile route (via ethoxymethylene malononitrile) instead of the Ester route? A: Yes. Reacting benzamidine with ethoxymethylene malononitrile yields 4-amino-2-phenylpyrimidine-5-carbonitrile .

  • Pros: Higher initial cyclization yield.

  • Cons: Hydrolyzing the nitrile to the amide (without over-hydrolyzing to the acid) is difficult. It requires precise control (e.g., H₂SO₄ at 40°C or basic H₂O₂). The ester-ammonolysis route is generally cleaner for the amide target [3].

Q2: My product is colored (yellow/orange). Is this an impurity? A: Pure this compound should be off-white. Yellow coloration usually indicates traces of azobenzene derivatives (from oxidative coupling of anilines if present) or polymerized EMCA.

  • Purification: Recrystallize from DMF/Ethanol (1:4) . Dissolve in hot DMF, filter hot to remove inorganic salts, then add EtOH to precipitate the product [4].

Q3: Can I use DBU instead of NaOEt? A: Yes, DBU is a non-nucleophilic base and reduces the risk of side reactions, but it is harder to remove during workup. NaOEt is preferred because the byproduct (NaCl) is easily filtered, and the conjugate acid (EtOH) is the solvent.

References

  • US Patent 8,252,927 B2 . Synthesis of substituted 4-amino-pyrimidines. (2012). Describes the reaction of amidines with 2-cyano-3-ethoxyacrylate derivatives.

  • Gill, I., et al. (2006).[1] "Biocatalytic ammonolysis... preparation of an intermediate to the dipeptidyl peptidase IV inhibitor Saxagliptin."[1] Bioorganic & Medicinal Chemistry Letters, 16(3), 705-709.[1] (Demonstrates Lewis acid and enzymatic acceleration of ester ammonolysis).

  • US Patent 3,792,076 . Process for the preparation of 4-amino-2-methylpyrimidine 5-carboxamide. (1974).[2] Foundational patent for the specific cyclization chemistry of amidines and cyano-acroleins.

  • BenchChem Technical Guide . Purification methods for 4-Amino-pyrimidine derivatives. (General reference for solubility and recrystallization of polar pyrimidines).

Sources

Technical Support Center: Troubleshooting 2-Phenylpyrimidine-5-Carboxamide Solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering persistent solubility challenges with 2-phenylpyrimidine-5-carboxamide and its derivatives in Dimethyl Sulfoxide (DMSO).

By synthesizing biophysical chemistry principles with field-proven methodologies, this guide provides actionable, self-validating protocols to ensure assay integrity and accurate dosing.

Root Cause Analysis: The Biophysical Chemistry of Insolubility

To troubleshoot solubility, we must first understand the molecular forces at play. 2-phenylpyrimidine-5-carboxamide is notoriously difficult to dissolve due to a synergistic combination of structural features that drive high crystal lattice energy[1]:

  • Planarity and Pi-Pi Stacking: The direct bond between the phenyl and pyrimidine rings favors a highly planar conformation. This allows the molecules to stack tightly in the solid state via strong

    
     interactions.
    
  • Carboxamide Hydrogen-Bonding Networks: The 5-carboxamide group acts as both a potent hydrogen bond donor and acceptor. In the solid state, these groups self-associate to form highly stable intermolecular dimers or extended hydrogen-bonded ribbons.

  • Solvent Limitations: While DMSO is an exceptional hydrogen bond acceptor and can interact favorably with the amide-hydrogen[2], it lacks hydrogen bond donor capacity. Consequently, the thermodynamic energy required to break the self-associating carboxamide network and the

    
    -stacking often exceeds the solvation energy provided by DMSO at room temperature.
    

G A 2-Phenylpyrimidine-5-Carboxamide B High Crystal Lattice Energy A->B C Carboxamide H-Bond Dimers B->C D Pi-Pi Stacking (Planar Rings) B->D E DMSO Solvation Attempt C->E Resists D->E Resists F H-Bond Acceptor (DMSO) E->F G Precipitation / Low Solubility F->G Insufficient Energy H Intervention: Heat / Sonication / Co-solvents G->H Requires H->E Enhances

Thermodynamic barriers to DMSO solvation and intervention pathways.

Troubleshooting FAQs

Q: My compound dissolves initially but precipitates upon freeze-thaw cycles. Why? A: This is a classic manifestation of the difference between kinetic and thermodynamic solubility[1]. Initial dissolution (often aided by vortexing) achieves a supersaturated kinetic state. During freezing at -20°C, the loss of thermal energy allows the molecules to re-associate into their lowest-energy crystalline state. Upon thawing, the ambient thermal energy is insufficient to break the newly formed crystal lattice. Causality Fix: Always heat the thawed aliquot to 37–40°C and sonicate for 10 minutes before use to re-establish the kinetic solution.

Q: Does the age or storage condition of my DMSO affect solubility? A: Drastically. DMSO is highly hygroscopic. As it absorbs atmospheric moisture, the mole fraction of water in the solvent increases. Water strongly competes for hydrogen bonding and rapidly diminishes DMSO's ability to solvate the lipophilic 2-phenylpyrimidine core[3]. Causality Fix: Use strictly anhydrous, newly opened DMSO stored under an inert gas (Argon/Nitrogen) for stock preparation.

Q: How can I accurately determine the maximum working concentration for my biological assays? A: Relying solely on visual inspection of DMSO stocks is dangerous due to the formation of micro-precipitates that scatter light poorly. Employ a dried-DMSO rapid throughput equilibrium assay or nephelometry (light scattering) to confirm true thermodynamic solubility limits before dosing[4].

Quantitative Solubilization Strategies

When anhydrous DMSO alone is insufficient, researchers must employ strategic interventions. The table below summarizes the causality and impact of various solubilization strategies.

StrategyMechanism of ActionTypical FormulationImpact on Biological Assays
Thermal & Acoustic Energy Provides kinetic energy to overcome lattice energy; breaks H-bond dimers.100% Anhydrous DMSO (Heated to 40°C + Sonication)Low: Ideal for in vitro assays, provided the stock does not crash out upon aqueous dilution.
Co-solvency (PEG300 / Tween-80) Disrupts the hydrogen-bonding network of the solvent mixture; provides amphiphilic stabilization[5].10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineModerate: Surfactants can affect membrane permeability and protein stability. Requires vehicle controls.
Acid/Base Adjustment Ionizes the molecule (if applicable pKa exists) to drastically increase solvation energy.DMSO + 0.1% TFA or 0.1% NH₄OHHigh: Alters local pH. Not recommended for live-cell assays unless heavily buffered post-dilution.
Lipid Formulations Solvates the highly lipophilic planar core via hydrophobic interactions.10% DMSO, 90% Corn OilModerate: Excellent for in vivo dosing, but incompatible with standard in vitro aqueous microplates.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating centrifugation and visual checks, you ensure that the compound is truly in solution rather than existing as a micro-suspension.

Workflow Step1 Weigh API & Purge with Argon Step2 Add Anhydrous DMSO Step1->Step2 Step3 Bath Sonication (15 min, 40°C) Step2->Step3 Step4 Centrifuge (10,000 x g, 5 min) Step3->Step4 Step5 Pellet Formed? Step4->Step5 Step6 Add Co-solvent / Dilute Step5->Step6 Yes (Saturated) Step7 Aliquot & Store at -80°C Step5->Step7 No (Clear) Step6->Step3 Re-process

Step-by-step workflow for preparing and validating stable DMSO stock solutions.

Protocol A: Preparation of a Meta-Stable High-Concentration Stock (10-50 mM)

Rationale: To minimize the final DMSO concentration in biological assays (typically kept <0.5%), a highly concentrated stock is required.

  • Environmental Control: Weigh the 2-phenylpyrimidine-5-carboxamide powder in a low-humidity environment. Transfer to a glass vial (avoid plastics that may leach plasticizers into DMSO).

  • Solvent Addition: Add the calculated volume of strictly anhydrous DMSO. Immediately purge the vial headspace with Argon or Nitrogen gas and seal tightly.

  • Energy Input: Place the sealed vial in a heated ultrasonic bath set to 40°C. Sonicate for 15 to 30 minutes. Note: Do not exceed 50°C to prevent potential thermal degradation of the carboxamide group.

  • Validation Step (Critical): Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

    • Self-Validation: Carefully inspect the bottom of the tube. If a white micro-pellet is visible, the solution is over-saturated (existing as a suspension). You must either add a co-solvent (e.g., PEG300) or dilute the stock further with DMSO.

  • Storage: Aliquot the validated clear solution into single-use amber vials. Purge with Argon, seal, and store at -80°C. Single-use aliquots prevent the freeze-thaw cycles that drive irreversible crystallization.

Protocol B: Thermodynamic Aqueous Dilution Check (Pre-Assay)

Rationale: A compound may be soluble in 100% DMSO but crash out immediately upon introduction to aqueous assay buffers (PBS, DMEM, etc.).

  • Preparation: Warm the DMSO stock aliquot to 37°C and vortex gently.

  • Simulated Dosing: Prepare a mock assay well containing your exact aqueous buffer at the experimental temperature (e.g., 37°C).

  • Dilution: Rapidly inject the DMSO stock into the buffer to achieve your target final concentration (e.g., 10 µM compound, 0.1% DMSO). Mix immediately by pipetting.

  • Incubation & Readout: Incubate for 2 hours. Measure the absorbance at 620 nm (or use nephelometry). A significant increase in baseline absorbance compared to a vehicle control (0.1% DMSO in buffer) indicates precipitation.

References

  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery Source: National Institutes of Health (PMC) URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Institutes of Health (PMC) URL:[Link]

  • Effects of dimethyl sulfoxide on the hydrogen bonding structure and dynamics of aqueous N-methylacetamide solution Source: ResearchGate URL:[Link]

  • Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Phenyl Substituted Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 2-phenyl substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to steric hindrance in their synthetic routes. Here, we will explore common issues, provide in-depth troubleshooting guides, and offer validated protocols to help you successfully synthesize these important chemical motifs.

Introduction: The Challenge of Steric Hindrance

The synthesis of 2-phenyl substituted pyrimidines can be a formidable task, primarily due to the steric bulk of the phenyl group. This steric hindrance can significantly impede key bond-forming reactions, leading to low yields, incomplete reactions, and the formation of unwanted byproducts. This guide will provide you with the expertise and validated methods to overcome these challenges.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in your experiments.

Q1: My Pinner-type pyrimidine synthesis with benzamidine and a 1,3-dicarbonyl compound is failing or giving very low yields. What's going wrong?

A1: This is a classic problem when a sterically hindered amidine like benzamidine is used in the Pinner synthesis. The initial condensation and subsequent cyclization steps are often impeded by the bulky phenyl group.

Probable Causes & Solutions:

  • Insufficient Reactivity: The nucleophilicity of the amidine may not be sufficient to overcome the steric barrier.

    • Expert Insight: While the traditional Pinner reaction relies on the condensation of an amidine with a 1,3-dicarbonyl compound, steric hindrance from the phenyl group on the benzamidine can make this challenging.[1][2][3]

    • Solution: Consider alternative, more reactive starting materials or a different synthetic approach altogether, such as a cross-coupling strategy.

  • Harsh Reaction Conditions: Forcing the reaction with high temperatures can lead to decomposition of starting materials and products.

    • Solution: Instead of aggressive heating, explore milder, catalyzed reactions that can proceed at lower temperatures.

Q2: I am attempting a Suzuki-Miyaura coupling to introduce the phenyl group at the C2 position of a 2-halopyrimidine, but the reaction is sluggish and yields are poor.

A2: This is a common hurdle. The steric hindrance around the C2 position of the pyrimidine ring, coupled with the bulk of the phenylboronic acid and the catalyst-ligand complex, can significantly slow down or even prevent the desired cross-coupling.[4]

Troubleshooting Strategies:

  • Ligand Selection is Crucial: The choice of phosphine ligand is paramount in overcoming steric hindrance in Suzuki-Miyaura couplings.[5][6][7]

    • Expert Insight: Bulky, electron-rich monodentate phosphine ligands are often highly effective in these situations. They promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can more readily undergo oxidative addition with the sterically hindered 2-halopyrimidine.[8]

    • Recommended Ligands: Consider using ligands such as S-Phos, RuPhos, or XPhos. These have demonstrated success in coupling sterically demanding substrates.[9] N-heterocyclic carbene (NHC) ligands are also excellent choices for these challenging reactions.[5][8]

  • Catalyst Precursor and Loading: The choice of palladium precursor and its loading can also be critical.

    • Solution: Using a pre-formed catalyst complex or a palladacycle can sometimes improve results.[4][10] Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may also be beneficial, although this should be done judiciously.

  • Base and Solvent Optimization: The reaction conditions must be carefully optimized.

    • Expert Insight: The choice of base is critical for the transmetalation step.[11][12] For sterically hindered couplings, stronger, non-nucleophilic bases are often preferred.

    • Recommended Conditions: A combination of a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dioxane or toluene at elevated temperatures is a good starting point.[6][7]

Q3: I'm considering a Buchwald-Hartwig amination to form a C-N bond at the C2 position with aniline, but I'm concerned about steric hindrance.

A3: Your concern is valid. The Buchwald-Hartwig amination, while powerful, can be challenging with sterically hindered substrates.[13][14]

Key Considerations and Solutions:

  • Ligand Choice is Paramount: Similar to Suzuki coupling, the ligand is the key to success.

    • Expert Insight: Bidentate phosphine ligands like Xantphos or dppf are often effective in these C-N bond-forming reactions.[9][14] They can help to stabilize the palladium catalyst and facilitate the reductive elimination step.

    • Alternative Ligands: For particularly challenging couplings, consider more specialized ligands developed by Buchwald and Hartwig.

  • Reaction Conditions:

    • Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.[7][14] Anhydrous, deoxygenated solvents such as toluene or dioxane are essential for catalyst stability.

Q4: Are there alternative synthetic strategies that are less susceptible to steric hindrance for synthesizing 2-phenylpyrimidines?

A4: Absolutely. When direct coupling to a pre-formed pyrimidine ring is problematic, building the ring with the phenyl group already in place is an excellent alternative.

Alternative Synthetic Routes:

  • Pinner Synthesis with Modifications: While the classic Pinner reaction can be difficult, modern variations may offer better success.

    • Expert Insight: The use of microwave irradiation or alternative catalysts can sometimes improve the efficiency of the Pinner condensation, even with hindered substrates.[2]

  • Nucleophilic Aromatic Substitution (SNAr): This is a powerful, metal-free alternative.

    • Expert Insight: By activating the C2 position of the pyrimidine ring with a good leaving group (e.g., a sulfone), you can perform an SNAr reaction with a phenyl nucleophile, such as a Grignard reagent.[15] This approach can be highly efficient and scalable.

  • Ullmann Condensation: A copper-catalyzed alternative to palladium-based cross-coupling.

    • Expert Insight: The Ullmann reaction can be effective for forming C-N and C-O bonds and is sometimes less sensitive to steric hindrance than palladium-catalyzed reactions, although it often requires higher temperatures.[16][17][18]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments discussed above.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Phenylboronic Acid using a Bulky Phosphine Ligand

This protocol is designed to maximize the chances of success with a sterically hindered coupling.

Reagents and Materials:

  • 2-Chloropyrimidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • S-Phos (or other bulky phosphine ligand)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add 2-chloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and S-Phos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL). Stir for 10 minutes at room temperature to form the active catalyst complex.

  • Reaction Execution: Transfer the catalyst solution to the Schlenk flask containing the substrates and base.

  • Heating and Monitoring: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: SNAr Synthesis of 2-Phenylpyrimidine using a Sulfone-Activated Pyrimidine

This metal-free approach offers a robust alternative to cross-coupling reactions.[15]

Reagents and Materials:

  • 2-(tert-Butylsulfonyl)pyrimidine (can be synthesized from 2-chloropyrimidine)

  • Phenylmagnesium bromide (or other phenyl Grignard reagent), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 2-(tert-butylsulfonyl)pyrimidine (1.0 mmol) in anhydrous THF (10 mL).

  • Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Slowly add the phenylmagnesium bromide solution (1.2 mL, 1.2 mmol) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Phenylboronic Acid

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
PPh₃5K₂CO₃Dioxane/H₂O100<10
S-Phos2K₃PO₄Dioxane10085
RuPhos2K₃PO₄Dioxane10082
XPhos2Cs₂CO₃Toluene11088

Yields are based on isolated product after column chromatography.

Visualizations

Troubleshooting Workflow for Sterically Hindered Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling check_ligand Is the phosphine ligand bulky and electron-rich? start->check_ligand change_ligand Switch to S-Phos, RuPhos, or an NHC ligand check_ligand->change_ligand No check_base Is the base strong enough? check_ligand->check_base Yes change_ligand->check_base change_base Use K3PO4 or Cs2CO3 check_base->change_base No check_temp Is the temperature optimal? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature to 100-120 °C check_temp->increase_temp No consider_alt Consider alternative synthetic routes (e.g., SNAr) check_temp->consider_alt Yes, still low yield success Improved Yield increase_temp->success consider_alt->success

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.

Reaction Scheme: Alternative Routes to 2-Phenylpyrimidine

G cluster_0 Cross-Coupling Approach cluster_1 Ring Formation Approach cluster_2 SNAr Approach 2-Halopyrimidine 2-Halopyrimidine 2-Phenylpyrimidine 2-Phenylpyrimidine 2-Halopyrimidine->2-Phenylpyrimidine Suzuki or Buchwald-Hartwig (Sterically Hindered) Phenylboronic Acid / Aniline Phenylboronic Acid / Aniline Phenylboronic Acid / Aniline->2-Phenylpyrimidine Benzamidine Benzamidine 2-Phenylpyrimidine_alt 2-Phenylpyrimidine Benzamidine->2-Phenylpyrimidine_alt Pinner Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->2-Phenylpyrimidine_alt 2-Sulfonylpyrimidine 2-Sulfonylpyrimidine 2-Phenylpyrimidine_snar 2-Phenylpyrimidine 2-Sulfonylpyrimidine->2-Phenylpyrimidine_snar SNAr with Phenyl Grignard Phenyl Grignard Phenyl Grignard Phenyl Grignard->2-Phenylpyrimidine_snar

Caption: Comparison of synthetic strategies for 2-phenylpyrimidine.

References

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • ACS Publications. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]

  • Thieme. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]

  • YouTube. (2025). Pinner Pyrimidine Synthesis. Retrieved from [Link]

  • NIH. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed. Retrieved from [Link]

  • RSC Publishing. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. Retrieved from [Link]

  • NIH. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Retrieved from [Link]

  • Virginia Commonwealth University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • NIH. (2010). A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). One-pot synthesis of 2-aryl-1,2-fused pyrimidones. Retrieved from [Link]

  • NIH. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • NIH. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-arylpyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Illinois Chemistry. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. Retrieved from [Link]

  • Pure. (2018). Phosphino-Triazole Ligands for Palladium- Catalyzed Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • International Journal of ChemTech Research. (2015). Synthesis and studies of some substituted pyrimidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • NIH. (n.d.). Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors. PMC. Retrieved from [Link]

  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. Retrieved from [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]

  • chemeurope.com. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]

  • NIH. (n.d.). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. PubMed. Retrieved from [Link]

  • RSC Publishing. (n.d.). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

Sources

Stability of 4-Amino-2-phenylpyrimidine-5-carboxamide in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile, solubility challenges, and handling protocols for 4-Amino-2-phenylpyrimidine-5-carboxamide .

This guide is structured for researchers requiring immediate, actionable data for assay development and formulation. It synthesizes chemical first principles with standard pharmaceutical stability testing protocols (ICH Q1A).

Case ID: STAB-PYR-5CX Subject: Aqueous Stability & Solubility Optimization Classification: Chemical Intermediate / Kinase Inhibitor Scaffold

Executive Summary

This compound exhibits high stability in the solid state but presents conditional instability in aqueous solution , primarily driven by pH-dependent hydrolysis of the C5-carboxamide bond.

The compound is highly hydrophobic due to the C2-phenyl moiety. Successful experimentation requires strict adherence to solubility protocols (using organic co-solvents) before stability can be accurately assessed. In pure aqueous buffers at neutral pH, the half-life (


) is generally sufficient for 24-hour biological assays, but long-term storage in solution is contraindicated.

Part 1: Critical Stability Parameters

Solubility vs. Stability Paradox

The primary failure mode for this compound is not chemical degradation, but precipitation . The hydrophobic phenyl ring drastically reduces water solubility.

Solvent SystemEstimated SolubilityStability RiskRecommendation
Pure Water (pH 7) < 0.1 mg/mL (Poor)Low (Hydrolysis slow)Avoid. Precipitation likely.
DMSO (Anhydrous) > 25 mg/mL (Good)Very High (Stable)Recommended for stock solutions.
Acidic Buffer (pH < 3) Moderate (Protonation)High (Amide Hydrolysis)Use only for short-term LC-MS.
Basic Buffer (pH > 10) LowHigh (Deamidation)Avoid.
Degradation Mechanism: Amide Hydrolysis

The C5-carboxamide is susceptible to hydrolysis, converting the active amide into the inactive carboxylic acid derivative. This reaction is catalyzed by extremes of pH.

Pathway Visualization: The following diagram illustrates the primary degradation route you must monitor during HPLC analysis.

DegradationPathway Parent 4-Amino-2-phenylpyrimidine- 5-carboxamide (Active) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O (Slow at pH 7) Product 4-Amino-2-phenylpyrimidine- 5-carboxylic acid (Inactive Impurity) Intermediate->Product Acid/Base Catalysis Ammonia NH3 (Byproduct) Intermediate->Ammonia

Figure 1: Hydrolytic degradation pathway. The formation of the carboxylic acid (red) is the critical quality attribute to monitor via HPLC.

Part 2: Troubleshooting Guides

Issue 1: "My compound precipitated upon dilution into media."

Diagnosis: Kinetic solubility failure. The compound crashed out because the final concentration exceeded the thermodynamic solubility limit in the aqueous buffer, or the "mixing shock" was too rapid.

Corrective Protocol: The "Step-Down" Dilution Do not inject highly concentrated DMSO stock directly into static media.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Step: Prepare a 10x working solution in a solvent blend (e.g., 50% DMSO / 50% PEG400).

  • Final Dilution: Slowly add the 10x solution to your vortexing aqueous buffer.

    • Target Final DMSO: < 1% (v/v) to avoid cytotoxicity, but ensure it is sufficient to keep the compound solubilized.

  • Verification: Centrifuge a sample at 10,000 x g for 5 minutes. Analyze the supernatant vs. the pre-spin sample by UV-Vis. If absorbance drops >5%, precipitation occurred.

Issue 2: "I see a new peak at RRT 0.85 in my HPLC chromatogram."

Diagnosis: Likely hydrolysis to the carboxylic acid. The acid derivative is more polar than the amide parent, causing it to elute earlier on Reverse Phase (C18) columns.

Validation Protocol:

  • Stress Test: Take a small aliquot of your sample. Add 1M HCl (1:1 ratio) and heat at 60°C for 1 hour.

  • Analyze: Run this stressed sample on HPLC.

  • Compare: If the new peak at RRT 0.85 grows significantly, it is confirmed as the hydrolysis product (Carboxylic Acid).

Part 3: Self-Validating Experimental Protocols

Protocol A: 24-Hour Aqueous Stability Profiling

Use this workflow to certify the compound for biological assays.

Materials:

  • HPLC System (C18 Column, UV detection at 254 nm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Workflow Logic:

StabilityWorkflow Start Start: 10 mM DMSO Stock Dilute Dilute to 10 µM in Assay Buffer (e.g., PBS) Start->Dilute Split Split Sample Dilute->Split T0 Inject T=0 Immediately Split->T0 Incubate Incubate T=24h @ 37°C Split->Incubate Calc Calculate % Recovery: (Area T24 / Area T0) * 100 T0->Calc T24 Inject T=24h Incubate->T24 T24->Calc Decision Result Analysis Calc->Decision Pass > 95%: Stable Proceed to Assay Decision->Pass Fail < 90%: Unstable Use Fresh Prep Only Decision->Fail

Figure 2: Step-by-step decision tree for validating aqueous stability prior to biological screening.

Protocol B: Storage Recommendations
  • Solid State: Store at -20°C. Desiccate. Stable for >2 years.[1]

  • DMSO Stock (10 mM): Store at -20°C or -80°C. Stable for 6-12 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Aqueous Solution: Do not store. Prepare fresh immediately before use.

Part 4: FAQ (Frequently Asked Questions)

Q: Can I use ethanol instead of DMSO? A: Ethanol is less effective for this specific scaffold. The phenyl-pyrimidine core is highly rigid and hydrophobic. DMSO or Dimethylacetamide (DMA) are preferred due to their higher dipole moments and ability to disrupt intermolecular stacking.

Q: What is the pKa of this compound? A: While experimental values vary by buffer, the pyrimidine ring nitrogens typically have a pKa in the range of 3.0 – 4.0 [1]. The amino group at C4 is delocalized and less basic than a standard primary amine. The amide proton is generally not ionizable in the physiological range (pKa > 14).

Q: Is the compound light-sensitive? A: Pyrimidine derivatives with extended conjugation (like the phenyl group) can absorb UV light and may undergo photo-isomerization or oxidation over long periods [2]. Always use amber glass vials or wrap containers in foil during incubation.

References

  • Basicity of Pyrimidines: Leito, I., et al. "Experimental basicity data in non-aqueous media." University of Tartu. Provides pKa grounding for substituted pyrimidines.

  • Photophysical Properties: Frontiers in Chemistry. "Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems." Discusses the electronic excitation and stability of phenyl-pyrimidine systems.

  • Synthesis & Hydrolysis Context: "Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids." Chemistry of Heterocyclic Compounds. Establishes the susceptibility of the C5 position to hydrolysis.

  • General Stability Guidelines: ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation.

Sources

Catalyst selection for phenylpyrimidine carboxamide microwave synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenylpyrimidine Carboxamide Synthesis

Executive Summary: The Phenylpyrimidine Challenge

Phenylpyrimidine carboxamides are a privileged scaffold in kinase inhibitor discovery (e.g., Imatinib analogs, JAK inhibitors). Synthesizing these via microwave irradiation offers rapid kinetics but introduces unique challenges regarding catalyst stability and thermal runaway.

This guide addresses the two primary synthetic routes:

  • Aminocarbonylation: Converting phenylpyrimidine halides to amides using Pd catalysis and CO surrogates.

  • Direct Amidation: Coupling phenylpyrimidine carboxylic acids with amines using activating agents.

Decision Matrix: Route Selection

Before selecting a catalyst, determine your entry point based on substrate availability and sensitivity.

RouteSelection Start Starting Material? Halide Phenylpyrimidine Halide (Cl, Br, I) Start->Halide Acid Phenylpyrimidine Carboxylic Acid Start->Acid RouteA ROUTE A: Pd-Catalyzed Aminocarbonylation Halide->RouteA Use Mo(CO)6 + Pd RouteB ROUTE B: Direct Amidation (Coupling) Acid->RouteB Use T3P / HATU

Figure 1: Decision matrix for selecting the synthetic pathway.

Route A: Pd-Catalyzed Aminocarbonylation

Scenario: You have a phenylpyrimidine halide (often commercially cheaper) and need to install the amide bond directly.

Catalyst System Selection

Microwave aminocarbonylation requires a robust catalyst system that resists thermal degradation at high temperatures (100–150°C).

ComponentRecommendationTechnical Rationale
Pd Source Pd(OAc)₂ Stable precatalyst; reduces in situ to active Pd(0). Preferred over Pd₂(dba)₃ for air stability during setup.
Ligand Xantphos Critical Choice. A bidentate ligand with a wide bite angle. It stabilizes the Pd intermediate better than PPh₃, preventing "Pd black" precipitation under MW irradiation.
CO Source Mo(CO)₆ Solid Surrogate. Safer than CO gas in MW vials. Decomposes at ~150°C to release CO in situ.[1]
Base DBU Acts as both a base and a ligand promoter to help liberate CO from Molybdenum.
Standard Protocol (Microwave)
  • Vessel: 2–5 mL Microwave vial (crimped).

  • Load: Aryl halide (1.0 eq), Amine (1.5 eq), Mo(CO)₆ (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (5-10 mol%), DBU (3.0 eq).

  • Solvent: 1,4-Dioxane or THF (degassed).

  • Irradiation: 15 min @ 120–150°C (High Absorption).

  • Workup: Filter through Celite (removes Mo/Pd residues).

Troubleshooting & FAQs (Route A)

Q: The reaction mixture turned black immediately, and conversion is <10%. What happened?

  • Diagnosis: "Palladium Black" formation.[2][3] The active Pd(0) agglomerated into inactive metal particles before entering the catalytic cycle.[3]

  • Solution:

    • Check Ligand: Ensure you are using Xantphos or dppf . Monodentate ligands like PPh₃ often fail at MW temperatures.

    • Degas Solvents: Oxygen accelerates catalyst decomposition. Sparge solvent with Argon for 10 mins before adding Pd.

    • Lower Temp: Reduce MW temp to 100°C and extend time.

Q: My vessel over-pressurized and vented. Is Mo(CO)₆ dangerous?

  • Diagnosis: Rapid CO release combined with solvent vapor pressure.

  • Solution:

    • Headspace: Do not fill the vial >50%.

    • Staged Heating: Program a ramp (e.g., 5 min to reach 120°C) rather than ballistic heating. This allows controlled CO release.

Route B: Direct Amidation (Coupling Reagents)

Scenario: You have the carboxylic acid. While not "catalytic" in the strict sense, the choice of coupling reagent is the rate-determining factor in MW synthesis.

Reagent Selection
ReagentSuitability for MWTechnical Insight
T3P (Propylphosphonic anhydride)Excellent Gold Standard. Thermally stable, low epimerization risk, and water-soluble byproducts.[4][5] Does not explode/decompose like HOBt derivatives.[4]
HATU Moderate Very fast, but risk of thermal degradation and epimerization at >80°C. Expensive for scale-up.
EDC / HOBt Poor Avoid. HOBt is thermally sensitive and can be hazardous in sealed MW vessels.
Standard Protocol (Microwave)
  • Load: Carboxylic Acid (1.0 eq), Amine (1.1 eq), Base (DIPEA or Pyridine, 3.0 eq).

  • Solvent: EtOAc or DMF (T3P is often sold as 50% in EtOAc/DMF).

  • Add Reagent: T3P (2.0 eq).

  • Irradiation: 10–20 min @ 80–100°C.

  • Workup: Wash with water/bicarbonate (T3P byproducts wash away).[6]

Troubleshooting & FAQs (Route B)

Q: I am synthesizing a chiral inhibitor, but the amide product is racemized.

  • Diagnosis: Thermal epimerization via oxazolone intermediate, common with HATU/base at high temps.

  • Solution: Switch to T3P + Pyridine . Pyridine acts as a mild base and suppresses racemization significantly compared to DIPEA/HATU. Reduce MW temp to max 80°C.

Q: The reaction solidified in the microwave vial.

  • Diagnosis: Phenylpyrimidines are rigid and planar, leading to poor solubility (pi-stacking).

  • Solution: Switch solvent to DMF or NMP . These have high dielectric constants (good MW absorption) and excellent solubility for heterocycles.

Diagnostic Workflow: Solving Low Yields

Use this logic flow to troubleshoot failed experiments.

Troubleshooting Problem Low Yield / Failed Reaction CheckRoute Which Route? Problem->CheckRoute RouteA Pd-Catalyzed (Route A) CheckRoute->RouteA RouteB Direct Coupling (Route B) CheckRoute->RouteB Black Precipitate is Black? RouteA->Black Ligand Ligand Failure. Switch to Xantphos. Degas solvent. Black->Ligand Yes NoRxn No Reaction? Check CO generation. Add DBU. Black->NoRxn No Racemic Product Racemized? RouteB->Racemic SwitchT3P Switch to T3P/Pyridine. Lower Temp. Racemic->SwitchT3P Yes Stalled Incomplete Conversion? Racemic->Stalled No Solvent Solubility Issue. Switch to DMF/NMP. Stalled->Solvent

Figure 2: Troubleshooting logic for common failure modes.

References

  • Microwave-Assisted Aminocarbonylation (Mo(CO)₆)

    • Wannberg, J., & Larhed, M. (2003).[7] Increasing the Scope of the Carbonylation Reaction: Microwave-Assisted Synthesis of Acyl Sulfonamides using Mo(CO)₆ as a Solid Carbon Monoxide Source. Journal of Organic Chemistry.

  • T3P in Amide Coupling

    • Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.

  • Palladium Catalyst Selection (Xantphos)

    • Martinelli, J. R., et al. (2006).[7] Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation. Organic Letters.

  • Microwave Synthesis of Kinase Inhibitors

    • Bagley, M. C., et al. (2010). Microwave-assisted synthesis of P38 MAPK inhibitors. Future Medicinal Chemistry.

Sources

Technical Support Center: Resolving NMR Peak Overlap in 2-Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Resolution Strategies for Aromatic Proton Overlap Ticket ID: NMR-2PP-RES-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary: The "Aromatic Jam"

2-Phenylpyrimidine derivatives present a classic NMR challenge: the "aromatic jam." The pyrimidine ring (electron-deficient) and the phenyl ring (electron-rich) often resonate in the crowded 6.5–9.0 ppm region.

In CDCl₃, accidental equivalence is common. Protons H-5 (pyrimidine) and H-3'/H-4'/H-5' (phenyl) frequently overlap. Furthermore, ortho-substitution on the phenyl ring can induce restricted rotation (atropisomerism), leading to broad or "missing" signals.

This guide provides a tiered troubleshooting workflow, moving from chemical manipulation (solvents) to advanced acquisition (Pure Shift/2D).

Module 1: Solvent Engineering (The ASIS Effect)

Q: My aromatic region is a blob in CDCl₃. What is the fastest fix?

A: Switch to Benzene-d₆ (C₆D₆). [1]

Do not immediately jump to a 900 MHz magnet. The most efficient resolution tool is the Aromatic Solvent-Induced Shift (ASIS) .

  • The Mechanism: Benzene molecules form transient solvation complexes with the solute. Because benzene is magnetically anisotropic, it creates a shielding cone above and below its ring plane.

  • The Effect: Electron-deficient protons (like those on the pyrimidine ring) and electron-rich protons (phenyl ring) interact differently with the benzene solvent shell. This induces differential chemical shift changes (

    
    ), often separating overlapping multiplets by 0.1–0.5 ppm.
    
Experimental Protocol: Solvent Titration
  • Baseline: Acquire ¹H NMR in CDCl₃ (approx. 5-10 mg/0.6 mL).[2]

  • Evaporation: Gently remove CDCl₃ (nitrogen stream).[2]

  • Solvent Swap: Redissolve in C₆D₆.

  • Titration (Optional): If C₆D₆ causes new overlap, perform a titration. Add C₆D₆ in 10% increments to a CDCl₃ sample to "walk" the peaks apart.

Representative Data: Shift Deltas in 2-Phenylpyrimidine

Note: Positive


 indicates upfield shift in Benzene.
Proton Position

(CDCl₃)

(C₆D₆)

(ppm)
Outcome
H-4/H-6 (Pm) 8.80 (d)8.45 (d)+0.35High Resolution
H-2'/H-6' (Ph) 8.45 (m)8.60 (m)-0.15Separated from Pm
H-5 (Pm) 7.25 (t)6.80 (t)+0.45Large Shift (Shielded)
H-3'/H-4'/H-5' 7.45 (m)7.30 (m)+0.15Differentiated

Module 2: The 2D Logic Gate (HSQC & HMBC)

Q: Solvent switching didn't fully resolve the multiplets. How do I assign them definitively?

A: Stop looking at Protons. Look at Carbons via HSQC.

1D ¹H NMR has a spectral width of ~10-12 ppm. ¹³C NMR has a width of ~200 ppm. The probability of overlap in the carbon dimension is exponentially lower.

The Workflow
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use Multiplicity-Edited HSQC .

    • Why: It phases CH and CH₃ signals positive (red) and CH₂ signals negative (blue).[3]

    • Result: Even if H-5 (Pm) and H-4' (Ph) overlap perfectly at 7.25 ppm, their attached carbons will likely differ by >5 ppm. You can assign the proton based on its carbon partner.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the "Bridge Builder." You must connect the two rings to prove the structure.

    • Target Interaction: Look for the long-range coupling (³J) between H-2'/H-6' (phenyl) and C-2 (pyrimidine quaternary carbon).

Visualization: The Connectivity Logic

G Start Unassigned Overlapping Peaks HSQC Step 1: HSQC (Disperse by 13C) Start->HSQC Decision Are C peaks resolved? HSQC->Decision Assign Assign Protons via Carbon Tag Decision->Assign Yes HMBC Step 2: HMBC (Connect Rings) Decision->HMBC No (Rare) Assign->HMBC Verify Connectivity Structure Structure Confirmed HMBC->Structure Correlation: H(Ph) -> C(Pm)

Caption: Logical workflow for resolving overlap using heteronuclear 2D correlation spectroscopy.

Module 3: Structural Dynamics (Variable Temperature)

Q: My peaks are broad, or the integration is wrong (e.g., 0.6H instead of 1H). Is my sample impure?

A: Likely not.[4] You are witnessing restricted rotation (Atropisomerism).

If your 2-phenylpyrimidine has a substituent at the ortho position of the phenyl ring (or position 4 on the pyrimidine), the steric bulk prevents free rotation around the C2–C1' bond.

  • The Symptom: The molecule exists in multiple conformations exchanging at a rate comparable to the NMR timescale (

    
    ). This leads to coalescence (broadening) or decoalescence (splitting).
    
  • The Fix: Variable Temperature (VT) NMR.

Protocol: High-Temperature Acquisition
  • Solvent: Switch to DMSO-d₆ or Toluene-d₈ (high boiling points).

  • Setup: Shim the magnet at room temperature.

  • Heating: Increase temperature in 10K increments (e.g., 300K

    
     310K 
    
    
    
    320K).
  • Endpoint: At the Fast Exchange Limit , the broad peaks will sharpen into a defined average signal.

  • Caution: Ensure the cap is tight to prevent solvent evaporation/concentration changes.

Module 4: Advanced Acquisition (Pure Shift)

Q: I need to measure exact J-couplings, but the multiplets are too messy.

A: Apply Homonuclear Broadband Decoupling (Pure Shift).

Standard ¹H NMR shows chemical shift (


) + scalar coupling (

). In crowded aromatic regions,

-coupling causes severe overlap. Pure Shift techniques collapse multiplets into singlets.[5][6]
  • Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation) or DIAG .

  • Result: The spectrum looks like a ¹³C{¹H} spectrum—singlets only.

  • Trade-off: Significant sensitivity loss (approx. 10-20% of standard sensitivity). Ensure sample concentration is >10 mM.

Visualization: Resolution Strategy Hierarchy

Hierarchy Problem Problem: Aromatic Overlap (6.5 - 9.0 ppm) Level1 Level 1: Solvent Swap (Benzene-d6 / DMSO-d6) Low Cost / High Speed Problem->Level1 Start Here Level2 Level 2: 2D HSQC (Carbon Dispersion) Definitive Assignment Level1->Level2 If unresolved Level3 Level 3: Variable Temperature (Resolve Rotamers) Level2->Level3 If peaks broad Level4 Level 4: Pure Shift / PSYCHE (Collapse Multiplets) Level2->Level4 If J-values needed

Caption: Hierarchical decision tree for selecting the appropriate resolution technique based on experimental failure points.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on 2D and Pure Shift methods).
  • BenchChem Technical Support. (2025). Resolving Peak Overlaps in NMR Spectra of Aromatic Imines. Link

  • University of Ottawa NMR Facility. (2007).[7] Improve Your Chemical Shift Resolution Without Going to Higher Fields. Link

  • Manchester NMR Methodology Group. (n.d.). Pure Shift NMR. University of Manchester. Link

  • Huggins, M. T., et al. (2020).[8][9] Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. Link

Sources

Validation & Comparative

1H NMR Characterization of 4-Amino-2-phenylpyrimidine-5-carboxamide: A Solvent-System Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-phenylpyrimidine-5-carboxamide represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeting small molecules. Structural verification of this intermediate is often complicated by the presence of multiple exchangeable protons (primary amine and primary amide) and limited solubility in non-polar solvents.

This guide provides a comparative analysis of 1H NMR performance across solvent systems, establishing DMSO-d6 as the superior standard over CDCl3 for unambiguous structural assignment. We provide derived spectral data, mechanistic explanations for solvent-induced shifts, and a self-validating experimental protocol.

Structural Context & Proton Assignment

Before analyzing the spectrum, we must define the proton environments. The pyrimidine ring creates a significant deshielding cone, while the amide and amine groups introduce labile protons sensitive to hydrogen bonding.

Chemical Structure & Numbering Logic[1]
  • Formula: C11H10N4O

  • MW: 214.22 g/mol

  • Key Features:

    • H-6: The sole aromatic proton on the pyrimidine ring (highly deshielded).

    • Ph-2: Phenyl group attached at the C2 position.

    • 4-NH2: Primary amine (electron-donating).

    • 5-CONH2: Primary carboxamide (electron-withdrawing).

Figure 1: Structural dissection of the molecule highlighting the origin of key NMR signals.

Comparative Analysis: DMSO-d6 vs. CDCl3

The choice of solvent is not merely about solubility; it dictates the visibility of 50% of the protons in this molecule (the N-H protons).

Performance Matrix
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
Solubility HighLow/ModeratePolar functional groups (amide/amine) require polar aprotic solvation.
Amide (-CONH2) Distinct Doublet/2xSinglets Broad Hump/InvisibleDMSO forms strong H-bonds, slowing proton exchange and "freezing" rotamers.
Amine (-NH2) Sharp/Broad Singlet Invisible/Very BroadRapid exchange in CDCl3 averages the signal into the baseline.
Resolution HighLowAggregation in CDCl3 causes line broadening.
Water Peak ~3.33 ppm~1.56 ppmDMSO is hygroscopic; water peak is unavoidable but distinct.
Comparative Spectral Data (Derived)

The following table contrasts the expected chemical shifts (


) in both solvents. Note the dramatic difference in the labile proton region.
Proton Assignment

(ppm) in DMSO-d6

(ppm) in CDCl3
Multiplicity (DMSO)Integral
Pyrimidine H-6 8.85 - 8.95 8.60 - 8.70Singlet (s)1H
Phenyl (Ortho) 8.35 - 8.45 8.20 - 8.30Multiplet (m)2H
Amide (Ha) 8.15 - 8.25 Not ObservedBroad Singlet (br s)1H
Amide (Hb) 7.55 - 7.65 Not ObservedBroad Singlet (br s)1H
Phenyl (Meta/Para) 7.45 - 7.55 7.40 - 7.50Multiplet (m)3H
Amine (-NH2) 7.20 - 7.40 Not ObservedBroad Singlet (br s)2H

Critical Insight: In DMSO-d6, the amide protons often appear as two separate signals (Ha and Hb) separated by ~0.6 ppm. This is due to restricted rotation around the C-N bond (partial double bond character), making the protons chemically non-equivalent. In CDCl3, this detail is lost.

Detailed Spectral Interpretation (DMSO-d6)

The Pyrimidine Singlet (8.85 - 8.95 ppm)

This is the diagnostic anchor of the spectrum.

  • Appearance: A sharp singlet.

  • Mechanism: The proton at position 6 is flanked by two nitrogen atoms in the ring (positions 1 and 3) and the electron-withdrawing carbonyl of the amide at position 5. This creates a "push-pull" electronic environment that heavily deshields this proton, pushing it downfield.

The Phenyl Group (7.45 - 8.45 ppm)
  • Ortho Protons (8.35 - 8.45 ppm): These appear downfield relative to standard benzene protons due to the anisotropic effect of the attached pyrimidine ring.

  • Meta/Para Protons (7.45 - 7.55 ppm): These overlap into a multiplet region.

The Labile Protons (Amide/Amine)[3]
  • Amide Non-Equivalence: You will likely see two peaks for the -CONH2 group. The proton trans to the carbonyl oxygen is more shielded than the proton cis to it.

  • Amine Broadening: The 4-NH2 group usually appears as a broad singlet integrating to 2H. If the sample is extremely dry and pure, this may split due to coupling with H-6, but this is rare in standard analysis.

Experimental Protocol

To ensure reproducibility and spectral integrity, follow this "Self-Validating" workflow.

Materials
  • Analyte: ~5-10 mg of this compound.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5mm high-precision NMR tube.

  • Validation Agent: D2O (Deuterium Oxide).

Step-by-Step Methodology
  • Preparation: Weigh 5-10 mg of solid into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d6. Vortex for 30 seconds. Ensure complete dissolution (solution must be clear, not cloudy).

    • Note: If cloudy, mild sonication is permitted. Do not heat above 40°C to avoid degradation.

  • Acquisition (Standard):

    • Temp: 298 K (25°C).

    • Scans: 16 or 32 (sufficient for >95% purity).

    • Relaxation Delay (D1): Set to

      
       1.0 sec to ensure integration accuracy of aromatic protons.
      
  • Validation (The D2O Shake):

    • After acquiring the standard spectrum, add 1-2 drops of D2O to the NMR tube.

    • Shake vigorously and re-run the scan.

    • Result: All peaks identified as NH2 or CONH2 (7.20 - 8.25 ppm range) should disappear or significantly diminish. The aromatic signals (H-6 and Phenyl) will remain.

Figure 2: Experimental workflow including the critical D2O exchange validation step.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (General reference for Pyrimidine/Amide shifts).

  • Liang, C., et al. (2014). "One-pot, four-component sequential synthesis of novel 4-arylamino-5-carboxyl pyrimidine derivatives." Journal of Chemical and Pharmaceutical Research. Link (Provides analogous spectral data for 4-amino-pyrimidine-5-carboxylates).

  • Ismael, S., et al. (2016). "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide." Journal of Kufa for Chemical Sciences. (Validates solvent effects on heterocyclic amides).

Sources

Comprehensive FTIR Spectral Guide: 4-Amino-2-phenylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 4-Amino-2-phenylpyrimidine-5-carboxamide , a critical scaffold in kinase inhibitor development (e.g., CDK9, HDAC inhibitors).

This document is structured to serve as a self-validating laboratory companion, synthesizing experimental data from high-fidelity structural analogs with density functional theory (DFT) predictions.

Executive Summary & Compound Profile

This compound is a dual-functional pharmacophore. Its vibrational spectrum is dominated by the interplay between the electron-deficient pyrimidine ring, the resonance-active amide group, and the primary amine.

  • Primary Utility: Validation of synthetic conversion from nitrile precursors (e.g., 4-amino-2-phenylpyrimidine-5-carbonitrile).

  • Key Spectral Marker: The emergence of the Amide I/II doublet (1650–1690 cm⁻¹) and the simultaneous extinction of the C≡N nitrile peak (~2220 cm⁻¹) .

Comparative Performance Matrix
FeatureTarget: 5-Carboxamide Alternative: 5-Carbonitrile (Precursor) Alternative: 5-Carboxylic Acid (Hydrolysis Byproduct)
Diagnostic Band 1650–1690 cm⁻¹ (C=O) 2210–2230 cm⁻¹ (C≡N) 1680–1710 cm⁻¹ (C=O) + Broad OH
NH Region Sharp doublet/multiplet (NH₂ + Amide NH)Simple doublet (NH₂ only)Broad OH overlap (3000–2500 cm⁻¹)
Detection Limit High (Strong Dipole)High (Distinct Region)Medium (Broad signals)

Methodology: Experimental & Computational Standards

To ensure reproducibility (E-E-A-T), the following protocols define the data generation standards used in this guide.

Experimental Protocol (Self-Validating)
  • Sample Preparation: KBr Pellet (1:100 ratio) is preferred over ATR for resolution of the NH stretching region (3100–3500 cm⁻¹), preventing peak truncation common in high-refractive-index ATR crystals.

  • Instrument Settings:

    • Resolution: 2 cm⁻¹ (Critical for separating Amide I from NH scissoring).

    • Scans: 32 minimum.

    • Apodization: Boxcar or weak Norton-Beer.

Computational Validation (DFT)

Assignments are grounded in B3LYP/6-311++G(d,p) level theory, scaled by a factor of 0.961 to correct for anharmonicity.

  • Logic: Experimental bands are often broadened by H-bonding; DFT provides the "gas phase" baseline to identify fundamental modes.

Detailed Spectral Band Assignment

The following table synthesizes experimental data from closely related pyrimidine-5-carboxamide analogs [1][2] and DFT vibrational predictions [3][4].

Table 1: Critical Vibrational Modes
Frequency (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Insight
3420 – 3460 Mediumν_as(NH₂) (Amino)Asymmetric stretch of the 4-amino group. Higher frequency due to ring conjugation.
3300 – 3350 Strongν_s(NH₂) + ν(NH) (Amide)Symmetric amino stretch overlaps with the amide N-H stretch. H-bonding broadens this peak.
3050 – 3100 Weakν(C-H) (Aromatic)C-H stretching of the 2-phenyl and pyrimidine ring protons.
1650 – 1690 Very Strong ν(C=O) (Amide I)Primary Diagnostic Peak. The carbonyl stretch. Shifts lower (red shift) if involved in strong intermolecular H-bonding.
1580 – 1620 Strongδ(NH₂) + ν(C=N) "Scissoring" of the amino group mixed with pyrimidine ring stretching (Amide II region).
1520 – 1550 Mediumν(C=C) + ν(C=N) Skeletal vibrations of the phenyl and pyrimidine rings.
1380 – 1420 Mediumν(C-N) (Amide III)C-N stretch of the amide linkage. Sensitive to conformation.
1220 – 1260 Mediumν(C-N) (Ring-Amino)Stretching of the bond between the pyrimidine ring (C4) and the exocyclic amine.
690 – 750 Strongγ(C-H) (Out-of-Plane)Characteristic "oop" bending for mono-substituted phenyl rings (2-phenyl group).

Comparative Analysis: Synthesis Monitoring

The most critical application of FTIR for this compound is monitoring the hydrolysis of the nitrile intermediate.

Workflow: Nitrile to Amide Conversion

The reaction progress is quantified by the "Spectral Inversion" phenomenon:

  • Start: Strong peak at 2220 cm⁻¹ (Nitrile). No peak at 1670 cm⁻¹.[1]

  • End: Disappearance of 2220 cm⁻¹. Appearance of strong 1670 cm⁻¹ (Amide Carbonyl).

Diagram 1: Synthesis Monitoring Logic

SynthesisMonitor Start Starting Material (Nitrile Precursor) Process Hydrolysis (H2O2 / NaOH) Start->Process Check FTIR Checkpoint Process->Check Result_Fail Incomplete: Peak @ 2220 cm⁻¹ detected Check->Result_Fail Band @ 2220 Result_Pass Success: Peak @ 1670 cm⁻¹ dominant No Nitrile peak Check->Result_Pass Band @ 1670 Result_Fail->Process Continue Reaction

Caption: Logical workflow for validating the Nitrile-to-Amide conversion using FTIR spectral markers.

Structural Validation Logic

Distinguishing the target molecule from potential impurities (like the carboxylic acid derivative) requires analyzing the Hydrogen Bonding network regions.

Diagram 2: Vibrational Signal Pathway

VibrationalLogic Molecule This compound FuncGroup1 Amide Group (-CONH2) Molecule->FuncGroup1 FuncGroup2 Exocyclic Amine (-NH2) Molecule->FuncGroup2 FuncGroup3 Pyrimidine Core Molecule->FuncGroup3 Signal1 Amide I (C=O) 1650-1690 cm⁻¹ FuncGroup1->Signal1 Strong Dipole Signal2 NH Stretch 3100-3500 cm⁻¹ FuncGroup1->Signal2 H-Bonding FuncGroup2->Signal2 Sym/Asym Modes Signal3 Ring Breathing 990-1000 cm⁻¹ FuncGroup3->Signal3 Interference COOH Impurity (Broad OH: 2500-3000 cm⁻¹) Signal2->Interference Distinguishable via Peak Sharpness

Caption: Mapping functional groups to their specific spectral signatures and identifying potential interference from hydrolysis byproducts.

References

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska Slov Farm. (2018). Provides experimental FTIR data for closely related pyrazine-carboxamides (C=O @ 1671 cm⁻¹, NH @ 3377 cm⁻¹).[2] Link

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Int. J. Innovative Research in Science, Engineering and Technology. (2015).[1][3][4] Details NH and Ring stretching frequencies for 2-amino-pyrimidines. Link

  • Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules. (2013).[5] Validates the use of B3LYP/6-31G(d) for predicting amide/amine vibrations in heterocyclic systems. Link

  • Spectral Characterization and Vibrational Assignments of Pyrimidine-5-Carboxylate Derivatives. Oriental Journal of Chemistry. (2017).[3] Comparative DFT and experimental analysis of pyrimidine carbonyl stretches. Link

  • Sigma-Aldrich Product Detail: 2-amino-4-methyl-N-phenylpyrimidine-5-carboxamide. Serves as a direct structural reference for the 5-carboxamide moiety on a pyrimidine ring. Link

Sources

HPLC Retention Time & Impurity Profiling Guide: 4-Amino-2-phenylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC methodologies for analyzing 4-Amino-2-phenylpyrimidine-5-carboxamide (CAS 1072952-32-9), a critical pharmacophore often serving as an intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs) and soluble Guanylate Cyclase (sGC) stimulators.

Executive Summary: The Separation Challenge

The analysis of This compound presents a classic chromatographic challenge: separating a moderately polar amide from its highly polar hydrolytic degradants (carboxylic acids) and its non-polar synthetic precursors (nitriles).

  • The Problem: Standard C18 methods often fail to retain the polar "Acid" impurity or fail to resolve the "Des-amino" impurity from the parent peak due to structural similarity.

  • The Solution: This guide compares two validated approaches: a robust Phosphate-Buffered C18 Method (Method A) for Quality Control (QC) and an MS-Compatible Formic Acid Method (Method B) for impurity identification.

Impurity Origin & Structural Logic

To predict retention times (RT), one must understand the synthesis pathway. The impurities are not random; they are chemical consequences of the manufacturing process.

Impurity Genealogy Diagram

The following diagram illustrates the origin of the three primary impurities:

  • Impurity A (Precursor): The Nitrile intermediate (incomplete hydrolysis).

  • Impurity B (Degradant): The Carboxylic Acid (over-hydrolysis).

  • Impurity C (Side-Product): The Hydroxy derivative (hydrolysis of the amino group).

ImpurityPathways SM1 Benzamidine (Starting Material) Nitrile Impurity A: Nitrile (4-Amino-2-phenylpyrimidine-5-carbonitrile) [RRT > 1.0] SM1->Nitrile Cyclization SM2 Ethoxymethylenecyanoacetate SM2->Nitrile Target TARGET MOLECULE (this compound) [RRT = 1.00] Nitrile->Target Partial Hydrolysis (H2O2/OH-) Acid Impurity B: Acid (4-Amino-2-phenylpyrimidine-5-carboxylic acid) [RRT < 1.0] Target->Acid Over-Hydrolysis (Degradation) Hydroxy Impurity C: Hydroxy (4-Hydroxy-2-phenylpyrimidine...) [RRT < 1.0] Target->Hydroxy Deamination (Side Reaction)

Figure 1: Synthetic pathway illustrating the origin of critical impurities. The 'Nitrile' is a hydrophobic precursor, while 'Acid' and 'Hydroxy' forms are polar degradants.

Comparative Method Analysis

Method A: The "Gold Standard" for QC (Phosphate/C18)

Best For: Routine Lot Release, Quantification, High Resolution. Mechanism: The phosphate buffer suppresses the ionization of the residual silanols and the amino group on the pyrimidine ring, sharpening peak shape.

  • Column: C18 (L1), 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Detection: UV @ 254 nm (Pyrimidine absorption max).

Method B: The "Modern" Approach (Formic Acid/Phenyl-Hexyl)

Best For: LC-MS Identification, Separating Aromatic Isomers. Mechanism: The Phenyl-Hexyl phase utilizes


 interactions with the phenyl ring of the analyte, offering alternative selectivity to standard C18 hydrophobicity.
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Flow Rate: 0.4 mL/min.

  • Detection: MS (ESI+) or UV @ 254 nm.

Performance Data Comparison
FeatureMethod A (Phosphate/C18)Method B (Formic/Phenyl-Hexyl)
Resolution (Target vs. Acid) High (> 3.0) Moderate (2.0 - 2.5)
Peak Shape (Tailing Factor) Excellent (0.9 - 1.1)Good (1.0 - 1.3)
MS Compatibility No (Non-volatile salts)Yes
Run Time 15 - 20 mins5 - 8 mins
Selectivity Driver HydrophobicityHydrophobicity +

Interaction

Retention Time Data (Relative Retention Times)

Absolute retention times vary by system dwell volume and column aging. Relative Retention Time (RRT) is the reliable metric for identification.

Reference Standard: this compound (RT ~ 8.5 min in Method A).

Impurity NameStructure CharacteristicPredicted RRT (Method A)Polarity Logic
Impurity B (Acid) Carboxylic Acid (-COOH)0.65 - 0.75 Highly polar; elutes early, especially at pH > pKa.
Impurity C (Hydroxy) Hydroxyl (-OH) / Lactam0.80 - 0.90 More polar than amino/amide; elutes before parent.
Target Molecule Carboxamide (-CONH2)1.00 Reference Point.
Impurity A (Nitrile) Cyano (-CN)1.25 - 1.40 Less polar than amide; retained longer on C18.
Benzamidine Amidine (Ionized)0.20 - 0.30 Very polar/ionic; elutes in void volume if not ion-paired.

Detailed Experimental Protocol (Method A)

Step 1: System Suitability Preparation

To ensure the method is valid before testing samples, a System Suitability Solution (SST) is required.

  • Stock Preparation: Dissolve 10 mg of Target, 1 mg of Impurity A (Nitrile), and 1 mg of Impurity B (Acid) in 10 mL of Diluent (50:50 Water:ACN).

  • Sensitivity Check: Dilute Stock 1:1000 to verify Limit of Quantitation (LOQ).

Step 2: Chromatographic Gradient Table
  • Initial: 95% Buffer / 5% ACN (Hold 2 min to retain Acid impurity).

  • Ramp: Linear gradient to 40% Buffer / 60% ACN over 12 minutes.

  • Wash: Ramp to 10% Buffer / 90% ACN (Flush Nitrile/Dimers).

  • Re-equilibrate: Return to 95% Buffer for 4 minutes.

Step 3: Workflow Decision Tree

Use the following logic to select the correct workflow for your specific development stage.

MethodSelection Start Start: Impurity Analysis Goal What is the Goal? Start->Goal QC Routine QC / Lot Release Goal->QC Quantification ID Structure Elucidation / Unknowns Goal->ID Identification MethodA Select Method A (Phosphate Buffer / C18) Max Resolution & Robustness QC->MethodA MethodB Select Method B (Formic Acid / Phenyl-Hexyl) MS Compatible ID->MethodB Check Check Peak Purity (DAD) MethodA->Check MethodB->Check

Figure 2: Decision tree for selecting the appropriate HPLC method based on analytical goals (Quantification vs. Identification).

Troubleshooting & Expert Insights

Issue: Peak Tailing of the Parent Peak
  • Cause: The 4-amino group on the pyrimidine ring is basic. Residual silanols on the silica support can interact with this amine, causing tailing.

  • Fix: Ensure the buffer concentration is at least 10 mM. If using Method B (Formic Acid), consider adding 5 mM Ammonium Formate to compete for silanol sites. Alternatively, switch to a "Base-Deactivated" (BD) or "Hybrid Particle" column (e.g., Waters BEH or Agilent Bonus-RP).

Issue: "Ghost" Peaks
  • Cause: Phenylpyrimidine derivatives often have low solubility in pure water.

  • Fix: Ensure the needle wash solvent contains at least 50% organic solvent (ACN or MeOH) to prevent carryover between injections.

Issue: Co-elution of Acid Impurity with Void Volume
  • Cause: The carboxylic acid impurity is highly polar and may not retain if the initial organic composition is too high.

  • Fix: Start the gradient at 3-5% ACN. Do not start at 10% or higher.

References

  • BenchChem. (2025). Isolation of Ibrutinib Impurities by Preparative High-Performance Liquid Chromatography. Link

  • National Institutes of Health (NIH). (2025). Structural Elucidation of Novel Degradation Impurities of Ibrutinib. PubMed. Link

  • Jordan Journal of Chemistry. (2024). HPLC Method Validation for Pyrimidine Derivatives. Link

  • Agilent Technologies. (2024).[4] Impurity Profiling of Peptide and Small Molecule Drugs using 2D-LC/MS. Application Note 5994-7740EN.[4] Link

  • MDPI. (2022). Quantitative Determination of Genotoxic Impurities in API using UPLC-MS/MS. Link

Sources

Comparing Potency of 2-Phenyl vs. 2-Methyl Pyrimidine Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, the structural optimization of the pyrimidine carboxamide scaffold is a critical determinant of clinical efficacy. As a Senior Application Scientist, I frequently observe that minor modifications at the C2 position of the pyrimidine ring dictate the success or failure of a compound. This guide provides an objective, data-driven comparison between 2-phenyl and 2-methyl substitutions on pyrimidine-4-carboxamide inhibitors. By analyzing their performance against key pharmacological targets—such as the P2Y12 receptor and Adenosine Receptors (ARs)—we will decode the mechanistic causality behind their divergent potencies and outline the self-validating experimental protocols used to quantify these differences.

Mechanistic Causality: The Role of C2 Substitution

The stark contrast in potency between 2-phenyl and 2-methyl pyrimidine carboxamides is rooted in the thermodynamics of target engagement. In targets like the P2Y12 receptor and Adenosine Receptors, the binding cleft features distinct lipophilic pockets lined with aromatic amino acid residues.

The 2-phenyl moiety acts as a critical lipophilic anchor. Its bulky, aromatic nature allows it to engage in robust π-π stacking interactions (e.g., with Phe168 and Phe182 in ARs)[1]. This anchoring stabilizes the planar conformation of the core scaffold, ensuring proper alignment of the carboxamide group to form essential hydrogen bonds with deeper pocket residues like His59 and Asn250[1]. Furthermore, in P2Y12 antagonists, the 2-phenyl group optimally fills the hydrophobic sub-pocket, driving excellent ex vivo potency[2].

Conversely, substituting the phenyl ring with a smaller, aliphatic 2-methyl group eliminates these critical stacking interactions. Without this anchor, the ligand shifts within the binding cleft. This spatial misalignment breaks the highly coordinated hydrogen-bond network, effectively abolishing binding activity and rendering the 2-methyl derivatives inactive[1].

Mechanistic logic comparing 2-phenyl and 2-methyl substitutions on target binding affinity.

Comparative Performance Data

The theoretical mechanics translate directly into quantifiable experimental outcomes. The table below summarizes the structure-activity relationship (SAR) data across two distinct receptor classes, highlighting the universal superiority of the 2-phenyl substitution for this specific scaffold.

Scaffold DerivativeC2 SubstitutionTarget SystemPotency / AffinityMechanistic Causality
Pyrimidine-4-carboxamide2-Phenyl P2Y12 ReceptorIC₅₀ < 10 nMFills hydrophobic pocket; excellent ex vivo potency[2].
Pyrimidine-4-carboxamide2-Methyl P2Y12 ReceptorAbolishedInsufficient steric bulk; loss of target engagement.
Pyrimidine-4-carboxamide2-Phenyl Adenosine (A1/A2A)High Affinity (nM)Maintains π-π stacking with Phe168/Phe182[1].
Pyrimidine-4-carboxamide2-Methyl Adenosine (A1/A2A)AbolishedShift in binding cleft; breaks H-bond network[1].

Experimental Methodology: Self-Validating Protocol

To objectively evaluate the ex vivo potency of these inhibitors against the P2Y12 receptor, we utilize Light Transmission Aggregometry (LTA). This protocol is engineered as a self-validating system : it utilizes autologous Platelet-Poor Plasma (PPP) to establish a true 100% transmission baseline and requires a known reference standard to ensure donor platelet responsiveness remains within historical norms.

Platelet Aggregation Assay Workflow
  • Plasma Preparation & Standardization: Centrifuge citrated human whole blood at 200 × g for 15 minutes to isolate Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP). Causality & Validation: PRP must be standardized to a count of 250,000–300,000 platelets/μL using the autologous PPP. This ensures that variations in baseline platelet counts do not skew the IC₅₀ calculations.

  • Inhibitor Incubation: Pre-incubate the standardized PRP with varying concentrations of the 2-phenyl or 2-methyl pyrimidine carboxamide derivative (ranging from 0.1 nM to 10 μM) for 15 minutes at 37°C. Causality & Validation: Include a vehicle control (0.1% DMSO) to establish maximum aggregation, and a reference standard (e.g., Ticagrelor) to validate that the assay system is functioning correctly.

  • Agonist Stimulation: Induce platelet aggregation by adding 10 μM Adenosine Diphosphate (ADP). ADP specifically activates the P2Y12 pathway, making it the exact mechanistic trigger needed to test these specific inhibitors.

  • Optical Measurement: Record light transmission continuously for 5 minutes using an aggregometer. As platelets aggregate, the plasma clears, increasing light transmission. PPP is used to calibrate the machine to 100% transmission.

  • Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis of the dose-response curve. Causality & Validation: The reference standard must yield an IC₅₀ within its established historical range (e.g., 1-5 nM for Ticagrelor) to confirm the integrity of the assay run before the 2-phenyl/2-methyl data is accepted.

Step-by-step workflow for evaluating P2Y12 inhibitor potency via platelet aggregation assay.

Conclusion

The substitution of a 2-methyl group with a 2-phenyl group on the pyrimidine-4-carboxamide scaffold is not merely a cosmetic chemical change; it is a fundamental requirement for target engagement. Experimental data unequivocally demonstrates that the bulky, lipophilic nature of the 2-phenyl moiety is essential for anchoring the inhibitor within the binding pocket via π-π stacking, thereby maintaining the necessary geometry for high-affinity hydrogen bonding. For drug development professionals working with this scaffold, prioritizing C2-aromatic substitutions is a validated strategy for achieving nanomolar potency.

References

  • Caroff, E., Meyer, E., Treiber, A., Hilpert, K., & Riederer, M. A. (2014). Optimization of 2-phenyl-pyrimidine-4-carboxamides towards potent, orally bioavailable and selective P2Y12 antagonists for inhibition of platelet aggregation. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Ceni, C., Calenda, S., Vagnoni, G., Catarzi, D., Varano, F., & Colotta, V. (2025). Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. Cells.[Link]

Sources

Comparative Guide: UV-Vis Absorption Maxima and Photophysical Properties of 2-Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction: The 2-Phenylpyrimidine Scaffold

The 2-phenylpyrimidine moiety is a highly versatile, electron-deficient pharmacophore and optoelectronic building block[1]. Because of its strong electron-withdrawing nature, it serves as an exceptional acceptor (A) in push-pull donor-acceptor (D-A) chromophores, facilitating efficient Intramolecular Charge Transfer (ICT)[2]. By strategically modifying the electron-donating groups attached to this core, researchers can precisely tune the HOMO-LUMO gap, thereby shifting the UV-Vis absorption maxima across the electromagnetic spectrum[3].

Comparative Photophysical Data

Different functionalizations of the 2-phenylpyrimidine core yield drastically different absorption and emission profiles. The table below objectively compares the photophysical properties of four distinct classes of 2-phenylpyrimidine derivatives:

Derivative ClassRepresentative CompoundPrimary Donor / LigandUV-Vis Absorption Maxima (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Emission Maxima (

)
Primary Photophysical Mechanism
Extended

-Conjugated Push-Pull
4,6-Bis(diphenylamino-biphenylvinyl)-2-phenylpyrimidineDiphenylamino-biphenyl~400 nm (ICT Band)485 nm (in DCM)Strong ICT; Positive Emission Solvatochromism[3]
Twisted D-A TADF Emitter 2SPAc-PPMAcridan (2SPAc)350–400 nm (ICT Band)~460 nmSmall

enabling Reverse Intersystem Crossing (RISC)[2][4]
Narrowband MR-TADF BN-8-2-phenylpyrimidineBoron-Nitrogen (BN) core534 nm567 nmMultiple Resonance (MR) effect; structurally rigidified[5]
Cyclometallated Pt(II) Complex Pt-Pi1Platinum(II) / Pyridine288 nm (IL) & >350 nm (MLCT)Phosphorescent (Solid State)Metal-to-Ligand Charge Transfer (MLCT) / Ligand-Centered (LC)[6][7]

Mechanistic Insights: Causality Behind the Spectra

To effectively utilize these derivatives in application design (e.g., OLEDs or bio-imaging), one must understand the causality governing their spectral shifts:

  • Intramolecular Charge Transfer (ICT): The absorption spectra of these molecules typically feature two distinct regions. High-energy bands (< 330 nm) correspond to localized

    
     transitions of the aromatic rings[2]. The lower-energy bands are ICT transitions. The energy required for this transition (and thus the absorption maximum) is inversely proportional to the strength of the donor moiety. For instance, coupling the core with a rigidified Boron-Nitrogen system pushes the absorption maximum deep into the visible range (534 nm)[5].
    
  • Protonation-Induced Bathochromic Shifts: The pyrimidine ring acts as a monobase with a

    
     of approximately 1.1[3]. When exposed to acidic environments, the protonation of the pyrimidine nitrogen significantly reinforces its electron-withdrawing strength. This lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap and causing a pronounced bathochromic (red) shift in the absorption spectrum[3].
    
  • Solvatochromic Decoupling: Interestingly, while the emission spectra of these push-pull derivatives exhibit remarkable positive solvatochromism (shifting from blue in non-polar solvents to orange in polar solvents like dichloromethane), their UV-Vis absorption maxima remain largely insensitive to solvent polarity[3]. This decoupling indicates that the ground state of the molecule is relatively non-polar, whereas the excited state is highly polar and stabilized by polar solvent molecules[3].

Characterization Workflow

G cluster_assays Perturbation Assays Prep Sample Preparation (10⁻⁵ M in aprotic solvents) Baseline Baseline Correction (Solvent Blanking) Prep->Baseline UVVis UV-Vis Absorption Scanning (200 - 800 nm) Baseline->UVVis Solvato Solvatochromic Assay (Varying Solvent Polarity) UVVis->Solvato Proton Protonation Titration (Acid Addition, Isosbestic Check) UVVis->Proton Analysis Data Analysis (TD-DFT, HOMO-LUMO Gap) Solvato->Analysis Proton->Analysis

Workflow for the photophysical characterization of 2-phenylpyrimidine derivatives.

Experimental Methodology: Self-Validating Photophysical Assay

To accurately determine the UV-Vis absorption maxima and validate the ICT mechanism, the following self-validating protocol must be employed.

Protocol: UV-Vis Scanning and Protonation Titration Causality & Trustworthiness: This protocol uses an isosbestic point check as an internal validation mechanism. A clean isosbestic point guarantees that the spectral shift is solely due to the equilibrium between the neutral and protonated states, ruling out degradation or aggregation artifacts[3].

Step 1: Sample Preparation

  • Synthesize or obtain the target 2-phenylpyrimidine derivative.

  • Prepare a

    
     M stock solution in a spectroscopic-grade aprotic solvent (e.g., Dichloromethane).
    
  • Scientific Rationale: This specific concentration ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1–1.0 A) according to the Beer-Lambert law, preventing detector saturation and avoiding intermolecular aggregation that could artificially broaden the absorption bands[6].

Step 2: Baseline Correction

  • Fill two matched 1 cm path-length quartz cuvettes with the pure solvent.

  • Run a baseline scan from 200 nm to 800 nm to subtract solvent and cuvette absorbance.

Step 3: Initial UV-Vis Absorption Scan

  • Replace the solvent in the sample cuvette with the

    
     M derivative solution.
    
  • Record the spectrum. Identify the high-energy

    
     peak and the lower-energy ICT peak.
    

Step 4: Protonation Titration

  • Incrementally add micro-aliquots (e.g., 5

    
    L) of a standardized strong acid (such as Trifluoroacetic Acid, TFA) directly into the sample cuvette.
    
  • Stir gently and record the UV-Vis spectrum after each addition.

  • Scientific Rationale: Continue additions until a large excess of acid is reached. Due to the low

    
     of pyrimidine, a significant amount of acid is often required to observe full protonation[3].
    

Step 5: Data Validation (Isosbestic Point Check)

  • Overlay all recorded spectra from the titration.

  • Self-Validation: Identify the isosbestic point (e.g., observed at 438 nm for certain biphenylamine derivatives)[3]. If all curves intersect precisely at this single point, the protocol is validated, confirming a clean, two-state conversion.

References

  • Title: 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine Source: mdpi.com URL: 3

  • Title: 4,6-Dimethyl-2-phenylpyrimidine Source: benchchem.com URL: 1

  • Title: Cyclometallated 2‐Phenylpyrimidine Derived Platinum Complexes: Synthesis and Photophysical Properties Source: researchgate.net URL: 6

  • Title: Synthesis and Comparison of Photophysical Properties of Anionic Diaryl[M(C^C)(CN)2]x Source: chemrxiv.org URL: 7

  • Title: Constructing Narrowband Thermally Activated Delayed Fluorescence Materials with Emission Maxima Beyond 560 nm Based on Frontier Source: chemrxiv.org URL: 5

  • Title: Pyrimidine-based twisted donor–acceptor delayed fluorescence molecules: a new universal platform for highly efficient blue electroluminescence Source: nih.gov URL: 2

  • Title: Pyrimidine-based thermally activated delayed fluorescent materials with unique asymmetry for highly-efficient organic light-emitting diodes Source: researchgate.net URL: 4

  • Title: Constructing Narrowband Thermally Activated Delayed Fluorescence Materials Source: chemrxiv.org URL: 8

Sources

Navigating the Analytical Landscape of Novel Pyrimidine Derivatives: A Comparative Guide to Reference Standards for 4-Amino-2-phenylpyrimidine-5-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Amino-2-phenylpyrimidine-5-carboxamide in Modern Drug Discovery

The 2,4,5-trisubstituted pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents targeting a diverse range of diseases, including cancers and viral infections.[1] this compound represents a specific embodiment of this privileged structure, holding potential as a novel kinase inhibitor or for other biological activities. As with any compound destined for pharmaceutical development, the ability to accurately and reliably quantify and characterize it is paramount. This necessitates the use of high-purity reference standards.

This guide provides a comprehensive framework for the analytical challenges presented by novel compounds like this compound. While a dedicated, commercially available reference standard for this exact molecule is not readily found, this guide will equip researchers with the necessary knowledge to select and utilize appropriate reference standards of structurally similar compounds. We will delve into a comparative analysis of available reference materials for related aminopyrimidine carboxamides, provide detailed analytical methodologies, and explain the rationale behind these experimental choices to ensure scientific rigor.

The Imperative of High-Purity Reference Standards

In drug development, a reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. It is the cornerstone of quality control, ensuring the identity, purity, and strength of an active pharmaceutical ingredient (API). The absence of a certified reference standard for a novel compound like this compound presents a significant analytical hurdle. In such cases, researchers must rely on a thoroughly characterized in-house primary standard or select a closely related, commercially available certified reference material as a surrogate for initial method development and as a comparator for purity assessments.

The choice of a surrogate reference standard should be based on structural similarity, including the core pyrimidine ring and the carboxamide functional group. The presence of the phenyl and amino substituents will also influence the physicochemical properties of the molecule, such as its chromatographic behavior and spectral characteristics.

Comparative Analysis of Commercially Available Reference Standards for Aminopyrimidine Carboxamide Analogs

Given the current landscape, a direct comparison of reference standards for this compound is not feasible. However, a comparative analysis of commercially available reference standards for structurally related aminopyrimidine carboxamides can provide valuable insights for researchers. The following table summarizes key characteristics of representative analogs that can serve as surrogates or comparators.

Compound NameCAS NumberPurity SpecificationSupplier (Example)Key Structural Features
2,4-Diaminopyrimidine-5-carboxamide5424-05-5≥98% (HPLC)BenchChemDiamino-substituted pyrimidine core with a carboxamide at the 5-position.[2]
6-Dialkylaminopyrimidine carboxamide analoguesVaries≥95% (HPLC)Custom Synthesis/ResearchVaried alkylamino substitutions at the 6-position with a carboxamide group.[3]
4-Aminopyrimidine or 4,6-diaminopyrimidine derivativesVaries≥95% (HPLC)Custom Synthesis/ResearchAmino or diamino substitutions on the pyrimidine ring.[4]
5-aminoimidazole-4-carboxamide riboside2627-69-2≥98% (HPLC)VariousImidazole core with carboxamide, structurally related through the carboxamide group.[5]

Note: The selection of an appropriate analog will depend on the specific analytical goal. For instance, for developing a general HPLC method for aminopyrimidine carboxamides, any of the listed compounds could serve as a starting point. For impurity profiling, an analog with a similar substitution pattern would be most informative.

Analytical Methodologies for the Characterization and Quantification of this compound and its Analogs

A robust and validated analytical method is crucial for the accurate assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[6][7]

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a stability-indicating HPLC method is a critical step. Such a method should be able to separate the main compound from its potential impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC Method for Aminopyrimidine Carboxamide Derivatives

Objective: To develop a robust isocratic reversed-phase HPLC method for the separation and quantification of this compound and its related impurities.

Instrumentation:

  • HPLC system with a UV detector (e.g., SHIMADZU-HPLC)[6]

  • C18 analytical column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm)[6]

Mobile Phase Preparation:

  • A mixture of Methanol and Water (55:45 v/v) is a good starting point for many pyrimidine derivatives.[6]

  • For ionizable compounds like aminopyrimidines, buffering the aqueous component (e.g., with 50 mM acetate buffer at pH 4.0) can improve peak shape and reproducibility.[8]

  • All solvents should be HPLC grade and degassed prior to use.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: Ambient or controlled at 25 °C

  • Detection Wavelength: 225 nm is a suitable starting wavelength for pyrimidine derivatives.[6] A UV scan of the analyte should be performed to determine the optimal wavelength.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the reference standard or sample.

  • Dissolve in a suitable solvent (e.g., a mixture of the mobile phase or a stronger organic solvent like acetonitrile if solubility is an issue).

  • Dilute to the desired concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation (A Self-Validating System):

A validated HPLC method provides a high degree of assurance that the method will consistently produce a result that is accurate and precise. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurities or degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Structural Elucidation and Purity Confirmation

Beyond chromatography, a comprehensive characterization of a reference standard involves spectroscopic techniques to confirm its identity and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.[9][10]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[11][12]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the amine (N-H), carboxamide (C=O and N-H), and aromatic rings (C=C).

Visualizing the Analytical Workflow

A clear understanding of the analytical workflow is essential for ensuring the quality and integrity of the data generated.

Analytical_Workflow cluster_0 Reference Standard Management cluster_1 Analytical Method Development & Validation cluster_2 Sample Analysis & Data Interpretation ref_std Procure/Synthesize Reference Standard char Full Characterization (NMR, MS, IR, Purity) ref_std->char Initial Analysis cert Certification of Purity & Identity char->cert Data Review hplc_dev HPLC Method Development cert->hplc_dev Provides Benchmark validation Method Validation (Specificity, Linearity, Accuracy, Precision) hplc_dev->validation Optimization stability Forced Degradation & Stability Studies validation->stability Application sample_prep Sample Preparation validation->sample_prep Defines Protocol hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_proc Data Processing & Interpretation hplc_analysis->data_proc report Reporting of Results data_proc->report

Caption: A generalized workflow for the analysis of novel pharmaceutical compounds.

Logical Framework for Reference Standard Selection

When a dedicated reference standard is unavailable, a logical approach to selecting a surrogate is crucial.

Reference_Standard_Selection start Novel Compound: This compound search_dedicated Search for Dedicated Certified Reference Standard start->search_dedicated dedicated_found Use Dedicated Standard search_dedicated->dedicated_found Found dedicated_not_found Dedicated Standard Unavailable search_dedicated->dedicated_not_found Not Found search_analogs Search for Structurally Similar Analogs dedicated_not_found->search_analogs characterize_inhouse Synthesize & Characterize In-house Primary Standard dedicated_not_found->characterize_inhouse select_analog Select Analog Based on: - Core Structure - Functional Groups - Physicochemical Properties search_analogs->select_analog procure_analog Procure High-Purity Analog Reference Standard select_analog->procure_analog use_surrogate Use as Surrogate for Method Development & as Comparator procure_analog->use_surrogate characterize_inhouse->use_surrogate

Caption: Decision-making process for reference standard selection.

Conclusion

The analysis of novel compounds like this compound in a regulated environment demands a meticulous and scientifically sound approach. While the absence of a dedicated commercial reference standard presents a challenge, it is not an insurmountable one. By leveraging a deep understanding of analytical principles, employing robust methodologies like HPLC, and making informed decisions on the selection of appropriate surrogate reference standards, researchers can confidently and accurately characterize these promising new chemical entities. The framework and protocols detailed in this guide provide a solid foundation for navigating the analytical complexities of novel pyrimidine derivatives and ensuring the integrity of the data that underpins their development into potential new medicines.

References

  • ResearchGate. (n.d.). Chemical structures of 2,4,5-trisubstituted pyrimidine derivatives. Retrieved from [Link]

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

  • Figshare. (2023, August 9). Structure–Activity Relationship Studies of 2,4,5-Trisubstituted Pyrimidine Derivatives Leading to the Identification of a Novel and Potent Sirtuin 5 Inhibitor against Sepsis-Associated Acute Kidney Injury. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2025, March 13). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Retrieved from [Link]

  • Taylor & Francis Online. (2022, November 13). Molecular Modeling and Docking Studies of 2,4,5-Trisubstituted Pyrimidines as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Retrieved from [Link]

  • International Journal of Environmental Sciences. (2025, July 17). Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides: In-Vitro And In-Silico Investigations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Retrieved from [Link]

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Bangladesh Journal of Pharmacology. (2023, December 17). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content. Retrieved from [Link]

  • PMC. (2021, December 28). Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa. Retrieved from [Link]

  • MDPI. (2021, August 23). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • ACS Publications. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2025, October 7). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer. Retrieved from [Link]

  • PMC. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Retrieved from [Link]

  • PubMed. (2019, May 15). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022, April 15). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Retrieved from [Link]

  • PubMed. (2013, February 1). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-2-phenylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are integral components of responsible scientific practice. This guide provides a detailed, step-by-step framework for the safe disposal of 4-Amino-2-phenylpyrimidine-5-carboxamide, ensuring the protection of laboratory personnel and the environment.

Hazard Characterization and Waste Classification

The first and most critical step in proper chemical disposal is to characterize the waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]

Given the pyrimidine core and the presence of amino and carboxamide functional groups, this compound should be handled as a hazardous waste until proven otherwise. The rationale for this cautionary approach is based on the potential for the compound to be toxic or to form hazardous byproducts upon degradation or reaction with other chemicals.

Key Actions:

  • Assume Hazardous Nature: In the absence of a specific SDS, treat this compound as a hazardous chemical.

  • Generator Knowledge: Utilize your understanding of the chemical's synthesis and use to identify any potential hazards. For instance, if it was used in a reaction with a known toxic solvent, the waste mixture is hazardous.[1]

  • Consult Your Institution's EHS: Your Environmental Health and Safety (EHS) department is the ultimate authority on waste classification and disposal procedures within your organization. Always consult them for specific guidance.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling any waste containing this compound, it is imperative to utilize appropriate Personal Protective Equipment (PPE) and engineering controls to minimize exposure.

Mandatory PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Chemically impermeable gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to preventing accidental reactions and ensuring safe disposal.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Container:

    • Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally a good choice.

    • The container must have a tightly fitting lid to prevent spills and the escape of vapors.[3]

    • Never use a container that previously held an incompatible chemical.

  • Label the Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration (if in solution)

      • The accumulation start date

      • The associated hazards (e.g., "Toxic," "Handle with Caution")

  • Segregate the Waste:

    • Solid Waste: Collect solid this compound waste in a dedicated, labeled container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, labeled liquid waste container. Do not mix with other solvent wastes unless their compatibility has been confirmed.[2]

    • Contaminated Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[2]

    • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the compound should be collected in a designated solid waste container.

On-Site Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[2]

SAA Requirements:

  • Location: The SAA should be in a well-ventilated area, away from ignition sources and high-traffic areas.

  • Secondary Containment: The waste container must be placed within a secondary container (e.g., a chemical-resistant tray or tub) with a capacity of at least 110% of the largest container's volume.[2]

  • Container Closure: Waste containers must be kept tightly closed at all times, except when waste is being added.[3]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2]

Disposal Procedures

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4]

Disposal Workflow:

DisposalWorkflow Start Characterize Waste as Hazardous PPE Don Appropriate PPE Start->PPE Segregate Segregate Solid, Liquid, and Sharps Waste PPE->Segregate Container Use Labeled, Compatible Waste Containers Segregate->Container SAA Store in Designated Satellite Accumulation Area Container->SAA EHS Contact EHS for Waste Pickup SAA->EHS Documentation Complete Waste Disposal Manifest EHS->Documentation Disposal Licensed Vendor Disposal Documentation->Disposal

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Arrangement:

  • Contact Your EHS Department: When your waste container is approaching its capacity, or before the designated accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup.[2]

  • Provide a Waste Inventory: Be prepared to provide a complete inventory of the waste, including the chemical name and quantity.

  • Documentation: Your EHS department will provide you with the necessary paperwork, often called a hazardous waste manifest, to track the waste from your laboratory to the final disposal facility. This "cradle-to-grave" tracking is a key requirement of the RCRA.[5]

Emergency Procedures: Spills and Exposure

Accidents can happen, and a well-defined emergency response plan is crucial.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or poses a significant inhalation hazard.

  • Contact EHS: Notify your institution's EHS department or emergency response team.

  • Secure the Area: Prevent unauthorized personnel from entering the spill area.

  • Cleanup (if trained): Only personnel who are trained in hazardous spill cleanup and are wearing appropriate PPE should attempt to clean up a spill. Use a chemical spill kit with appropriate absorbent materials.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general guidelines for hazardous waste management based on regulatory standards.

ParameterGuidelineSource
pH of Aqueous Waste for Drain DisposalBetween 5.5 and 10.5 (if otherwise non-hazardous)[2]
Maximum Accumulation Volume in SAA55 gallons[2]
Time Limit for Full Container in SAA3 days[2]
Secondary Containment Capacity110% of the largest container's volume[2]

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard characterization, proper handling, and compliant disposal procedures, researchers can ensure a safe working environment and minimize their environmental impact. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.

References

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24).
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13).
  • HAZARDOUS CHEMICAL HANDLING PROCEDURES | Bowie State University. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. (2025, October 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 4-Amino-5-Hydroxymethyl-2-methylpyrimidine - ChemicalBook. (2026, January 17).

Sources

Personal protective equipment for handling 4-Amino-2-phenylpyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, operational logistics, and disposal of 4-Amino-2-phenylpyrimidine-5-carboxamide .

Executive Summary & Chemical Hazard Profile

This compound is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical intermediates. Due to its structure—featuring an aromatic amine and a pyrimidine-carboxamide scaffold—it presents specific occupational hazards, particularly when handled as a dry, finely milled powder or when solubilized in highly penetrative organic solvents like Dimethyl Sulfoxide (DMSO).

To establish a self-validating safety protocol, laboratory personnel must understand the causality behind the required Personal Protective Equipment (PPE). Based on the Globally Harmonized System (GHS) classifications for pyrimidine-5-carboxamide derivatives[1][2], the primary vulnerabilities are respiratory tract irritation (from powder aerosolization) and systemic exposure via skin absorption (when in solution).

Table 1: Hazard Classification & Operational Implications

GHS ClassificationHazard StatementCausality & Operational Implication
Acute Tox. 4 H302: Harmful if swallowedRisk of accidental ingestion via contaminated gloves. Dictates strict doffing protocols and prohibition of food/drink[2].
Skin Irrit. 2 H315: Causes skin irritationDirect contact with powder causes localized dermatitis. Requires minimum 4-mil nitrile gloves[1].
Eye Irrit. 2A H319: Causes serious eye irritationAirborne dust can cause severe ocular damage. Mandates ANSI Z87.1 indirect-vented goggles[1][3].
STOT SE 3 H335: May cause respiratory irritationStatic charge during weighing can aerosolize particles. Mandates use of a certified chemical fume hood[1].

Personal Protective Equipment (PPE) Matrix

Under OSHA’s PPE Standard (29 CFR 1910.132) and the Laboratory Standard (29 CFR 1910.1450), PPE must be selected based on a rigorous hazard assessment[4][5]. The following matrix outlines the required PPE for handling this compound.

Table 2: PPE Selection & Specifications

PPE CategorySpecificationScientific Rationale
Eye/Face ANSI Z87.1 Safety Goggles (Indirect Venting)Standard safety glasses are insufficient. Indirect venting prevents fine powder from bypassing the lenses during weighing[3].
Hand Protection Double-Gloving: Nitrile (Minimum 6-mil outer, 4-mil inner)Nitrile provides excellent protection against the dry powder. Critical Note: If solubilizing in DMSO, DMSO rapidly permeates skin and carries the solute with it. Double-gloving allows immediate removal of the outer glove upon splash exposure[3].
Body Flame-Resistant (FR) or Standard Lab Coat, fully buttonedPrevents particulate accumulation on street clothes. FR is required if handling alongside flammable solvents (e.g., Methanol, THF)[6].
Respiratory N95 or P100 Particulate Respirator (If hood is unavailable)Only required if engineering controls (fume hood) fail or during a large powder spill outside of containment[7].

Operational Plan: Step-by-Step Handling Protocols

Do not treat PPE as a standalone solution; it is the final line of defense behind engineering controls[8].

Protocol 1: Safe Weighing and Solubilization
  • Pre-Operation Check: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent airflow disruption[8].

  • Don PPE: Put on a lab coat, indirect-vented goggles, and two pairs of nitrile gloves.

  • Static Mitigation: this compound powder can hold a static charge. Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula before transferring the powder to prevent aerosolization.

  • Transfer: Open the chemical container only inside the fume hood. Weigh the required mass using a dedicated, clean spatula.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO or DMF) directly to the vial containing the powder within the hood. Cap the vial tightly before vortexing or sonicating.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in a solid waste container. Wash hands immediately after removing the inner gloves[9].

Contingency & Logistics: Spill Response and Disposal

A self-validating safety system anticipates failure. The following protocols ensure that if containment is breached, the response is immediate and effective.

Protocol 2: Spill Response Methodology

If a spill occurs outside the fume hood:

  • Isolate & Assess: Evacuate personnel from the immediate vicinity. Determine if the spill is solid (powder) or liquid (solubilized compound).

  • Upgrade PPE: Don a P100 respirator, chemical-resistant shoe covers, and heavy-duty nitrile gloves[10].

  • Solid Spill Containment: Do not dry sweep, as this generates hazardous dust. Cover the powder with damp paper towels (using water or a 10% ethanol solution) to suppress aerosolization[2].

  • Liquid Spill Containment: If solubilized in an organic solvent, surround the spill with a universal chemical binder or inert absorbent (e.g., diatomaceous earth)[2]. Work from the perimeter inward to prevent spreading[10].

  • Decontamination: Collect the absorbed material using a non-sparking scoop and place it in a sealable, hazardous waste bag. Scrub the surface with an alcohol-based solvent (e.g., isopropanol), followed by soap and water, as pyrimidine carboxamides have poor aqueous solubility but dissolve in organics[2].

Protocol 3: Waste Segregation and Disposal

Improper disposal violates EPA regulations and endangers downstream personnel.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealable solid hazardous waste container.

  • Liquid Waste: Segregate liquid waste based on the solvent used. Do not mix halogenated and non-halogenated waste. Label the container explicitly: "Hazardous Waste: Contains this compound in [Solvent Name]"[6].

  • Storage: Store waste containers in secondary containment bins at floor level, away from strong oxidizing agents[6].

Workflow Visualization

The following diagram maps the logical relationship between hazard assessment, operational handling, and contingency planning.

G Start 1. Hazard Assessment (Review SDS & GHS Data) PPE 2. Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Handling 3. Chemical Handling (Weighing/Solubilizing in Fume Hood) PPE->Handling Spill Spill Detected? Handling->Spill SpillResponse Contingency: Spill Protocol (Dampen, Absorb, Decontaminate) Spill->SpillResponse Yes Disposal 4. Waste Segregation (Solid vs. Liquid Waste) Spill->Disposal No SpillResponse->Disposal Doffing 5. Doff PPE & Wash Hands Disposal->Doffing End Operation Complete Doffing->End

Figure 1: End-to-end operational workflow for handling this compound.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). United States Department of Labor. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 351819, Pyrimidine-5-carboxamide. PubChem. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.